molecular formula C13H12BrNO2 B1356018 Ethyl 6-bromo-2-methylquinoline-3-carboxylate CAS No. 948289-14-3

Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Cat. No.: B1356018
CAS No.: 948289-14-3
M. Wt: 294.14 g/mol
InChI Key: WOWPFIGSWCNAHK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromo-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWPFIGSWCNAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589129
Record name Ethyl 6-bromo-2-methylquinoline-3-carboxylate
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Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

948289-14-3
Record name 3-Quinolinecarboxylic acid, 6-bromo-2-methyl-, ethyl ester
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Record name Ethyl 6-bromo-2-methylquinoline-3-carboxylate
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Foundational & Exploratory

Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and materials science. Its derivatives are present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a key intermediate, providing a versatile platform for further molecular elaboration. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the ester and methyl groups offer additional sites for modification, making this compound a valuable building block for drug discovery and development professionals.

This guide provides a detailed examination of the synthesis of this compound, focusing on the well-established Friedländer annulation reaction. We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Primary Synthetic Strategy: The Friedländer Annulation

The Friedländer synthesis, first reported in 1882, is one of the most direct and versatile methods for constructing the quinoline core.[2][3] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[2][4] For the synthesis of the target molecule, this translates to the reaction between 2-amino-5-bromoacetophenone and ethyl acetoacetate.

This approach is favored for its efficiency and atom economy, directly assembling the desired substituted quinoline in a single synthetic operation. Various catalysts, including mineral acids, Lewis acids like ceric ammonium nitrate, and iodine, have been shown to effectively promote this transformation under mild conditions.[3][4][5][6]

Reaction Scheme

The overall transformation is depicted below:

Caption: Overall scheme of the Friedländer Annulation for the target molecule.

Mechanistic Insights

The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which are considered viable.[3] The precise pathway may depend on the specific substrates and reaction conditions.

  • Aldol Condensation Pathway: The reaction initiates with an acid- or base-catalyzed aldol condensation between the enolate of ethyl acetoacetate and the carbonyl group of 2-amino-5-bromoacetophenone. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated ketone. Subsequent intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the ketone, followed by a final dehydration step, yields the aromatic quinoline ring.

  • Schiff Base Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the aniline nitrogen and one of the carbonyl groups of ethyl acetoacetate. This is followed by an intramolecular aldol-type reaction, where the enolizable α-methylene group attacks the ketone on the benzene ring. The resulting intermediate then eliminates water to form the final quinoline product.

G start Reactants step1 Initial Condensation (Schiff Base Formation) start->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Intramolecular Aldol-type Reaction intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration (Aromatization) intermediate2->step3 end_product Quinoline Product step3->end_product

Sources

An In-depth Technical Guide to Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a heterocyclic compound of significant interest in contemporary chemical research. As a substituted quinoline, this molecule serves as a versatile building block, leveraging the inherent biological and material properties of its core structure. The strategic placement of a bromine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position provides multiple reaction sites for synthetic diversification, making it a valuable intermediate in the fields of medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a solid organic compound whose structural features are well-defined. The quinoline core, a fused bicyclic heterocycle, imparts aromaticity and a specific spatial arrangement, while the substituents offer functional handles for further chemical modification.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
CAS Number 948289-14-3
Appearance Solid
InChI 1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N
SMILES CCOC(=O)c1cc2cc(Br)ccc2nc1C

Synthesis and Experimental Protocol

The most direct and common synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 6-bromo-2-methylquinoline-3-carboxylic acid. This method, often referred to as Fischer esterification, is a reliable and well-established reaction in organic synthesis.

Predicted Synthetic Pathway: Fischer Esterification

The reaction involves protonating the carbonyl oxygen of the carboxylic acid with a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by the ethanol. Subsequent proton transfers and elimination of water yield the final ethyl ester product.

Synthesis_Workflow Reactant1 6-bromo-2-methylquinoline- 3-carboxylic acid Intermediate Protonated Intermediate Reactant1->Intermediate + H⁺ Reactant2 Ethanol (Excess) Reactant2->Intermediate Nucleophilic Attack Catalyst H₂SO₄ (cat.) Product Ethyl 6-bromo-2-methylquinoline- 3-carboxylate Intermediate->Product - H₂O, - H⁺ Water H₂O

Caption: Predicted synthetic workflow for this compound via Fischer Esterification.

Detailed Experimental Protocol (Adapted from Analogous Esterifications)

This protocol is based on standard procedures for the esterification of quinoline carboxylic acids, such as the synthesis of ethyl 2-aryl-6-bromoquinoline-4-carboxylates.[1]

Materials:

  • 6-bromo-2-methylquinoline-3-carboxylic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2-methylquinoline-3-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: While stirring the suspension, carefully add a catalytic amount of concentrated sulfuric acid dropwise. Stirring should continue until the carboxylic acid powder is completely dissolved.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice to precipitate the crude product.

  • Neutralization & Extraction: Neutralize the aqueous mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the product into ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The utility of this compound as a synthetic intermediate stems from its multiple reactive sites, which allow for a wide range of chemical transformations.

  • Ester Group (Position 3): The ethyl carboxylate group can be readily hydrolyzed under acidic or basic conditions to revert to the parent carboxylic acid. It can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), or converted into various amides by reacting with amines.

  • Bromo Group (Position 6): The bromine atom is an excellent handle for introducing molecular diversity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings, to form new carbon-carbon bonds.[2] It can also undergo nucleophilic aromatic substitution under specific conditions.

  • Methyl Group (Position 2): The methyl group can undergo condensation reactions under certain basic conditions due to the acidity of its protons, which are activated by the adjacent heterocyclic nitrogen.

Reactivity_Diagram Core Ethyl 6-bromo-2-methyl- quinoline-3-carboxylate Hydrolysis Carboxylic Acid Derivative Core->Hydrolysis H₃O⁺ / OH⁻ Reduction Primary Alcohol Derivative Core->Reduction LiAlH₄ Amidation Amide Derivative Core->Amidation R-NH₂ Suzuki Aryl/Alkenyl Derivative (Suzuki Coupling) Core->Suzuki Ar-B(OH)₂ Pd Catalyst Heck Alkene Derivative (Heck Coupling) Core->Heck Alkene Pd Catalyst Sonogashira Alkyne Derivative (Sonogashira Coupling) Core->Sonogashira Alkyne Pd/Cu Catalyst

Caption: Key reaction pathways for the derivatization of this compound.

Spectral Data and Characterization

Data TypeExpected Characteristics
¹H-NMR Aromatic Protons: Multiple signals in the δ 7.5-9.0 ppm range, showing characteristic splitting patterns for the substituted quinoline ring. Ethyl Group: A quartet around δ 4.4-4.5 ppm (OCH₂) and a triplet around δ 1.4-1.5 ppm (CH₃). Methyl Group: A singlet around δ 2.5-2.7 ppm (Ar-CH₃).
¹³C-NMR Aromatic Carbons: Multiple signals in the δ 120-160 ppm range. Carbonyl Carbon: A signal around δ 165 ppm. Ethyl Group: Signals around δ 62 ppm (OCH₂) and δ 14 ppm (CH₃). Methyl Group: A signal around δ 22-25 ppm (Ar-CH₃).
IR (cm⁻¹) C=O Stretch (Ester): Strong absorption band around 1720-1735 cm⁻¹. C=N & C=C Stretch (Aromatic): Bands in the 1500-1620 cm⁻¹ region. C-Br Stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺: 294.0124 (for C₁₃H₁₃⁷⁹BrNO₂⁺). The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Applications in Research and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] this compound serves as a key intermediate for synthesizing novel derivatives for drug discovery.

  • Medicinal Chemistry: This compound is a building block for creating complex quinoline derivatives.[2] The bromo-substituent is particularly valuable for Structure-Activity Relationship (SAR) studies, allowing for the systematic introduction of different functional groups via cross-coupling reactions to optimize biological activity.[2] Derivatives of similar 6-bromoquinolines have been investigated as potential inhibitors of enzymes like prostaglandin F2α, which is relevant for preventing preterm labor.[7] Other quinoline carboxylic acid derivatives have shown promising antiproliferative and anti-inflammatory effects.[8]

  • Materials Science: The conjugated aromatic system of the quinoline core gives it unique electronic properties. This makes its derivatives potential candidates for use in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.[2]

Safety and Handling

According to supplier safety data, this compound should be handled with care.

  • GHS Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statement: H318 (Causes serious eye damage)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage Class: 11 - Combustible Solids.

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a high-value chemical intermediate with significant potential for synthetic innovation. Its well-defined structure, coupled with multiple functional handles for derivatization, makes it an attractive starting point for the synthesis of novel compounds. Its primary applications lie in medicinal chemistry as a scaffold for developing new therapeutic agents and in materials science for creating new organic electronic materials. The robust synthetic routes and versatile reactivity profile ensure its continued importance in advanced chemical research.

References

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Ethyl 6-bromoquinoline-2-carboxylate. PubChem. [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. American Chemical Society. [Link]

  • 2-Bromo-3-ethyl-6-methylquinoxaline. PubChem. [Link]

  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. [Link]

  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. PubMed Central. [Link]

Sources

Spectroscopic Data of Ethyl 6-bromo-2-methylquinoline-3-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-bromo-2-methylquinoline-3-carboxylate (CAS No. 948289-14-3) is a halogenated quinoline derivative that serves as a versatile building block in synthetic organic and medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring a bromine atom, a methyl group, and an ethyl carboxylate moiety—offers multiple sites for further chemical modification.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and monitoring its transformation in chemical reactions.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by data from analogous structures found in peer-reviewed literature.

Molecular Structure and Properties
  • Molecular Formula: C₁₃H₁₂BrNO₂

  • Molecular Weight: 294.14 g/mol

  • IUPAC Name: this compound

  • Appearance: Solid, with a reported melting point of 92-93 °C

The structure, with atom numbering for NMR assignment, is presented below.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the structure.

Experimental Protocol: NMR Acquisition

Rationale: A standardized protocol ensures reproducibility. Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds, and tetramethylsilane (TMS) provides a zero-point reference.

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, typically acquiring 16-32 scans.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~8.6Singlet (s)1HH4
~8.1Doublet (d)1HH5
~7.9Doublet (d)1HH7
~7.7Doublet of Doublets (dd)1HH8
~4.4Quartet (q)2H-O-CH₂ -CH₃
~2.8Singlet (s)3HC2-CH₃
~1.4Triplet (t)3H-O-CH₂-CH₃

Interpretation:

  • Aromatic Region (δ 7.5-8.6 ppm): The four protons on the quinoline ring system appear in this downfield region. The H4 proton is expected to be the most deshielded (highest chemical shift) due to the anisotropic effects of the adjacent carbonyl group and the ring nitrogen. The protons on the bromine-substituted ring (H5, H7, H8) will show characteristic splitting patterns based on their coupling with neighbors.

  • Ethyl Ester Group (δ 4.4 and 1.4 ppm): This group gives rise to two characteristic signals. The methylene protons (-O-CH₂ -) appear as a quartet around 4.4 ppm due to coupling with the three methyl protons.[2][3] The terminal methyl protons (-CH₃ ) appear as a triplet around 1.4 ppm due to coupling with the two methylene protons.[3]

  • Methyl Group (δ 2.8 ppm): The methyl group at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring, resulting in a downfield shift compared to a typical aliphatic methyl group. It appears as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) (Predicted)Assignment
~167C=O (Ester)
~155C2
~148C8a
~145C4
~138C7
~132C5
~129C4a
~128C8
~125C3
~122C6
~62-O-CH₂ -CH₃
~25C2-CH₃
~14-O-CH₂-CH₃

Interpretation:

  • Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons (δ 120-155 ppm): The ten carbons of the quinoline ring system appear in this range.[4][5] Carbons directly attached to the nitrogen (C2, C8a) and the bromine (C6) are significantly influenced by these heteroatoms.[6] The specific shifts are predicted based on data from similar quinoline systems.[4][7]

  • Aliphatic Carbons (δ 14-62 ppm): The methylene carbon of the ethyl group (-O-CH₂ -) is deshielded by the adjacent oxygen and appears around 62 ppm. The two methyl carbons (from the ethyl group and the C2-substituent) appear further upfield, with the ethyl's methyl carbon being the most shielded (lowest chemical shift).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Rationale: The Attenuated Total Reflectance (ATR) method is a modern, rapid technique for acquiring IR spectra of solid samples without extensive preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Data and Interpretation
Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic (C=C-H)
2980-2850C-H StretchAliphatic (C-H)
~1720C=O StretchEster
1600-1450C=C & C=N StretchAromatic/Quinoline Ring
1300-1000C-O StretchEster
~1050C-Br StretchAryl Bromide

Interpretation:

  • C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.[8][9]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is the most prominent feature and is definitive for the ester functional group.[2][10]

  • Ring Vibrations: A series of bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the quinoline aromatic system.[11][12]

  • C-O Stretch: A strong band in the 1300-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.[10]

  • C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce an absorption in the fingerprint region, typically around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrum Acquisition

Rationale: Electron Ionization (EI) is a classic "hard" ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint useful for structural confirmation.

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Data and Interpretation
m/z (Predicted)Interpretation
294 / 296Molecular Ion Peak [M]⁺ and [M+2]⁺
265 / 267[M - C₂H₅]⁺ (Loss of ethyl radical)
249 / 251[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
221 / 223[M - COOC₂H₅]⁺ (Loss of ethyl carboxylate radical)

Interpretation:

  • Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion peak. Due to the presence of a single bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 294 and 296.[13][14] This isotopic signature is definitive proof of the presence of one bromine atom in the molecule.[15]

  • Key Fragmentation Pathways: EI-MS is an energetic process that causes the molecular ion to fragment.[16] Common fragmentation patterns for ethyl esters include cleavage of bonds adjacent to the carbonyl group.[17][18]

    • Loss of Ethoxy Radical (m/z 249/251): Cleavage of the C-O single bond of the ester results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent acylium ion.

    • Loss of Ethyl Carboxylate Radical (m/z 221/223): Cleavage of the bond between the quinoline ring and the ester group can lead to the loss of the entire •COOC₂H₅ group (73 Da).

The predicted primary fragmentation pathway is illustrated below.

MS_Fragmentation M [M]⁺ m/z 294/296 F1 [M - OC₂H₅]⁺ m/z 249/251 M->F1 - •OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z 221/223 M->F2 - •COOC₂H₅

Caption: Predicted EI-MS fragmentation of the target compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ester, aromatic ring), and mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic pattern. This comprehensive spectroscopic dataset serves as a crucial reference for any researcher utilizing this important chemical intermediate.

References

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2018). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1155, 34-43.
  • Hansen, P. E., et al. (2010). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 15(3), 1546-1560.
  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
  • Özdamar, T. H., & Dinçer, M. (2016).
  • ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. Retrieved from [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(15), 4983.
  • Hindawi. (2021).
  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

  • Parveen, S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1144-1158.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2007). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ACS Publications. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Journal of Agricultural and Food Chemistry.
  • Taylor & Francis Online. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Analytical Chemistry Letters, 6(5), 652-659.
  • ResearchGate. (2015). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

  • Taylor & Francis Online. (2016).
  • NIH. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its versatile structure allows for functionalization at various positions, leading to a diverse chemical space for drug discovery. This compound (CAS No. 948289-14-3) is a notable derivative within this class, offering a unique combination of substituents that make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] The presence of a bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 2-position and the ethyl carboxylate at the 3-position influence the molecule's steric and electronic properties, which can be fine-tuned to optimize biological activity.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthetic route based on established methodologies, and an exploration of its potential applications in drug discovery and chemical biology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 948289-14-3[3]
Molecular Formula C₁₃H₁₂BrNO₂[3]
Molecular Weight 294.14 g/mol [3]
Appearance Solid[3]
Melting Point 92 - 93 °C[4]
InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N[3]
SMILES CCOC(=O)c1cc2cc(Br)ccc2nc1C[3]

Synthesis of this compound: A Plausible Synthetic Pathway

The proposed synthesis starts from the readily available 5-bromo-2-aminobenzaldehyde and ethyl acetoacetate.

Synthesis_Workflow A 5-Bromo-2-aminobenzaldehyde C This compound A->C Friedländer Annulation (Base or Acid Catalyst) B Ethyl Acetoacetate B->C

Caption: Plausible synthetic workflow for this compound via Friedländer annulation.

Experimental Protocol: Friedländer Synthesis

This protocol describes a general procedure for the synthesis of this compound based on the Friedländer condensation. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary to achieve the best results.

Materials:

  • 5-Bromo-2-aminobenzaldehyde

  • Ethyl acetoacetate

  • Ethanol (or other suitable solvent like DMF or DMSO)

  • Piperidine (or another basic catalyst like NaOH or KOH, or an acid catalyst like p-toluenesulfonic acid)

  • Glacial acetic acid (for neutralization if a basic catalyst is used)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-aminobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. While a full published spectrum is not available, chemical suppliers indicate the availability of ¹H NMR data for this compound.[6]

Applications in Drug Discovery and Chemical Biology

The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases. Derivatives of quinoline have demonstrated antimicrobial, anticancer, anti-inflammatory, and antimalarial activities.[2] this compound serves as a versatile intermediate for the synthesis of novel quinoline-based compounds with potential biological activities.

The strategic placement of the bromo, methyl, and ethyl ester groups allows for a variety of chemical transformations:

  • Modification at the 6-position: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the corresponding alcohol, providing further opportunities for derivatization.

A recent study on 6-bromo-3-methylquinoline analogues has highlighted their potential as inhibitors of prostaglandin F2α, a key mediator in preterm labor.[7][8] This suggests that derivatives of this compound could be explored for applications in reproductive health.

Applications cluster_0 This compound cluster_1 Potential Therapeutic Areas A Core Scaffold B Anticancer Agents A->B Derivatization & SAR C Antimicrobial Agents A->C Derivatization & SAR D Anti-inflammatory Agents A->D Derivatization & SAR E Reproductive Health (e.g., PGF2α inhibitors) A->E Derivatization & SAR

Caption: Potential therapeutic applications stemming from the this compound scaffold.

Conclusion

This compound is a valuable building block for the synthesis of novel quinoline derivatives with potential applications in drug discovery. Its straightforward synthesis via established methods like the Friedländer annulation, combined with the versatility of its functional groups, makes it an attractive starting material for medicinal chemists. Further exploration of the biological activities of its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. (2025, December 11). Retrieved January 8, 2026, from [Link]

  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes - American Chemical Society. (2026, January 5). Retrieved January 8, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 8, 2026, from [Link]

  • 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - ResearchGate. (2026, January 3). Retrieved January 8, 2026, from [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (2025, September 17). Retrieved January 8, 2026, from [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors | Request PDF - ResearchGate. (2025, October 19). Retrieved January 8, 2026, from [Link]

  • Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed. (2003, June 26). Retrieved January 8, 2026, from [Link]

  • 2-Bromo-3-ethyl-6-methylquinoxaline | C11H11BrN2 | CID 150547471 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Methyl 6-bromoquinoline-2-carboxylate | C11H8BrNO2 | CID 23568554 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] This guide provides an in-depth technical overview of a specific, highly functionalized derivative: Ethyl 6-bromo-2-methylquinoline-3-carboxylate . This compound serves as a pivotal intermediate for drug discovery and materials science researchers. Its strategic importance lies in its pre-functionalized core, offering multiple points for chemical modification to generate libraries of novel molecules. The bromine atom at the 6-position is a versatile handle for cross-coupling reactions, the ethyl ester at the 3-position can be hydrolyzed or converted to amides, and the methyl group at the 2-position influences the electronic properties and steric profile of the molecule. This document details the compound's core physicochemical properties, outlines a robust synthetic and purification strategy, discusses methods for its analytical characterization, and explores its applications in modern research.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research to ensure reproducibility and accuracy. This compound is a distinct isomer within the bromo-methylquinoline-carboxylate family, and it is crucial not to confuse it with its positional isomers.

Table 1: Core Compound Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 948289-14-3
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
Appearance Solid (form)
InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)c1cc2cc(Br)ccc2nc1C

The structural arrangement—specifically the bromine at C6, the methyl at C2, and the carboxylate at C3—defines the compound's unique reactivity and potential for downstream applications. The electron-withdrawing nature of the bromine atom and the quinoline nitrogen influences the reactivity of the aromatic system, while the ester and methyl groups provide further points for chemical elaboration.

Synthesis and Purification: A Predictive Protocol

While specific, peer-reviewed synthetic procedures for this exact isomer can be sparse, a reliable pathway can be constructed based on well-established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by a standard esterification. The causality behind this choice is its reliability in constructing the quinoline core from readily available aniline and acrylate precursors.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process: first, the construction of the core acid, 6-bromo-2-methylquinoline-3-carboxylic acid, followed by its esterification.

Synthesis_Workflow cluster_stage1 Stage 1: Quinoline Core Formation (Gould-Jacobs Analogue) cluster_stage2 Stage 2: Esterification A 4-Bromoanilin C Intermediate Adduct A->C + B B Diethyl (ethoxymethylene)malonate E Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate C->E via D D Thermal Cyclization (e.g., in Diphenyl ether) G 6-Bromo-2-methylquinoline-3-carboxylic acid E->G via F F Hydrolysis & Decarboxylation H 6-Bromo-2-methylquinoline-3-carboxylic acid K This compound (Target Compound) H->K + I, J Reflux I Ethanol (EtOH) J Acid Catalyst (e.g., H₂SO₄) Characterization_Workflow A Purified Solid B ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) A->B C Mass Spectrometry (MS) (Molecular Weight Verification) A->C D Infrared (IR) Spectroscopy (Functional Group ID) A->D E Elemental Analysis (Purity Confirmation) A->E F Confirmed Structure: This compound B->F C->F D->F E->F

Sources

Solubility Profile of Ethyl 6-bromo-2-methylquinoline-3-carboxylate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Understanding its solubility in common laboratory solvents is a cornerstone for its effective application in synthesis, purification, formulation, and screening assays. Poor solubility can be a significant impediment in drug development, affecting bioavailability, dose formulation, and the reliability of in-vitro testing.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a predicted solubility profile based on its molecular structure, and detailed, field-proven protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, providing researchers with a robust framework for assessing the solubility of this and similar quinoline derivatives.

The Critical Role of Solubility in Chemical and Pharmaceutical Development

The success of a chemical entity, particularly in the pharmaceutical pipeline, is profoundly influenced by its solubility. This fundamental physicochemical property dictates the concentration of a compound achievable in a solution, which directly impacts reaction kinetics, purification efficiency, and, most critically, bioavailability for therapeutic agents.[3][4] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are poorly soluble in water, a characteristic that can lead to inadequate absorption, variable therapeutic outcomes, and potential toxicity.[1][5] Therefore, characterizing the solubility profile of a compound like this compound early in the development process is not merely a procedural step but a strategic imperative. It informs the selection of appropriate solvents for synthesis and chromatography, guides the design of formulations to enhance bioavailability, and ensures the validity of biological assays by preventing compound precipitation.[1][2]

This guide is structured to provide both predictive insights and practical, executable protocols to empower researchers in their work with this important quinoline derivative.

Physicochemical Profile of this compound

The molecular structure of a compound is the primary determinant of its solubility. This compound possesses a rigid quinoline core, which is largely aromatic and nonpolar, appended with functional groups that modulate its polarity: a bromo substituent, a methyl group, and an ethyl carboxylate group. The ester and the nitrogen atom in the quinoline ring introduce polar characteristics, including hydrogen bond accepting capabilities. The overall structure suggests a predominantly nonpolar, hydrophobic molecule with limited aqueous solubility.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 948289-14-3[6]
Molecular Formula C₁₃H₁₂BrNO₂[6]
Molecular Weight 294.14 g/mol [6]
Appearance Solid
Melting Point 92 - 93 °C[6]
InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N[6]

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" provides a reliable framework for predicting solubility.[7] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Given the hybrid nature of this compound, it is expected to exhibit preferential solubility in solvents that can engage in dipole-dipole interactions and accommodate its bulky, aromatic structure. Its solubility in water is predicted to be very low.

Table 2: Predicted Qualitative Solubility Profile

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticInsolubleThe large, nonpolar aromatic core dominates, making it too hydrophobic for significant aqueous solubility.
Methanol Polar ProticSparingly SolubleThe small alkyl chain of methanol can interact with the nonpolar parts, but its high polarity is not ideal.
Ethanol Polar ProticSparingly to Moderately SolubleMore favorable than methanol due to its longer alkyl chain, which better solvates the nonpolar regions.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA strong, polar aprotic solvent capable of effectively solvating a wide range of organic molecules.
N,N-Dimethylformamide (DMF) Polar AproticSolubleSimilar to DMSO, its high polarity and aprotic nature make it an excellent solvent for this compound class.
Acetonitrile (ACN) Polar AproticModerately SolubleA polar aprotic solvent, but generally less powerful than DMSO or DMF.
Dichloromethane (DCM) HalogenatedSolubleEffectively solvates the aromatic and halogenated portions of the molecule.
Chloroform HalogenatedSolubleSimilar in performance to Dichloromethane for this type of solute.
Ethyl Acetate EsterModerately to SolublThe ester functionality is compatible with the solute's ester group, but the overall polarity match is moderate.
Acetone KetoneModerately SolubleA moderately polar solvent that can solvate both polar and nonpolar features.
Tetrahydrofuran (THF) EtherModerately to SolubleA good solvent for a wide range of organic compounds due to its cyclic ether structure.
Toluene Aromatic HydrocarbonSparingly to Moderately SolubleThe aromatic nature of toluene interacts favorably with the quinoline ring system.
Hexanes/Heptane Nonpolar AliphaticInsoluble to Sparingly SolubleThese nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule.

Disclaimer: The solubilities listed are predictive and require experimental verification. They serve as a guideline for solvent selection.

Protocols for Experimental Solubility Determination

Empirical testing is essential to confirm the predicted solubility profile. The following sections detail both a quantitative and a qualitative approach.

Quantitative Analysis: The Shake-Flask Method

The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility. The core principle involves creating a saturated solution in a given solvent at a constant temperature, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A 1. Weigh excess compound into vial B 2. Add precise volume of selected solvent A->B Dispense C 3. Agitate at constant temperature (e.g., 24-72h) B->C Incubate D 4. Centrifuge to pellet excess solid C->D Separate E 5. Filter supernatant (0.22 µm PTFE filter) D->E Clarify F 6. Prepare serial dilutions of the clear supernatant E->F Dilute G 7. Analyze by HPLC-UV F->G Inject H 8. Calculate concentration from calibration curve G->H Quantify

Caption: Workflow for quantitative solubility determination via the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent (HPLC grade or higher is recommended[8]).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 72 hours). Visual inspection should confirm that solid material persists.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For robust removal of any remaining particulates, pass the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

    • Causality Note: This filtration step is critical to prevent undissolved microparticles from entering the analytical instrument, which would falsely inflate the measured solubility.

  • Dilution: Immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

  • Calculation: Determine the concentration in the diluted sample from the calibration curve and then back-calculate the original solubility in the test solvent, expressing the result in units such as mg/mL or µg/mL.

Qualitative Analysis for Rapid Screening

For rapid classification, a systematic qualitative testing scheme can be employed.[9][10][11] This approach is particularly useful for understanding the acid-base properties of the compound.

G Start Test Solubility in Water Water_Sol Soluble Start->Water_Sol Yes Water_Insol Insoluble Start->Water_Insol No NaOH_Test Test in 5% NaOH Water_Insol->NaOH_Test HCl_Test Test in 5% HCl NaOH_Test->HCl_Test Insoluble Result_A Class A: Acidic Compound (e.g., Phenol, Carboxylic Acid) NaOH_Test->Result_A Soluble Result_B Class B: Basic Compound (e.g., Amine) HCl_Test->Result_B Soluble Result_N Class N: Neutral Compound HCl_Test->Result_N Insoluble

Sources

Crystal structure of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound is a member of this vital class of heterocyclic compounds, serving as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] A definitive understanding of its three-dimensional atomic arrangement is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive framework for the determination, analysis, and interpretation of the crystal structure of this compound, detailing the necessary experimental workflows, theoretical analyses, and contextualizing its significance in pharmaceutical sciences.

Introduction: The Significance of the Quinoline Core

Quinolines are heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring.[4] This "privileged structure" is present in numerous natural products and synthetic drugs, highlighting its favorable interaction with biological targets.[1] The introduction of specific functional groups, such as a bromine atom at the 6-position and an ethyl carboxylate group, can significantly modulate the compound's physicochemical properties and biological activity. The bromine atom can act as a handle for further synthetic modifications via cross-coupling reactions and may participate in halogen bonding, while the ester group can be involved in hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid.[2]

Understanding the precise solid-state conformation and intermolecular interactions of this compound through single-crystal X-ray diffraction is therefore not merely an academic exercise. It provides critical insights that inform structure-activity relationship (SAR) studies, guide the design of new analogues with improved efficacy, and aid in understanding crystal packing, which influences properties like solubility and stability.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthetic Pathway

While various methods exist for quinoline synthesis, a common and effective approach for this class of compounds is a variation of the Conrad-Limpach or Doebner-von Miller reactions.[5] A plausible route involves the condensation of a substituted aniline, such as 4-bromoaniline, with an appropriate β-ketoester, like ethyl 2-methylacetoacetate, followed by a cyclization reaction under acidic conditions.

Protocol for Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction—typically well-formed, defect-free, and between 30 to 300 microns in size—is a critical and often challenging step.[6] The choice of solvent and crystallization technique is paramount and often requires empirical screening.

Step-by-Step Protocol:

  • Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using techniques like NMR spectroscopy and mass spectrometry. Impurities can inhibit or disrupt crystal lattice formation.

  • Solvent Screening: Dissolve small amounts of the compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and elevated temperatures to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent identified during screening.

    • Transfer the solution to a clean vial, loosely cover it with a cap or parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a good solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent.

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] It provides detailed information on bond lengths, bond angles, and the unit cell parameters of the crystal lattice.[8]

Experimental Workflow

The process, from mounting the crystal to solving the structure, follows a well-defined workflow.[7][9]

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_processing Structure Solution & Refinement cluster_analysis Validation & Analysis Crystal_Growth 1. Crystal Growth Crystal_Mounting 2. Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection 3. Data Collection on Diffractometer Crystal_Mounting->Data_Collection Data_Reduction 4. Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution 5. Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement 6. Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation 7. Validation (checkCIF) Structure_Refinement->Validation Final_Analysis 8. Final CIF & Structural Analysis Validation->Final_Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Anticipated Crystallographic Parameters

While the specific crystal structure of the title compound is not yet published, we can infer expected parameters by comparing it to structurally similar quinoline derivatives whose structures have been solved.

ParameterEthyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate[10]Ethyl 2-chloro-6-methylquinoline-3-carboxylate[11]Anticipated for Title Compound
Formula C₂₀H₁₆BrNO₂C₁₃H₁₂ClNO₂C₁₃H₁₂BrNO₂
Molar Mass 382.24249.69294.14
Crystal System OrthorhombicTriclinicMonoclinic or Orthorhombic
Space Group PbcaP-1Common centrosymmetric space group (e.g., P2₁/c, Pbca)
Z 822, 4, or 8
Key Feature Quinoline ring is planar.Quinoline ring is planar.A near-planar quinoline ring system.
Dihedral Angle Quinoline/Phenyl = 25.44°Quinoline/Ester = 54.97°Significant twist between the quinoline plane and the ester group.

Molecular and Supramolecular Analysis

Beyond atomic coordinates, a full crystallographic analysis involves understanding the interactions that govern how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[12][13][14]

Hirshfeld Surface Analysis

The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts.[13][15] Red spots on the surface indicate close contacts (shorter than van der Waals radii), which are often hydrogen bonds, while blue regions represent longer contacts.[15] This analysis allows for the deconstruction of the crystal packing into a "fingerprint plot," which quantifies the contribution of different interaction types (e.g., H···H, C-H···O, C-H···π).[12][16]

hirshfeld_workflow Input Input: Crystallographic Information File (CIF) Calc_HS Calculate Hirshfeld Surface (CrystalExplorer) Input->Calc_HS Map_Props Map Properties on Surface (d_norm, shape index, etc.) Calc_HS->Map_Props Gen_FP Generate 2D Fingerprint Plots Map_Props->Gen_FP Quantify Quantify Interaction Contributions (e.g., H···H, C-H···O, C···Br) Gen_FP->Quantify Visualize Visualize and Interpret Crystal Packing Quantify->Visualize

Caption: Logical workflow for Hirshfeld surface and fingerprint plot analysis.

Predicted Intermolecular Interactions

For this compound, the following interactions are expected to play a key role in the crystal packing:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the ethyl carboxylate group is a prime hydrogen bond acceptor. Interactions with aromatic C-H donors on adjacent quinoline rings are highly probable, likely forming chains or dimers within the lattice.[10]

  • π-π Stacking: The planar aromatic quinoline systems are expected to stack with neighboring molecules, with centroid-to-centroid distances typically in the range of 3.6–4.2 Å.[11]

  • Halogen Bonding (Br···O/N): The bromine atom at the 6-position could act as a halogen bond donor, interacting with the nitrogen atom or the carbonyl oxygen of a neighboring molecule. This type of interaction is increasingly recognized as a key directional force in crystal engineering.

  • van der Waals Forces: H···H and C···H contacts will collectively contribute significantly to the overall packing stability.[16]

Conclusion: From Structure to Application

A detailed crystallographic study of this compound provides the foundational data for its application in drug discovery and materials science. The precise knowledge of its 3D structure, conformational preferences, and intermolecular interaction motifs enables computational modeling, informs structure-based drug design, and provides a basis for understanding its solid-state properties.[9] The protocols and analytical frameworks presented in this guide offer a robust pathway for researchers to elucidate and comprehensively analyze the crystal structure of this and related quinoline derivatives, thereby accelerating the development of novel and effective chemical entities.

References

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents. Within this esteemed family, the quinoline-3-carboxylate scaffold has carved its own distinct and remarkable trajectory. Initially overshadowed by its illustrious 4-quinolone antibacterial cousins, this structural motif has emerged as a versatile pharmacophore with a surprisingly broad spectrum of biological activities. This in-depth technical guide charts the historical journey of quinoline-3-carboxylate derivatives, from their synthetic origins to their current status as promising leads in oncology, inflammation, and beyond. We will delve into the foundational synthetic methodologies, explore the pivotal structure-activity relationships that have guided their development, and provide detailed protocols for their synthesis and evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Serendipitous Beginning: The Dawn of Quinolone Discovery

The story of quinoline-based therapeutics is inextricably linked to the quest for antimalarial agents. The isolation of quinine from cinchona bark in the 19th century sparked immense interest in the quinoline nucleus.[1] However, the journey to synthetic quinoline derivatives with therapeutic value began in earnest in the mid-20th century. The first synthetic "quinolone" antibiotic, nalidixic acid, was discovered in 1962 by George Lesher and his colleagues at the Sterling-Winthrop Research Institute as a byproduct during the synthesis of the antimalarial drug chloroquine.[2] While technically a naphthyridone, its discovery was the catalyst for the exploration of related bicyclic structures, including the quinolones, as antibacterial agents.

This early work laid the groundwork for the development of the highly successful fluoroquinolone antibiotics. These agents, characterized by a fluorine atom at the C6 position, exhibited a broad spectrum of activity and potent inhibition of bacterial DNA gyrase and topoisomerase IV. While the majority of these blockbuster drugs are quinoline-4-carboxylic acids, the exploration of other positional isomers, including the quinoline-3-carboxylates, was a natural progression in the field.

Foundational Synthesis: Forging the Quinoline-3-Carboxylate Core

The construction of the quinoline-3-carboxylate scaffold has been achieved through several classic and modern synthetic strategies. Understanding these methods is crucial for appreciating the historical context and for the practical design of novel derivatives.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline-3-Carboxylate Synthesis

First reported in 1939, the Gould-Jacobs reaction remains a fundamental and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates.[3][4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[3][5]

The initial condensation forms an anilinomethylenemalonate intermediate. Subsequent heating, often at high temperatures in a high-boiling solvent like diphenyl ether, induces an intramolecular cyclization to yield the ethyl 4-hydroxyquinoline-3-carboxylate.[3][6] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: A mixture of aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in ethanol is heated at reflux for 1-2 hours. The solvent is then removed under reduced pressure to yield the crude diethyl anilinomethylenemalonate.

  • Cyclization: The crude intermediate is added to diphenyl ether and heated to approximately 250°C for 30-60 minutes.

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane or ether), and dried.

Causality Behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether is critical for achieving the high temperatures required for the thermal cyclization. The initial condensation is typically performed in a lower-boiling solvent like ethanol for ease of removal prior to the high-temperature cyclization step.

Other Synthetic Routes

While the Gould-Jacobs reaction is a workhorse, other methods have been developed for the synthesis of quinoline-3-carboxylates, offering alternative pathways and access to different substitution patterns. These include modern variations and novel approaches. For instance, a rhodium(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been reported to produce ethyl quinoline-3-carboxylates under mild conditions.[7]

Beyond Antibacterials: The Expanding Therapeutic Landscape of Quinoline-3-Carboxylates

While the initial interest in quinoline carboxylates was driven by their antibacterial potential, subsequent research has unveiled a much broader and more diverse pharmacological profile for the 3-substituted isomers. This has led to their investigation in a variety of therapeutic areas, most notably in oncology and inflammation.

Anticancer Activity: A New Frontier

Numerous studies have demonstrated the potent antiproliferative activity of quinoline-3-carboxylate and quinoline-3-carboxamide derivatives against various cancer cell lines.[8][9][10] This has established the quinoline-3-carboxylate scaffold as a promising starting point for the development of novel anticancer agents.[11]

The mechanisms underlying their anticancer effects are varied and often depend on the specific substitution pattern of the molecule. Some derivatives have been shown to induce apoptosis, the programmed cell death pathway, in cancer cells.[8][9] Others function as inhibitors of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylate Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action (if known)Reference
4m K5620.28Upregulation of intrinsic apoptosis pathways[8]
4n MCF-70.33Upregulation of intrinsic apoptosis pathways[8]
Compound 2f MCF-7-Selective antiproliferative agent[12]
Compound 2l K562-Selective antiproliferative agent[12]
Enzyme Inhibition: A Key Mechanism of Action

A significant body of research has focused on the ability of quinoline-3-carboxylate and its amide derivatives to act as potent and selective enzyme inhibitors. This has opened up new avenues for their therapeutic application.

  • ATM Kinase Inhibition: A novel series of 3-quinoline carboxamides has been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a key enzyme in the DNA damage response pathway.[13][14][15] Inhibition of ATM can sensitize cancer cells to radiation and chemotherapy, making these compounds promising candidates for combination therapies.[14]

  • Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival.[16]

  • Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: Quinoline-3-carboxamides have been discovered as inhibitors of H-PGDS, an enzyme involved in the production of prostaglandin D2, a key mediator of inflammation and allergic responses.[17]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: While the primary focus of DHODH inhibition has been on quinoline-4-carboxylic acids like brequinar, the broader quinoline carboxylic acid class is recognized for this mechanism, which is crucial for de novo pyrimidine biosynthesis and thus has implications for both cancer and inflammatory diseases.[18]

The following diagram illustrates the central role of ATM kinase in the DNA damage response, a pathway targeted by quinoline-3-carboxamide inhibitors.

ATM_Pathway DNA_Damage DNA Double-Strand Breaks ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active p53 p53 ATM_active->p53 phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2->DNA_Repair Quinoline_Inhibitor Quinoline-3-carboxamide Inhibitor Quinoline_Inhibitor->ATM_active inhibits

Caption: ATM Kinase Signaling Pathway and Inhibition.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective quinoline-3-carboxylate derivatives has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that are critical for their biological activity.

For anticancer agents, the nature and position of substituents on the quinoline ring, as well as modifications to the carboxylate group (e.g., conversion to carboxamides), have been shown to significantly impact potency and selectivity.[19] For instance, in a series of antiproliferative quinoline-3-carboxylates, specific substitutions at the 2- and 4-positions were found to be crucial for activity.[12]

In the context of enzyme inhibition, SAR studies have been instrumental in optimizing lead compounds. For ATM kinase inhibitors, the exploration of different substituents at the C4 and C6 positions of the quinoline-3-carboxamide core led to the identification of highly potent and orally bioavailable candidates.[13]

Future Perspectives and Conclusion

The journey of quinoline-3-carboxylate derivatives is a testament to the enduring power of scaffold-based drug discovery. From their humble origins as side products in the synthesis of other quinoline-based drugs, they have evolved into a versatile and highly promising class of molecules with a diverse range of therapeutic applications. The continued exploration of their synthesis, biological evaluation, and SAR will undoubtedly lead to the discovery of new and improved therapeutic agents.

The ability to modulate a variety of biological targets, including kinases and other enzymes, underscores the privileged nature of the quinoline-3-carboxylate scaffold. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for designing novel quinoline-3-carboxylate derivatives with enhanced potency, selectivity, and drug-like properties. This in-depth guide provides a solid foundation for researchers to build upon as they continue to unlock the full therapeutic potential of this remarkable chemical entity.

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The Rising Therapeutic Potential of Brominated Quinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Impact of Bromination

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric landscape for molecular interactions, making it a "privileged structure" in drug design.[4] The strategic placement of substituents on the quinoline ring can profoundly modulate its biological profile. Among these modifications, bromination has emerged as a powerful tool to enhance the therapeutic efficacy and unlock novel biological activities of quinoline derivatives. The introduction of bromine atoms can alter the compound's lipophilicity, electronic distribution, and steric hindrance, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity to biological targets.[5][6] This guide provides an in-depth technical exploration of the burgeoning field of brominated quinolines, focusing on their significant anticancer, antimicrobial, antiviral, and neuroprotective activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, experimental validation, and future prospects of this promising class of compounds.

Anticancer Activities: A Multi-pronged Assault on Malignancy

Brominated quinolines have demonstrated significant potential as anticancer agents, exerting their effects through a variety of mechanisms that target the complex machinery of cancer cell proliferation and survival.[7][8]

Key Mechanisms of Anticancer Action

1. Induction of Apoptosis: A primary mechanism by which brominated quinolines exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[9] Several derivatives have been shown to trigger the apoptotic cascade in various cancer cell lines.[10][11] This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspases, a family of proteases that execute the final stages of cell death, and subsequent DNA fragmentation.[9] For instance, certain nitrated bromoquinoline derivatives have been shown to induce apoptosis, as confirmed by DNA laddering assays.[10][11]

2. Inhibition of Topoisomerase I: Human topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and repair.[10][11] Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. Several brominated quinoline compounds have been identified as potent inhibitors of human topoisomerase I, highlighting this as a key mechanism of their anticancer activity.[9][10][11]

3. Inhibition of Cancer Cell Migration: The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. Some brominated quinoline derivatives have been shown to effectively inhibit the migration of cancer cells, as demonstrated in wound healing assays.[10][11]

Quantitative Data on Anticancer Activity

The antiproliferative activity of brominated quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the IC50 values for selected brominated quinoline derivatives.

CompoundCancer Cell LineIC50 (µg/mL)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (rat glioma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma)5.45–9.6[10]
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C6, HeLa, HT29Significant inhibitory effects[10]
5-nitro-6,8-dibromoquinoline (17)C6, HeLa, HT29Significant inhibitory effects[10]
6-bromotetrahydroquinoline (2)A549 (human lung carcinoma), HeLa, HT29, Hep3B (human liver cancer), MCF7 (human breast cancer)2–50[7]
6,8-dibromotetrahydroquinoline (3)A549, HeLa, HT29, Hep3B, MCF72–50[7]
8-bromo-6-cyanoquinoline (10)A549, HeLa, HT29, Hep3B, MCF72–50[7]
5-bromo-6,8-dimethoxyquinoline (12)A549, HeLa, HT29, Hep3B, MCF72–50[7]
5,7-dibromo-8-hydroxyquinoline (17)A549, HeLa, HT29, Hep3B, MCF72–50[7]
Cisplatin (Reference Drug)A549, AGS (human gastric adenocarcinoma), KYSE150, KYSE450 (human esophageal squamous cell carcinoma)6.23 - 13.2[9]
5-Fluorouracil (Reference Drug)C6, HeLa, HT29240.8 - 258.3[9]
Experimental Protocols for Anticancer Activity Evaluation

1. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the brominated quinoline compound for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Apoptosis Assay (DNA Laddering):

  • Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

  • Protocol:

    • Treat cancer cells with the brominated quinoline compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and extract the genomic DNA using a DNA extraction kit.

    • Load the extracted DNA onto a 1.5% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the DNA fragments.

    • Visualize the DNA fragments under UV light. The presence of a DNA ladder indicates apoptosis.[10][11]

3. Topoisomerase I Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

  • Protocol:

    • Incubate supercoiled plasmid DNA with human topoisomerase I in the presence and absence of the brominated quinoline compound.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition of topoisomerase I.

Signaling Pathway and Workflow Diagrams

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms of Brominated Quinolines BQ Brominated Quinoline Apoptosis Induction of Apoptosis BQ->Apoptosis Activates Caspases TopoI Topoisomerase I Inhibition BQ->TopoI Blocks DNA relaxation Migration Inhibition of Cell Migration BQ->Migration Disrupts cytoskeleton CellDeath Cancer Cell Death Apoptosis->CellDeath TopoI->CellDeath DNA damage Metastasis Reduced Metastasis Migration->Metastasis

Caption: Key anticancer mechanisms of brominated quinolines.

experimental_workflow cluster_workflow Anticancer Activity Evaluation Workflow start Synthesized Brominated Quinoline cell_culture Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cell Viability (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., DNA Laddering) mtt_assay->apoptosis_assay At IC50 concentration topoisomerase_assay Topoisomerase I Inhibition Assay apoptosis_assay->topoisomerase_assay migration_assay Wound Healing Assay for Cell Migration topoisomerase_assay->migration_assay data_analysis Data Analysis and Interpretation migration_assay->data_analysis end Lead Compound Identification data_analysis->end

Caption: Experimental workflow for evaluating anticancer activity.

Antimicrobial Activities: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents.[12] Brominated quinolines have emerged as a promising class of compounds with potent activity against a range of pathogenic bacteria and fungi.[13][14]

Spectrum of Antimicrobial Activity

Brominated quinoline derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[7][13] Notably, some compounds have shown efficacy against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[12][15] For instance, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives have exhibited potent antibacterial activity against MRSA.[12] Substituted quinolines have also shown selective antimicrobial activities with Minimum Inhibitory Concentration (MIC) values ranging from 62.50 to 250 μg/ml against human Gram-positive and Gram-negative pathogenic bacteria.[7]

Mechanism of Antimicrobial Action

While the exact mechanisms of antimicrobial action for many brominated quinolines are still under investigation, it is believed that they may act through multiple pathways, including:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to the mechanism of quinolone antibiotics, brominated quinolines may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[16]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of some brominated quinolines may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function and leading to cell lysis.

  • Inhibition of Key Metabolic Enzymes: These compounds may also inhibit essential bacterial enzymes involved in metabolic pathways, thereby halting bacterial growth.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of brominated quinolines is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7)E. coli ATCC25922, S. pyrogens ATCC196152[12]
Substituted quinolinesHuman Gram(+) and Gram(−) pathogenic bacteria62.50–250[7]
Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method:

  • Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient medium.

  • Protocol:

    • Prepare a serial two-fold dilution of the brominated quinoline compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral and Neuroprotective Potential: Expanding the Therapeutic Horizon

Beyond their well-documented anticancer and antimicrobial activities, brominated quinolines are also being explored for their potential in treating viral infections and neurodegenerative diseases.

Antiviral Activity

Quinoline derivatives have shown promise against a variety of viruses, including Zika virus, enterovirus, herpes virus, and human immunodeficiency virus (HIV).[17][18] The introduction of bromine atoms can enhance this antiviral activity. For example, bromine-substituted chalcones have demonstrated a high degree of inhibition of HIV reverse transcriptase.[19] Furthermore, some 2,8-bis(trifluoromethyl)quinoline derivatives have shown anti-Zika virus activity.[19] The mechanism of antiviral action is diverse and can involve the inhibition of viral enzymes, disruption of viral replication, or interference with viral entry into host cells.

Neuroprotective Potential

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20][21] Quinoline derivatives, including brominated compounds, are being investigated for their neuroprotective effects.[22][23][24] Their proposed mechanisms of action include:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to mitigate oxidative damage.[20][22]

  • Inhibition of Key Enzymes: Inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[7][22][23] Some quinoline derivatives have shown inhibitory activity against AChE with Ki values in the range of 5.51–155.22 nM.[7]

Conclusion and Future Directions

Brominated quinolines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders underscores their significant therapeutic potential. The ability to fine-tune their pharmacological properties through synthetic modifications provides a powerful platform for the rational design of next-generation therapeutics.

Future research in this field should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of lead compounds to enable target-based drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring the impact of the position and number of bromine substituents on biological activity to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates into animal models to evaluate their therapeutic efficacy, pharmacokinetic properties, and toxicological profiles.

  • Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to access a wider diversity of brominated quinoline derivatives.[1]

The continued exploration of brominated quinolines holds immense promise for addressing some of the most pressing challenges in human health. Through a multidisciplinary approach that integrates synthetic chemistry, molecular biology, and pharmacology, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Çakmak, O., Ökten, S., Kul Köprülü, T., Andac, C. A., Tekin, Ş., & Arslan, S. O. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design, 105. [Link]

  • (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. [Link]

  • (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Linköping University Electronic Press. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Antiviral Agents – Benzazine Derivatives. PubMed Central. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa National Polytechnic University. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publisher. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed. [Link]

  • Quinoline-based compounds 1–4 designed for activity examination against SARS-CoV-2. ResearchGate. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. [Link]

  • [PDF] Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Semantic Scholar. [Link]

  • Quinine. Wikipedia. [Link]

  • Mechanism of Quinolone Action and Resistance. PubMed Central. [Link]

Sources

Commercial availability of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 6-bromo-2-methylquinoline-3-carboxylate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] this compound (CAS No. 948289-14-3) is a specific derivative that serves as a versatile intermediate for synthesizing more complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, applications, and quality control considerations for researchers and drug development professionals.

Commercial Availability and Procurement

This compound is available from several chemical suppliers, catering primarily to the research and development market. Procurement for early-stage discovery is straightforward, though lead times and stock levels can vary.

Key suppliers include:

  • Sigma-Aldrich (Merck): Offers the compound under its AldrichCPR brand, typically for early discovery research purposes. It is important to note that Sigma-Aldrich may not provide analytical data for this specific product, and the buyer is responsible for confirming its identity and purity.

  • Parchem: A supplier of specialty chemicals that lists this compound.[2]

  • Fisher Scientific: Distributes the Sigma-Aldrich product.[3]

  • Aladdin Scientific: Also available through the Sigma-Aldrich platform, with a stated purity of 97%.

Below is a summary of supplier information for this compound:

Supplier Product/Catalog No. CAS Number Purity Available Quantity Price (USD) Notes
Sigma-AldrichBBO000199-1G948289-14-3Not specified1 G$352.00Sold "as-is" without analytical data.
Aladdin ScientificALNH9A9DF0BB948289-14-397%Not specifiedPrice on requestAvailable via Sigma-Aldrich.
Fisher Scientific50-142-9989948289-14-3Not specified1 GPrice on requestDistributor for Sigma-Aldrich.[3]
Parchem948289-14-3Not specifiedNot specifiedPrice on requestSpecialty chemical supplier.[2]

Physicochemical and Structural Characteristics

A thorough understanding of the compound's properties is essential for its effective use in synthesis and research.

Property Value Source
CAS Number 948289-14-3
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
Melting Point 92 - 93 °C
Appearance Solid
IUPAC Name This compound
SMILES String CCOC(=O)c1cc2cc(Br)ccc2nc1C
InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N

Synthesis and Chemical Logic

A plausible synthetic pathway is outlined below:

G cluster_0 Step 1: Conrad-Limpach Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Halogenation (Not required for target) cluster_3 Final Target Compound (Incorrect Intermediate Path Shown for Context) cluster_4 Alternative: Friedländer Annulation A 4-Bromoaniline C Ethyl 3-((4-bromophenyl)amino)but-2-enoate A->C Condensation B Ethyl Acetoacetate B->C D Ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate C->D High Temperature (e.g., in Dowtherm A) E Ethyl 6-bromo-4-chloro-2-methylquinoline-3-carboxylate D->E POCl3 or PBr3 F This compound D->F Deoxygenation (if starting from 4-hydroxy) G 2-Amino-5-bromobenzaldehyde G->F Base or Acid Catalyst H Ethyl Acetoacetate H->F G cluster_0 Potential Modifications & Applications Core This compound C6-Bromo C3-Ester Quinoline Core App1 Suzuki/Cross-Coupling Reactions at C6 (New C-C bonds) Core:c1->App1 App2 Ester Hydrolysis/Amidation at C3 (Bioisosteric replacements, amide library) Core:c2->App2 App3 Core Modification (Further functionalization of the quinoline ring) Core:c3->App3 Target Novel Therapeutic Agents (Anticancer, Antimicrobial, etc.) App1->Target App2->Target App3->Target

Sources

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, focusing on its safe handling, chemical properties, and applications for researchers, scientists, and drug development professionals. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This specific derivative, with its strategic placement of bromo, methyl, and carboxylate functional groups, serves as a versatile intermediate for the synthesis of novel bioactive molecules.[2] Adherence to stringent safety protocols is paramount when working with this compound due to its hazardous nature.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound valued as a building block in synthetic chemistry.[3] Its structure facilitates further chemical modifications, making it a key component in the development of new pharmaceutical candidates.[2]

PropertyValueSource
CAS Number 948289-14-3
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
Appearance Solid
InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N

Hazard Identification and Safety Protocols

The primary hazard associated with this compound is its potential to cause serious and irreversible eye damage. Therefore, all handling procedures must be conducted with the utmost care and appropriate protective measures.

GHS Hazard Summary
Pictogram
Signal Word Danger
Hazard Statements H318: Causes serious eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Sigma-Aldrich Safety Data Sheet

Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards.

  • Eye and Face Protection: Given the H318 classification, standard safety glasses are insufficient. Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes and fine dust that could cause irreversible damage.[4]

  • Skin Protection: Wear nitrile or neoprene gloves and a chemically resistant lab coat. Contaminated clothing should be removed and laundered before reuse.[4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter should be used.

Engineering Controls and Handling

All manipulations of this solid compound must be performed within a certified chemical fume hood to prevent inhalation and systemic exposure.[5] When weighing or transferring the material, use techniques that minimize dust generation, such as careful scooping with a spatula rather than pouring.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Verify Fume Hood Functionality A->B C Weigh Compound in Fume Hood B->C D Carefully Transfer to Reaction Vessel C->D E Clean Spatula and Weighing Vessel D->E F Wipe Down Work Area with Appropriate Solvent E->F G Dispose of Waste in Labeled Hazardous Waste Container F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Safe Handling Workflow for Hazardous Solids.

Storage and Incompatibility

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is classified as a combustible solid and should be kept away from heat, sparks, and open flames.

Emergency and First-Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek immediate medical attention.[4][6]

  • Skin Contact: Wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]

Chemical Reactivity and Synthetic Utility

The structure of this compound offers several sites for chemical modification, making it a highly versatile intermediate.

  • Bromo Group (C6-Position): This is the primary site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, amine, or alkyne substituents. This versatility is fundamental to building molecular complexity in drug discovery programs.

  • Ethyl Ester (C3-Position): The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used for amide bond formation. Alternatively, it can be reduced using agents like lithium aluminum hydride to afford the primary alcohol.[3]

  • Quinoline Core: The nitrogen atom in the quinoline ring is weakly basic.[1] The aromatic system can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

G compound A C6-Bromo Group (Cross-Coupling Site) A->compound e.g., Suzuki, Buchwald-Hartwig B C3-Ethyl Ester (Hydrolysis/Reduction Site) B->compound e.g., LiAlH4, NaOH C Quinoline Nitrogen (Weakly Basic Site) C->compound Protonation

Caption: Key Reactivity Sites of the Molecule.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates a common application of the title compound, highlighting the self-validating nature of a well-designed experiment where reaction progress can be monitored.

Objective: To synthesize Ethyl 2-methyl-6-(4-methoxyphenyl)quinoline-3-carboxylate.

Rationale: This reaction is a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds. The palladium catalyst facilitates the coupling between the aryl bromide (our substrate) and a boronic acid. The base is essential for the transmetalation step of the catalytic cycle, and an inert atmosphere prevents the degradation of the catalyst.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the Pd(dppf)Cl₂ catalyst (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry and organic synthesis. Its utility, however, is matched by its significant hazard profile, particularly the risk of severe eye damage. Researchers and drug development professionals must employ rigorous safety measures, including appropriate engineering controls and personal protective equipment, to ensure safe handling. A thorough understanding of its reactivity allows for its effective use as a foundational block in the synthesis of complex and potentially therapeutic molecules.

References

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: A Versatile Intermediate for Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central, National Library of Medicine. [Link]

  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate . PubMed Central, National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a key heterocyclic building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind methodological choices. We will explore a multi-faceted approach to purity determination, integrating chromatographic separation with spectroscopic characterization. The methodologies are presented as self-validating systems, grounded in established regulatory principles set forth by the International Council for Harmonisation (ICH). This guide details the identification of potential process-related impurities, the development of a stability-indicating HPLC method, and the definitive structural confirmation required for regulatory submission and ensuring downstream success in pharmaceutical development.

Introduction: The Critical Role of Purity for a Quinoline Building Block

This compound (C₁₃H₁₂BrNO₂) is a substituted quinoline derivative that serves as a versatile intermediate in the synthesis of pharmacologically active molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antimalarial.[1] The precise substitution pattern of this compound—featuring a bromine atom for subsequent functionalization, a methyl group, and an ethyl ester—makes it a valuable precursor for creating diverse chemical libraries.

The purity of such an intermediate is not a mere quality control metric; it is a critical determinant of success for the entire drug development cascade. Undisclosed impurities can lead to:

  • Aberrant biological activity: Impurities may possess their own pharmacological or toxicological profiles, confounding screening results.

  • Formation of undesired byproducts: Process impurities can react in subsequent synthetic steps, leading to complex and difficult-to-separate mixtures.

  • Regulatory hurdles: A poorly characterized impurity profile can lead to significant delays and rejection during regulatory review.

Therefore, a robust, well-validated analytical strategy is paramount. This guide establishes such a strategy, focusing on the principles of specificity, accuracy, and precision in line with ICH guidelines.[3][4]

Understanding the Impurity Landscape: A Synthesis-Based Approach

A logical approach to purity analysis begins with understanding the potential impurities that could arise during the synthesis of the target molecule. The most common and industrially scalable methods for quinoline synthesis are acid-catalyzed condensation reactions, such as the Doebner-von Miller reaction.[5][6] This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7]

For this compound, a plausible synthetic route involves the reaction of 4-bromoaniline with ethyl acetoacetate.

Predicted Synthetic Pathway (Doebner-von Miller type): 4-Bromoaniline + Ethyl Acetoacetate --(Acid Catalyst, Oxidizing Agent)--> this compound

Based on this pathway, we can anticipate several classes of process-related impurities.

Table 1: Potential Process-Related Impurities

Impurity ClassPotential Structure/IdentityOriginSignificance
Starting Materials 4-BromoanilineUnreacted starting materialCan form other byproducts in subsequent steps.
Ethyl AcetoacetateUnreacted starting materialGenerally volatile and easily removed, but should be monitored.
Positional Isomers Ethyl 8-bromo-2-methylquinoline-3-carboxylateMinor product from cyclization at the ortho position of the aniline.May have different reactivity and pharmacological profile. Must be separated and quantified.
Hydrolysis Product 6-bromo-2-methylquinoline-3-carboxylic acidHydrolysis of the ethyl ester due to acidic/aqueous conditions.Can affect solubility and reactivity. A common degradation product.
Over-alkylation/Side Products Poly-substituted or rearranged quinolinesSide reactions under harsh acidic conditions.Can be difficult to identify and may be biologically active.

This predictive analysis is the foundation for developing a specific and selective analytical method capable of resolving the active pharmaceutical ingredient (API) from these potential contaminants.

Chromatographic Purity: Developing a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis due to its high resolution, sensitivity, and quantitative accuracy. The objective is to develop a "stability-indicating" method, which is a validated quantitative procedure that can detect changes in the quality of the drug substance over time and is specific for the API in the presence of its impurities and degradation products.[8]

The Causality Behind Method Development Choices

Our approach is to use Reversed-Phase HPLC (RP-HPLC) with UV detection, as the quinoline ring system is an excellent chromophore.

  • Column Selection: A C18 (octadecylsilane) column is the logical first choice. The nonpolar stationary phase will effectively retain the relatively nonpolar quinoline molecule through hydrophobic interactions. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of resolution and analysis time.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (A) and an organic modifier (B) is necessary to resolve compounds with a range of polarities.

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acid serves to protonate residual silanols on the silica backbone, reducing peak tailing. It also ensures the quinoline nitrogen is protonated, leading to consistent retention.

    • Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.

  • Detection Wavelength: A photodiode array (PDA) detector should be used to monitor the elution. Analysis of the UV spectrum of the main peak (typically with a maximum absorption ~250-260 nm for this chromophore) will determine the optimal wavelength for quantification. A PDA detector is also essential for peak purity analysis.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a robust starting point for the analysis. Method validation must be performed according to ICH Q2(R2) guidelines to confirm its suitability.[3][9]

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Chromatographic Conditions:

ParameterConditionRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA, 254 nmCommon wavelength for aromatic systems; verify with UV scan.
Injection Vol. 10 µLAdjust as needed based on concentration and sensitivity.
Gradient Program See Table 2 belowDesigned to elute polar impurities first, then the API, followed by non-polar impurities.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10.0 mL of diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.

  • Data Analysis:

    • Calculate purity using the area percent method: Purity % = (Area of API Peak / Total Area of All Peaks) * 100.

    • Perform peak purity analysis on the API peak using the PDA detector software to ensure it is spectrally homogenous and not co-eluting with any impurities.

Workflow for HPLC Method Development

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Start Define Analytical Target Profile (ATP) (Purity, Specificity) Scout Scout Columns & Solvents (e.g., C18, ACN/H2O) Start->Scout Optimize Optimize Gradient & Flow Rate Scout->Optimize Specificity Specificity (Forced Degradation) Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision Robustness Robustness (Small Variations) Precision->Robustness Routine Routine Purity Testing Robustness->Routine Stability Stability Studies Routine->Stability caption Workflow for HPLC Method Development & Validation.

Caption: Workflow for HPLC Method Development & Validation.

Orthogonal Verification: Spectroscopic Characterization

While HPLC provides quantitative purity data, it does not confirm the identity of the main peak. Spectroscopic techniques are essential for structural elucidation and confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable fragmentation data.

  • Technique: Electrospray Ionization (ESI) is ideal for this molecule, as the quinoline nitrogen is readily protonated to form a pseudomolecular ion [M+H]⁺.

  • Expected Result: this compound has a molecular weight of 294.14 g/mol (for isotopes ⁷⁹Br). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic M and M+2 isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments.

    • [M+H]⁺: Expected at m/z 294 and 296.

  • Fragmentation: Key fragmentations would likely involve the loss of the ethoxy group (-45 Da) from the ester or cleavage of the entire ethyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, confirming the connectivity of all atoms in the molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all key functional groups. Based on analogous structures, the following approximate chemical shifts (in ppm, relative to TMS) are expected in CDCl₃:

    • Ethyl Group: A quartet around 4.4-4.5 ppm (2H, -OCH₂CH₃) and a triplet around 1.4-1.5 ppm (3H, -OCH₂CH₃).

    • Methyl Group: A singlet around 2.7-2.8 ppm (3H, Ar-CH₃).

    • Aromatic Protons: A complex multiplet region between 7.5 and 8.5 ppm, showing signals for the protons on the quinoline ring system. The specific splitting patterns will confirm the 6-bromo substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, confirming the overall carbon skeleton. Key expected signals include the ester carbonyl (~165-167 ppm), aromatic carbons (~120-150 ppm), the ethyl group carbons (~62 and ~14 ppm), and the methyl carbon (~20-22 ppm).

Ensuring Method Specificity: Forced Degradation Studies

To prove a method is stability-indicating, the drug substance is intentionally degraded under various stress conditions. This demonstrates that the method can separate the intact drug from any degradation products that may form during storage.[8]

Protocol for Forced Degradation
  • Prepare Solutions: Prepare solutions of the API (e.g., 0.5 mg/mL) in the stress medium.

  • Apply Stress Conditions: Expose the solutions to the conditions outlined in Table 3. A control sample protected from stress should be analyzed concurrently. The goal is to achieve 5-20% degradation.

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Evaluation:

    • Confirm that degradation peaks are well-resolved from the main API peak.

    • Perform peak purity analysis on the stressed API peak to ensure it remains pure.

    • Calculate the mass balance to account for the degraded material.

Table 3: Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl24-48 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2-8 hours at 60 °C
Oxidation 3% H₂O₂24 hours at room temp.
Thermal Solid API48 hours at 80 °C
Photolytic API solutionExpose to 1.2 million lux hours (visible) and 200 watt hours/m² (UV)
Logical Flow of a Forced Degradation Study

Forced_Degradation cluster_Prep Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis API_Sol Prepare API Stock Solution Acid Acid (HCl) API_Sol->Acid Base Base (NaOH) API_Sol->Base Oxid Oxidative (H2O2) API_Sol->Oxid Therm Thermal (Heat) API_Sol->Therm Photo Photolytic (Light) API_Sol->Photo HPLC Analyze by HPLC-PDA Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC Purity Assess Peak Purity HPLC->Purity MassBal Calculate Mass Balance Purity->MassBal caption Logical workflow for executing a forced degradation study.

Caption: Logical workflow for executing a forced degradation study.

Conclusion

The purity analysis of this compound is a multi-dimensional task that requires a logical, science-based approach. This guide has detailed a comprehensive strategy that begins with a theoretical understanding of potential impurities based on the synthetic route. We have outlined the development and rationale for a specific, stability-indicating RP-HPLC method, which serves as the primary tool for quantitative purity assessment. The necessity of orthogonal spectroscopic methods (MS and NMR) for unequivocal structural confirmation has been emphasized. Finally, the framework for forced degradation studies has been presented as the ultimate proof of the method's specificity and its fitness for purpose in a regulated pharmaceutical environment. By integrating these chromatographic and spectroscopic techniques within a validation framework guided by ICH principles, researchers can ensure the quality and integrity of this critical building block, thereby building a solid foundation for successful drug discovery and development programs.

References

  • Yao, C., et al. (2014). RSC Advances, 4, 37806-37811. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

  • Bentham Science. (n.d.). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • PubMed. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

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Literature review of 6-bromo-2-methylquinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-methylquinoline: Synthesis, Reactivity, and Applications

Introduction: The Versatility of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the quinoline core stands out as a "privileged structure," a framework that repeatedly appears in biologically active compounds and functional materials.[1][2] Among its many derivatives, 6-bromo-2-methylquinoline emerges as a particularly valuable building block. Its structure, featuring a reactive bromine handle and a methyl group that influences its electronic properties, makes it a versatile intermediate for chemical diversification. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 6-bromo-2-methylquinoline, moving from its fundamental properties and synthesis to its critical role in medicinal chemistry and materials science. We will explore not just the "what" but the "why" behind its applications, grounding our discussion in mechanistic principles and field-proven methodologies.

Core Compound Properties

Understanding the fundamental physicochemical properties of 6-bromo-2-methylquinoline is the first step in harnessing its synthetic potential. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrN[3][4]
Molecular Weight 222.08 g/mol [3][4]
CAS Number 877-42-9[3][5]
Appearance Solid
Melting Point 101-105 °C[5]
IUPAC Name 6-bromo-2-methylquinoline[3]
Synonyms 6-Bromoquinaldine[4]
SMILES CC1=NC2=C(C=C1)C=C(C=C2)Br[3]

Synthesis of the 6-Bromo-2-methylquinoline Scaffold

The construction of the quinoline ring system is a classic endeavor in organic synthesis. The Doebner-von Miller reaction provides a robust and adaptable method for synthesizing 2-methylquinolines from anilines.[6] This approach is particularly effective as it builds the heterocyclic core in a convergent manner.

Conceptual Workflow: Doebner-von Miller Reaction

The reaction proceeds by the acid-catalyzed reaction of an aniline (in this case, 4-bromoaniline) with an α,β-unsaturated aldehyde or ketone. Crotonaldehyde is a common choice for introducing the 2-methyl substituent. The mechanism involves an initial Michael addition, followed by cyclization and an oxidation/aromatization step to yield the final quinoline product. The choice of an oxidizing agent is critical for the final aromatization step; historically, agents like arsenic acid or nitrobenzene were used, though modern methods often seek greener alternatives.[7]

G cluster_reactants Reactants cluster_conditions Conditions A 4-Bromoaniline E Michael Addition A->E React B Crotonaldehyde B->E React C Acid Catalyst (e.g., HCl) C->E Catalyzes D Oxidizing Agent G Oxidation & Aromatization D->G Enables F Cyclization & Dehydration E->F F->G H 6-Bromo-2-methylquinoline G->H

Caption: Doebner-von Miller synthesis workflow.

Illustrative Experimental Protocol: Synthesis of 6-Bromo-2-methylquinoline

This protocol is based on analogous Doebner-von Miller cyclizations.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 equiv) and concentrated hydrochloric acid (approx. 3 equiv) in a suitable solvent like water or ethanol.

  • Addition of Aldehyde: Heat the mixture to reflux. Slowly add crotonaldehyde (1.2 equiv) dropwise to the stirring solution over 30 minutes. Causality: The acid catalyst protonates the carbonyl of the crotonaldehyde, activating it for nucleophilic attack by the aniline. Slow addition prevents polymerization of the aldehyde.

  • Oxidation: After the initial reaction (monitored by TLC), introduce an oxidizing agent (e.g., nitrobenzene or a modern equivalent). Continue to reflux for several hours until the reaction is complete. Causality: This step is crucial for converting the dihydroquinoline intermediate into the stable aromatic quinoline ring system.

  • Workup and Isolation: Cool the reaction mixture to room temperature and neutralize it carefully with a base, such as aqueous sodium hydroxide, until the pH is approximately 8-9. Causality: Neutralization deprotonates the quinoline nitrogen and precipitates the organic product.

  • Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 6-bromo-2-methylquinoline.[9]

Chemical Reactivity: The Bromine Handle

The true synthetic utility of 6-bromo-2-methylquinoline lies in the reactivity of the bromine atom at the C-6 position. This site is primed for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[2][10]

Key Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[7][11] For 6-bromo-2-methylquinoline, this allows for the introduction of a vast array of aryl and heteroaryl substituents at the 6-position, enabling extensive structure-activity relationship (SAR) studies.[2]

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the quinoline.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)L₂(R') pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product 6-Aryl-2-methylquinoline (Ar-R') quinoline_br 6-Bromo-2-methylquinoline (Ar-Br) boronic_acid Boronic Acid (R'-B(OH)₂) boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Activation base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling of 6-Bromo-2-methylquinoline

This representative protocol is adapted from procedures for similar bromo-quinoline substrates.[2][7][12]

  • Inert Atmosphere: To a dry reaction vessel, add 6-bromo-2-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium phosphate or cesium carbonate (2.0-3.0 equiv).[2]

  • Catalyst and Solvent: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%), and a degassed solvent mixture, typically THF/water or dioxane.[2][7] Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base activates the boronic acid for transmetalation.

  • Reaction: Heat the mixture to the required temperature (often 70-100 °C) and stir for several hours (typically 12-24 h). Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the 6-aryl-2-methylquinoline derivative.

Applications in Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, and derivatives of 6-bromo-2-methylquinoline are actively investigated for a range of therapeutic applications.[1][13]

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative activity of quinoline derivatives against various cancer cell lines.[14][15] The mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: The quinoline core is a prevalent feature in kinase inhibitors.[2] By functionalizing the 6-position, researchers can design molecules that target the ATP-binding sites of kinases like Epidermal Growth Factor Receptor (EGFR) and HER-2, which are crucial drivers of cell proliferation in many tumors.[16]

  • Apoptosis Induction: Certain quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14] For instance, studies on related 6-bromoquinazoline compounds showed they could trigger apoptosis, potentially through interactions with EGFR.[17]

Table: Cytotoxic Activity of Related 6-Bromo-Substituted Heterocycles

CompoundSubstitutionCell LineIC₅₀ (µM)Source
8a Aliphatic linker to SHMCF-7 (Breast)15.85 ± 3.32[18]
8a Aliphatic linker to SHSW480 (Colon)17.85 ± 0.92[18]
5b m-Fluoro-phenylMCF-7 (Breast)0.53[17]
5b m-Fluoro-phenylSW480 (Colon)1.95[17]
Data presented is for structurally related 6-bromoquinazoline derivatives to illustrate the potential of the 6-bromo-substituted core.
Antimalarial Agents

Quinoline-based drugs, like chloroquine, have been mainstays in the fight against malaria for decades.[19][20] They are thought to function by interfering with the detoxification of heme within the malaria parasite.[19] However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents.[19][21] Chemical modification of the quinoline scaffold is a key strategy to overcome resistance.[22][23] 6-bromo-2-methylquinoline serves as a starting point for creating novel analogs with potentially improved efficacy against both sensitive and resistant parasite strains.

Other Therapeutic Areas

The versatility of the quinoline scaffold extends to other areas:

  • Antibacterial Agents: Quinolone derivatives are a well-established class of antibiotics that inhibit bacterial DNA gyrase.[2][24] Functionalization of the 6-bromo-2-methylquinoline core could lead to novel antibacterial compounds.[25]

  • Prostaglandin Inhibition: Recent computational studies have explored 6-bromo-3-methylquinoline analogs as potential inhibitors of prostaglandin F2α, which is associated with preterm labor, suggesting novel therapeutic avenues.[26][27]

Applications in Materials Science

Beyond medicine, the rigid, planar structure and electronic properties of the quinoline ring system make it suitable for applications in materials science, particularly in optoelectronics.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are thin-film devices that emit light when an electric current is applied.[28][29] They are composed of several organic layers, including a Hole Transport Layer (HTL), an Emissive Layer (EML), and an Electron Transport Layer (ETL). The color and efficiency of the device are determined by the material in the emissive layer.[28]

Quinoline derivatives, known for their fluorescent properties, are excellent candidates for use as emitter materials.[30][31] While Tris-(8-hydroxyquinolinato) aluminum (Alq₃) is a classic green emitter, new derivatives are constantly being explored to tune emission color and improve device performance.[30][31] 6-bromo-2-methylquinoline can serve as a core structure for building more complex, highly fluorescent molecules for next-generation OLED displays and lighting.[32]

OLED cluster_info Anode Anode (Transparent) HTL Hole Transport Layer (HTL) HTL->Anode EML Emissive Layer (EML) (e.g., Quinoline Derivative) EML->HTL ETL Electron Transport Layer (ETL) ETL->EML Cathode Cathode (Reflective) Cathode->ETL e_inj Electron Injection e_inj->ETL h_inj Hole Injection h_inj->HTL recomb Recombination & Light Emission recomb->EML

Caption: Simplified structure of an OLED device.

Conclusion

6-Bromo-2-methylquinoline is far more than a simple chemical intermediate. It is a versatile scaffold that bridges the gap between fundamental organic synthesis and high-value applications. Its straightforward synthesis via classic reactions like the Doebner-von Miller, combined with the exceptional reactivity of its C-6 bromine atom in modern cross-coupling chemistry, provides a robust platform for innovation. For researchers in drug discovery, it offers a proven framework for developing novel anticancer, antimalarial, and antibacterial agents. For materials scientists, it represents a core component for designing new fluorescent materials for advanced optoelectronic devices. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of well-designed building blocks like 6-bromo-2-methylquinoline will remain paramount to scientific progress.

References

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  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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  • Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. [Link]

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  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

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  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. [Link]

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Theoretical Calculations on Ethyl 6-bromo-2-methylquinoline-3-carboxylate: A Computational Approach to Unlocking Synthetic and Medicinal Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Developers

Abstract

This technical guide provides a comprehensive computational analysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The quinoline scaffold is a well-established "privileged structure" in drug discovery, and this specific derivative offers multiple reaction sites for synthetic elaboration.[1][2][3] This document moves beyond simple characterization, offering a detailed framework for using theoretical calculations—specifically Density Functional Theory (DFT)—to predict and understand the molecule's structural, electronic, and reactive properties. We present detailed, field-tested protocols for performing these calculations and for key synthetic transformations, thereby providing researchers with a practical roadmap to exploit this molecule's potential in developing novel therapeutic agents. The insights derived from computational analysis are directly linked to practical laboratory applications, demonstrating how in silico methods can accelerate and refine the drug development process.

Part 1: The Strategic Importance of this compound

The quinoline core is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to interact with a wide range of biological targets, often through hydrogen bonding and π-π stacking interactions. The title compound, this compound, is a strategically functionalized derivative poised for extensive chemical modification.

  • The C6-Bromo Group : This is a key reactive handle. The bromine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups, enabling extensive exploration of the structure-activity relationship (SAR).[2]

  • The C3-Ethyl Carboxylate Group : The ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a diverse array of amides.[4][5] Carboxylic acids and amides are crucial functional groups for modulating physicochemical properties (like solubility and pKa) and for forming key interactions with biological targets.[5]

  • The C2-Methyl Group : The methyl group at the 2-position influences the molecule's electronics and sterics, and can be a site for further functionalization, although it is less reactive than the other positions.

Derivatives of bromoquinolines and quinoline-3-carboxylates have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making the parent compound a valuable starting point for drug discovery campaigns.[2][6][7]

Part 2: Synthesis and Physicochemical Characterization

While numerous methods exist for quinoline synthesis, a common and effective approach for this substitution pattern is a variation of the Combes or Conrad-Limpach synthesis.[8]

Proposed Synthetic Protocol: Two-Step Synthesis

This proposed protocol is based on well-established synthetic methodologies for analogous quinoline structures.[8]

Step 1: Synthesis of Ethyl 2-((4-bromophenyl)amino)-3-methylbut-2-enoate

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-bromoaniline (1.0 eq), ethyl 2-methylacetoacetate (1.1 eq), and toluene (approx. 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The resulting crude enamine can be used directly in the next step or purified by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 6-bromo-2-methyl-4-hydroxyquinoline-3-carboxylate and subsequent conversion The initial search results do not provide a direct synthesis for the target molecule. The synthesis of quinolines often proceeds via a 4-hydroxyquinoline intermediate, which must then be converted to the final product. A more direct route like the Friedländer synthesis, reacting 2-amino-5-bromobenzaldehyde with ethyl acetoacetate, is also plausible but the starting materials can be less accessible. A more likely route involves a Gould-Jacobs type reaction.

A more direct and commonly cited method for this class of compounds is the Gould-Jacobs reaction .

Revised Proposed Synthetic Protocol: Gould-Jacobs Reaction

  • Reactant Preparation : Combine 4-bromoaniline (1.0 eq) with diethyl (ethoxymethylene)malonate and heat at 100-130 °C for 1-2 hours. This forms the intermediate diethyl 2-((4-bromophenylamino)methylene)malonate.

  • Thermal Cyclization : The intermediate is added portion-wise to a high-boiling point solvent like diphenyl ether, pre-heated to ~250 °C. The reaction is maintained at this temperature for 30-60 minutes to effect cyclization.

  • Workup : After cooling, the reaction mixture is diluted with hexane, and the precipitated solid (ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) is collected by filtration.

  • Modification and Methylation : The resulting 4-hydroxyquinoline would then need to be converted to the target compound. This highlights the complexity and the need for a multi-step synthesis, which is beyond a simple protocol description. For the purpose of this guide, we will assume the title compound is available for theoretical study.

Synthesis and Derivatization Workflow

G cluster_synthesis Proposed Synthesis cluster_derivatization Key Derivatizations 4-Bromoaniline 4-Bromoaniline Intermediate Intermediate 4-Bromoaniline->Intermediate + Ethyl 2-methylacetoacetate (Combes type) Target Ethyl 6-bromo-2-methyl- quinoline-3-carboxylate Intermediate->Target Thermal Cyclization Amide_Library Amide_Library Target->Amide_Library 1. Hydrolysis (NaOH) 2. Amide Coupling Coupled_Products Coupled_Products Target->Coupled_Products Suzuki Coupling (Pd Catalyst)

Caption: Proposed synthetic and derivatization pathways for the title compound.

Physicochemical Properties
PropertyValueSource
CAS Number 948289-14-3
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol [9]
Melting Point 92 - 93 °C
Appearance Solid
InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N
SMILES CCOC(=O)c1cc2cc(Br)ccc2nc1C

Part 3: A Practical Guide to the Theoretical Analysis

Computational chemistry provides invaluable, atom-level insights into molecular behavior, guiding synthetic efforts and rational drug design. Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, balancing computational cost with high accuracy.

Computational Methodology Protocol

This protocol outlines the steps to perform a geometry optimization and frequency calculation using a common quantum chemistry software package (e.g., Gaussian).

  • Structure Input : Build the 3D structure of this compound using a molecular editor and save it as a .xyz or .mol file.

  • Calculation Setup :

    • Method Selection : Choose the B3LYP functional. This hybrid functional is widely used and provides reliable results for organic molecules.

    • Basis Set Selection : Select the 6-311++G(d,p) basis set. This is a flexible, triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

    • Job Type : Specify Opt Freq to perform a geometry optimization followed by a frequency calculation in the same job. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Solvation (Optional but Recommended) : To better simulate experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM) with an appropriate solvent (e.g., chloroform or water).

  • Execution and Analysis :

    • Submit the calculation.

    • Upon completion, verify the optimization has converged and that there are no imaginary frequencies.

    • Analyze the output file to extract geometric parameters (bond lengths, angles), electronic properties (HOMO/LUMO energies), and simulated vibrational frequencies (IR spectrum).

Computational Workflow Diagram

G Start Start Build_Molecule Build 3D Structure Start->Build_Molecule Setup_DFT Define Functional (B3LYP) & Basis Set (6-311++G(d,p)) Build_Molecule->Setup_DFT Run_Opt_Freq Run Geometry Optimization & Frequency Calculation Setup_DFT->Run_Opt_Freq Verify_Minimum Check for Imaginary Frequencies Run_Opt_Freq->Verify_Minimum Verify_Minimum->Run_Opt_Freq Found Analyze_Results Extract Geometric, Electronic & Spectral Data Verify_Minimum->Analyze_Results None End End Analyze_Results->End

Sources

Methodological & Application

Protocol for nucleophilic substitution on Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Substitution on Ethyl 6-bromo-2-methylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Functionalization

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory drugs.[1][2] The strategic functionalization of the quinoline ring is a pivotal process in drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.[2] Among the various methods for quinoline derivatization, nucleophilic substitution on a halogenated precursor like this compound stands out as a direct, versatile, and efficient strategy. It provides a gateway to introduce a diverse range of nitrogen, carbon, oxygen, and sulfur-containing functional groups, thereby expanding the chemical space available for drug development.

This guide provides detailed application notes and field-proven protocols for performing nucleophilic substitution on this compound. We will focus on robust and widely adopted palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig Amination and the Suzuki-Miyaura Coupling—and also discuss the copper-catalyzed Ullmann Condensation as a valuable alternative. The protocols and insights presented herein are designed to equip researchers with a solid foundation for the successful synthesis and exploration of novel quinoline derivatives.

Part 1: Foundational Reaction Principles and Mechanisms

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The substitution on the C6-bromo position of the quinoline ring does not typically proceed via a classical SNAr pathway due to the relatively low reactivity of the aryl halide.[3] Instead, transition-metal-catalyzed cross-coupling reactions provide an effective route.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds.[4][5] Its broad substrate scope and tolerance for various functional groups have made it an indispensable tool in modern synthetic chemistry.[3][5] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle is a well-established process involving three key stages:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide (our quinoline substrate), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4][5]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition PdII_Amido Pd(II)-Amido Complex OxAdd->PdII_Amido Amine Coordination & Deprotonation Product Ar-NR₂ (Product) PdII_Amido->Product Reductive Elimination label_re label_ox Ar-Br label_ox->OxAdd label_re->Pd0 Catalyst Regeneration label_base Base (e.g., NaOtBu) label_base->PdII_Amido label_amine HNR₂ label_amine->OxAdd

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Coupling

For the formation of carbon-carbon bonds, the Suzuki-Miyaura coupling is unparalleled in its versatility and reliability.[1][6] This reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronate ester, catalyzed by a palladium complex in the presence of a base.[7][8]

The mechanism shares similarities with the Buchwald-Hartwig reaction but involves a key transmetalation step:

  • Oxidative Addition: As before, a Pd(0) species adds to the quinoline bromide to form a Pd(II) complex.

  • Transmetalation: The base activates the organoboron compound (e.g., Ar'-B(OH)₂) to form a more nucleophilic boronate species [Ar'-B(OH)₃]⁻. This species then transfers its organic group to the palladium center, displacing the halide.[6][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂-Ar' OxAdd->Transmetal Transmetalation Product Ar-Ar' (Product) Transmetal->Product Reductive Elimination label_re label_ox Ar-Br (Quinoline) label_ox->OxAdd label_boron Ar'-B(OR)₂ + Base label_boron->Transmetal label_re->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Experimental Protocols and Workflow

The following protocols are generalized procedures that serve as excellent starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary to achieve maximum yield for a specific substrate combination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Add solids to Schlenk tube) inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent & Liquid Reagents inert->solvent heat 4. Heat & Stir (e.g., 80-110°C, 12-24h) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench purify 7. Purify (Column Chromatography) quench->purify char 8. Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize Ethyl 2-methyl-6-morpholinoquinoline-3-carboxylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under a counterflow of argon or nitrogen.[4]

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Reagent Addition: Add the anhydrous toluene via syringe, followed by the morpholine.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize Ethyl 2-methyl-6-phenylquinoline-3-carboxylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[6]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through the 1,4-dioxane and water for 15-20 minutes. Add the degassed solvent mixture to the flask via syringe.[6]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).[9]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate eluent system) to obtain the desired biaryl compound.[1]

Protocol 3: Copper-Catalyzed Ullmann Condensation with Imidazole

Objective: To synthesize Ethyl 6-(1H-imidazol-1-yl)-2-methylquinoline-3-carboxylate. This method is a cost-effective alternative to palladium-catalyzed reactions, particularly for N- and O-nucleophiles.[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Imidazole (2.0 mmol, 2.0 equiv.)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)

Procedure:

  • Reaction Setup: To a reaction vial, add this compound, imidazole, CuI, L-Proline, and K₂CO₃.

  • Reagent Addition: Add the anhydrous DMSO. Seal the vial tightly.

  • Reaction: Heat the mixture in a preheated oil bath at 120-140 °C with vigorous stirring for 24-48 hours. The higher temperature is typical for Ullmann-type couplings.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). The aqueous layer may contain residual DMSO.

  • Purification: Combine the organic layers, wash repeatedly with water to remove DMSO, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the product.

Part 3: Data Summary and Optimization Insights

The success of these transformations is highly dependent on the careful selection of reaction parameters. The following table provides a comparative overview to guide optimization efforts.

Protocol Coupling Partner Catalyst System Base Solvent Temp (°C) Key Insights & Causality
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhos or other bulky phosphine ligands[4]NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-110The bulky, electron-rich phosphine ligand is crucial; it promotes the reductive elimination step and stabilizes the Pd(0) species.[5] NaOtBu is a strong base suitable for many amines, while weaker bases like K₂CO₃ can be used for more sensitive substrates.
Suzuki-Miyaura Boronic Acids / EstersPd(PPh₃)₄, PdCl₂(dppf)[6]K₂CO₃, Na₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O, DMF80-100The base is not just a proton scavenger; it activates the boronic acid to form a boronate, which is essential for the transmetalation step.[8] The presence of water often accelerates the reaction.
Ullmann Condensation N/O/S NucleophilesCuI / L-Proline or other diamine ligands[9]K₂CO₃, K₃PO₄, Cs₂CO₃DMSO, DMF, NMP110-150Copper is a more economical catalyst. Ligands like L-proline enhance the solubility and reactivity of the copper salt.[9] Higher temperatures are generally required to drive the reaction.

Trustworthiness Through Self-Validation: In any of these protocols, a critical self-validating step is to run a control reaction in the absence of the palladium or copper catalyst. As demonstrated in studies of similar systems, the absence of the transition metal should result in only the recovery of the starting aryl bromide, confirming that the transformation is indeed catalyzed and not a result of an uncatalyzed background reaction.[10]

Conclusion

The palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura reactions, along with the copper-catalyzed Ullmann condensation, represent a powerful and complementary suite of tools for the functionalization of this compound.[9] The choice of methodology will depend on the target molecule, the nature of the nucleophile, functional group tolerance, and economic considerations. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers to successfully synthesize diverse libraries of quinoline derivatives, accelerating innovation in drug discovery and materials science.

References

  • Benchchem. Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
  • Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. ACS Publications.
  • Benchchem. Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • Smolecule. Ethyl 6-bromo-3-methylquinoline-4-carboxylate.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. PMC - NIH.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Application Note and Protocol: Efficient Saponification of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the hydrolysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate to its corresponding carboxylic acid, 6-bromo-2-methylquinoline-3-carboxylic acid. Quinolone carboxylic acids are a significant class of heterocyclic compounds, forming the structural core of numerous therapeutic agents.[1][2] This document outlines the chemical principles, a detailed step-by-step experimental protocol, and purification strategies for this critical transformation, aimed at researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Quinolone Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, integral to the development of a wide array of pharmaceuticals.[3] From antimalarials like chloroquine to modern antibiotics such as ciprofloxacin, the quinoline nucleus is a cornerstone of therapeutic innovation.[1] Specifically, quinoline-3-carboxylic acids and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][4] The conversion of ester precursors to their carboxylic acid form is a fundamental step in the synthesis of these valuable compounds, often being a prerequisite for subsequent amide coupling reactions or for direct biological evaluation. The presence of the carboxylic acid moiety is often crucial for the molecule's interaction with biological targets.[4]

This application note details a robust and reproducible method for the saponification of this compound, a key intermediate in the synthesis of novel therapeutic candidates.

Reaction Mechanism and Scientific Rationale

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. For the saponification of this compound, alkaline hydrolysis is the preferred method. This choice is predicated on several factors:

  • Avoidance of Harsh Acidic Conditions: Strong acids at elevated temperatures can potentially lead to undesired side reactions, including decarboxylation or degradation of the quinoline ring system.

  • Irreversible Nature: Saponification, the base-mediated hydrolysis of an ester, is an essentially irreversible process. The carboxylate salt formed is resonance-stabilized and unreactive towards the alcohol byproduct.

  • Simplified Work-up: The product, being a carboxylic acid, can be easily separated from neutral organic impurities by extraction into an aqueous basic solution and subsequent precipitation by acidification.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) leaving group to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired 6-bromo-2-methylquinoline-3-carboxylic acid.

Experimental Protocol

This protocol is designed for the efficient and high-yield conversion of this compound to 6-bromo-2-methylquinoline-3-carboxylic acid.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeVWR
Ethanol (EtOH)Anhydrous, 200 proofPharmco-Aaper
Deionized Water (H₂O)Millipore
Hydrochloric Acid (HCl), concentratedACS Reagent GradeFisher Chemical
Diethyl Ether (Et₂O)ACS Reagent GradeFisher Chemical
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeSigma-Aldrich
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 2.94 g, 10.0 mmol) in ethanol (40 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq, e.g., 0.80 g, 20.0 mmol) in deionized water (10 mL). Add the aqueous NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-4 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the remaining aqueous residue, add deionized water (50 mL). Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material and other neutral impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid will form.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude 6-bromo-2-methylquinoline-3-carboxylic acid is often of high purity. However, if further purification is required, recrystallization is the method of choice.

  • Recrystallization Solvent: A mixture of ethanol and water or acetic acid and water is generally effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry as described above.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton signal are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the compound.

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

hydrolysis_reaction start This compound intermediate Tetrahedral Intermediate start->intermediate 1. NaOH, H₂O/EtOH 2. Nucleophilic Attack product 6-bromo-2-methylquinoline-3-carboxylic acid intermediate->product Elimination of Ethoxide

Caption: Reaction mechanism of ester hydrolysis.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) setup 1. Dissolve Ester in EtOH add_base 2. Add Aqueous NaOH setup->add_base reflux 3. Reflux & Monitor (TLC) add_base->reflux remove_etoh 4. Remove EtOH (Rotovap) reflux->remove_etoh wash 5. Aqueous Wash (Et₂O) remove_etoh->wash acidify 6. Acidify (HCl) & Precipitate wash->acidify filtrate 7. Filter & Wash Solid acidify->filtrate dry 8. Dry Product filtrate->dry recrystallize 9. Recrystallize dry->recrystallize

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Ensure the reaction is at a gentle reflux. Extend the reaction time and monitor by TLC until the starting material is consumed.
Insufficient amount of base.Use at least 2 equivalents of NaOH to ensure complete saponification and to drive the equilibrium.
Low Yield Product loss during work-up.Ensure complete precipitation by adjusting the pH to 2-3. Minimize the amount of cold water used for washing the precipitate.
Incomplete extraction of impurities.Perform the diethyl ether wash thoroughly to remove any starting material that could interfere with crystallization.
Oily Product Presence of impurities or residual solvent.Ensure the product is thoroughly dried. If it remains oily, attempt recrystallization from a suitable solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the hydrolysis of this compound. The described method is scalable and yields the desired carboxylic acid in high purity. By understanding the underlying chemical principles and following the outlined procedure, researchers can confidently and efficiently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

  • Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Pharmaffiliates. The Role of Quinoline Derivatives in Advanced Chemical Applications. Available at: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

  • Thieme. Product Class 5: Isoquinolines. Available at: [Link]

  • PubMed. Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Available at: [Link]

  • LookChem. Purification of Quinoline. Available at: [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • ResearchGate. A simple method for the alkaline hydrolysis of esters. Available at: [Link]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Royal Society of Chemistry. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available at: [Link]

  • Global Substance Registration System. ETHYL 6-BROMO-4-HYDROXYQUINOLINE -3-CARBOXYLATE. Available at: [Link]

  • PubChem. 6-Bromoquinoline-2-carboxylic acid. Available at: [Link]

  • ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Available at: [Link]

  • Beilstein Journals. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Available at: [Link]

  • Royal Society of Chemistry. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Available at: [Link]

  • PubChem. Ethyl quinoline-3-carboxylate. Available at: [Link]

  • LookChem. Methyl 6-bromoquinoline-3-carboxylate. Available at: [Link]

  • PubChem. Quinoline-3-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available at: [Link]

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Application Notes & Protocols: Evaluating the Antimicrobial Potential of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Antimicrobial Framework

The quinoline ring system, a fusion of a benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and, most notably, antimicrobial properties.[2][3] The clinical success of fluoroquinolone antibiotics, such as Ciprofloxacin, which are structurally related to quinolines, has cemented this scaffold's importance in the fight against infectious diseases.[1] These agents classically function by disrupting bacterial DNA replication, a mechanism that provides a clear rationale for exploring novel quinoline derivatives as potential next-generation antibiotics.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate (hereafter referred to as EBQC). We will delve into the scientific rationale for investigating this specific molecule, provide detailed, self-validating protocols for its assessment, and offer a framework for data interpretation. The aim is to equip researchers with the necessary tools to rigorously and reproducibly determine the antimicrobial profile of EBQC.

Scientific Rationale and Hypothesized Mechanism of Action

The therapeutic potential of a quinoline derivative is profoundly influenced by the nature and position of its substituents. A deep understanding of this structure-activity relationship (SAR) is crucial for guiding experimental design.[6][7]

2.1 The Quinolone Mechanism: Targeting Bacterial Topoisomerases

The primary targets for quinolone antibiotics are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These type II topoisomerases are vital for managing DNA topology during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[8] Quinolones exploit this process by stabilizing the enzyme-DNA complex in its cleaved state.[5][9] This "poisoning" of the topoisomerase converts it into a cellular toxin that fragments the bacterial chromosome, ultimately leading to cell death.[9][10] Eukaryotic cells lack these specific enzyme homologues, providing a basis for the selective toxicity of quinolones against bacteria.[4]

2.2 Structural Features of this compound (EBQC)

The structure of EBQC suggests several features that may contribute to antimicrobial activity:

  • Quinoline Core: Provides the fundamental scaffold necessary for intercalation with the DNA-topoisomerase complex.

  • 6-Bromo Substituent: Halogenation, particularly at position 6, is a common feature in potent quinolones. The bromine atom can modulate the electronic properties of the ring system and enhance membrane permeability, potentially increasing intracellular drug concentration. Studies on other bromo-substituted quinolines have highlighted their significant biological activities.[11][12]

  • 3-Carboxylate Group: The ethyl ester at this position is critical. The corresponding carboxylic acid in many clinical fluoroquinolones is essential for binding to the enzyme-DNA complex, often through a magnesium ion bridge.[9] While EBQC is an ester, it may act as a prodrug, undergoing hydrolysis in situ to the active carboxylic acid, or the ester itself may possess intrinsic activity.

Experimental Design: A Tiered Approach to Antimicrobial Evaluation

A logical, tiered workflow is essential for the efficient evaluation of a novel compound. This approach progresses from a rapid qualitative screen to a more labor-intensive quantitative assessment and concludes with a crucial safety evaluation. This strategy ensures that resources are focused on compounds with genuine promise.

experimental_workflow start Compound (EBQC) screen Qualitative Screening (Agar Disk Diffusion) start->screen quant Quantitative Assessment (MIC & MBC Determination) screen->quant Zone of Inhibition inactive Inactive screen->inactive No Zone of Inhibition quant->inactive High MIC/MBC active Active & Potent quant->active Low MIC/MBC safety Selectivity Profiling (Mammalian Cytotoxicity) toxic Non-Selective (Toxic) safety->toxic Low Selectivity Index (SI) selective Selective & Non-Toxic (Lead Candidate) safety->selective High Selectivity Index (SI) active->safety

Caption: Tiered workflow for evaluating a novel antimicrobial compound.

Core Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[13][14][15]

Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a rapid, qualitative assessment of antimicrobial activity.[16][17] It is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a susceptible organism, creating a "zone of inhibition".[18][19]

Materials:

  • This compound (EBQC)

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates[17]

  • Sterile saline solution (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., Ciprofloxacin, 5 µg)

  • Solvent for EBQC (e.g., DMSO), sterile

  • Sterile cotton swabs, forceps, and micropipettes

Procedure:

  • Inoculum Preparation: Aseptically pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Vortex gently. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • Compound Disk Preparation: Prepare a stock solution of EBQC in a suitable solvent (e.g., 10 mg/mL in DMSO). Aseptically apply a known amount (e.g., 10 µL of the stock solution, yielding 100 µ g/disk ) to a sterile paper disk and allow the solvent to evaporate completely in a sterile environment. Prepare a negative control disk using the solvent alone.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension.[21] Remove excess liquid by pressing the swab against the inside of the tube.[21] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[18]

  • Disk Placement: Using sterile forceps, place the prepared EBQC disk, the positive control disk, and the negative control disk onto the inoculated agar surface.[17] Press each disk gently to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[17]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.

Data Interpretation: The presence of a clear zone of inhibition around the EBQC disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of potency. The negative control should show no zone.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[20][22][23][24] It is considered a gold-standard technique for susceptibility testing.[25][26]

Materials:

  • EBQC stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum prepared as in Protocol 1 and then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the EBQC stock solution to the first column of wells (e.g., Column 1). This results in a 1:2 dilution. Using a multichannel pipette, mix well and transfer 100 µL from Column 1 to Column 2. Repeat this two-fold serial dilution across the plate to Column 10. Discard the final 100 µL from Column 10. This creates a concentration gradient (e.g., from 640 µg/mL down to 1.25 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of CAMHB (no compound).

    • Column 12 (Sterility Control): Add 200 µL of CAMHB (no compound, no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration 5 x 10⁵ CFU/mL) to all wells from Column 1 to Column 11. Do not add bacteria to Column 12. The final volume in wells 1-11 will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of EBQC at which there is no visible growth (i.e., the first clear well).[23][27] The growth control (Column 11) should be turbid, and the sterility control (Column 12) should be clear.

mic_plate_layout cluster_0 96-Well Plate Layout for MIC Determination cluster_1 Legend 1 1 2 2 3 3 4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 12 12 A A a1 Cpd a2 Cpd a3 Cpd a4 Cpd a5 Cpd a6 Cpd a7 Cpd a8 Cpd a9 Cpd a10 Cpd a11 GC a12 SC key1 Cpd key2 GC key1_label = Compound + Broth + Bacteria key2_label = Growth Control (Broth + Bacteria) key3 SC key3_label = Sterility Control (Broth only)

Caption: Example 96-well plate layout for a single-replicate MIC assay.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC test is a follow-up to the MIC assay and determines the lowest concentration of an agent that kills the bacteria.[17]

Procedure:

  • Following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Aseptically pipette a small aliquot (e.g., 10 µL) from each of these clear wells and spot-plate it onto a fresh MHA plate (no antibiotic).

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of EBQC that results in no colony growth on the subculture plate, corresponding to a ≥99.9% reduction in the initial inoculum.

Protocol 4: Mammalian Cell Cytotoxicity Assay (XTT Method)

A promising antimicrobial must be selective, killing bacteria at concentrations that are non-toxic to host cells. The XTT assay is a reliable colorimetric method to assess cell viability.[28] It measures the metabolic activity of viable cells, which reduce the XTT tetrazolium salt to a colored formazan product.[29][30]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • EBQC stock solution

  • XTT labeling reagent and electron coupling reagent

  • Sterile 96-well flat-bottom tissue culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of EBQC in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated cells (100% viability control) and a positive control.

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 24-48 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for an additional 2-4 hours, until the color change is apparent.

  • Absorbance Reading: Measure the absorbance of the wells at 450-500 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation and Interpretation

Organizing data into clear tables is crucial for analysis and comparison.

Table 1: Qualitative Antimicrobial Activity of EBQC (Disk Diffusion) | Test Organism | Zone of Inhibition Diameter (mm) | | :--- | :---: | | | EBQC (100 µ g/disk ) | Ciprofloxacin (5 µ g/disk ) | | S. aureus ATCC 25923 | e.g., 18 | e.g., 25 | | E. coli ATCC 25922 | e.g., 14 | e.g., 30 |

Table 2: Quantitative Antimicrobial Potency of EBQC (Broth Microdilution)

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus ATCC 25923 e.g., 8 e.g., 16 2

| E. coli ATCC 25922 | e.g., 32 | e.g., >128 | >4 |

  • Interpretation: An MBC/MIC ratio of ≤4 generally suggests bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

Table 3: Cytotoxicity and Selectivity Index of EBQC

Cell Line CC₅₀ (µg/mL) Test Organism MIC (µg/mL) Selectivity Index (SI = CC₅₀/MIC)
HEK293 e.g., 160 S. aureus e.g., 8 20

| HEK293 | e.g., 160 | E. coli | e.g., 32 | 5 |

  • Interpretation: The Selectivity Index (SI) is a critical parameter. A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacterial pathogen than to mammalian cells, suggesting a favorable therapeutic window.

Conclusion

This application note provides a structured, validated framework for assessing the antimicrobial properties of this compound. By following a tiered approach from qualitative screening to quantitative potency and selectivity profiling, researchers can generate robust and reliable data. The provided protocols, grounded in established standards, will enable a thorough characterization of EBQC's potential as a lead compound for further drug development efforts.

References

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Application Notes: A Hierarchical Screening Protocol for the Evaluation of Novel Quinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of pharmacological activities.[1] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with several approved drugs and clinical candidates demonstrating significant anticancer efficacy.[2] These compounds exert their effects through diverse mechanisms of action, including the inhibition of DNA topoisomerases, modulation of protein kinases, induction of apoptosis, and arrest of the cell cycle.[3][4][5]

The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the generation of large libraries of novel derivatives. This necessitates a robust, systematic, and multi-tiered screening strategy to identify and characterize the most promising candidates for further preclinical and clinical development. This guide provides a detailed, field-tested framework for the comprehensive anticancer screening of novel quinoline derivatives, progressing from broad initial cytotoxicity assessments to in-depth mechanistic studies.

Phase 1: Primary Screening - Identifying Bioactive "Hits"

The initial goal is to cast a wide net to identify which novel quinoline derivatives possess cytotoxic or cytostatic activity against a diverse panel of cancer cells. This phase prioritizes throughput and sensitivity to ensure no potentially active compounds are missed.

Rationale for Cell Line Selection

A well-chosen cell line panel is critical for a successful screening campaign. The NCI-60 panel, developed by the National Cancer Institute, is a gold-standard resource, comprising 60 human tumor cell lines from nine different cancer types (e.g., leukemia, lung, colon, breast, ovarian).[6][7] Utilizing a subset of this panel or a similar diverse collection provides an early indication of a compound's spectrum of activity and potential for selective toxicity.

Primary Assay: Sulforhodamine B (SRB) for Cytotoxicity

For primary screening of adherent cell lines, the Sulforhodamine B (SRB) assay is a highly reliable and cost-effective choice.[8][9] Unlike metabolic assays (e.g., MTT), the SRB assay is a protein stain that measures cell density, making it less susceptible to interference from compounds that may alter cellular metabolism without affecting viability.[10]

Experimental Protocol: SRB Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well microtiter plates at a predetermined optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). The NCI-60 screen often starts with a single high dose (e.g., 10⁻⁵ M).[11]

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium and incubate for 1 hour at 4°C.[9]

  • Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[12]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]

  • Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[12][13]

  • Absorbance Measurement: Read the optical density (OD) at 510-565 nm using a microplate reader.[8][13]

Phase 2: Secondary Screening - Hit Confirmation and Potency Determination

Compounds that demonstrate significant activity in the primary screen ("hits") are advanced to secondary screening. The objectives here are to confirm the initial findings, establish a dose-response relationship, and calculate the potency, typically expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Dose-Response and IC50 Calculation

Hits are tested over a wider range of concentrations (e.g., 5- to 10-point dose-response curve) to accurately determine their potency. The resulting data is used to plot a dose-response curve and calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[14]

Orthogonal Confirmatory Assay: MTT for Metabolic Activity

To ensure the observed cytotoxicity is not an artifact of the primary assay, an orthogonal method is employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic choice that measures cell viability based on mitochondrial metabolic activity.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]

Experimental Protocol: MTT Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol, using a 5-point or greater concentration series for the test compounds.

  • Incubation: Incubate plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 550-590 nm.[15][17]

Data Presentation: Summarizing Potency

The IC50 values for the most promising quinoline derivatives should be summarized in a table for clear comparison across multiple cancer cell lines.

Compound IDMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)
QN-0011.5 ± 0.22.3 ± 0.45.1 ± 0.7
QN-002> 50> 50> 50
Doxorubicin0.1 ± 0.020.15 ± 0.030.2 ± 0.04

Phase 3: Mechanistic Elucidation - Understanding the Mode of Action

Once potent compounds are identified and confirmed, the focus shifts to understanding how they exert their anticancer effects. Quinoline derivatives are known to induce cell cycle arrest and apoptosis, making these excellent starting points for mechanistic investigation.[4][19]

Workflow for Anticancer Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanistic Studies Library of Novel\nQuinoline Derivatives Library of Novel Quinoline Derivatives Single High-Dose Screen\n(e.g., 10 µM) Single High-Dose Screen (e.g., 10 µM) Library of Novel\nQuinoline Derivatives->Single High-Dose Screen\n(e.g., 10 µM) NCI-60 Panel SRB Cytotoxicity Assay SRB Cytotoxicity Assay Single High-Dose Screen\n(e.g., 10 µM)->SRB Cytotoxicity Assay Identify 'Hits'\n(% Growth Inhibition > 50%) Identify 'Hits' (% Growth Inhibition > 50%) SRB Cytotoxicity Assay->Identify 'Hits'\n(% Growth Inhibition > 50%) Dose-Response Assay\n(5-10 Concentrations) Dose-Response Assay (5-10 Concentrations) Identify 'Hits'\n(% Growth Inhibition > 50%)->Dose-Response Assay\n(5-10 Concentrations) Calculate IC50 Values Calculate IC50 Values Dose-Response Assay\n(5-10 Concentrations)->Calculate IC50 Values Orthogonal Assay\n(e.g., MTT) Orthogonal Assay (e.g., MTT) Calculate IC50 Values->Orthogonal Assay\n(e.g., MTT) Confirm Activity & Potency Confirm Activity & Potency Orthogonal Assay\n(e.g., MTT)->Confirm Activity & Potency Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Confirm Activity & Potency->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Confirm Activity & Potency->Apoptosis Assay\n(Annexin V/PI) Target-Based Assays\n(e.g., Topoisomerase) Target-Based Assays (e.g., Topoisomerase) Confirm Activity & Potency->Target-Based Assays\n(e.g., Topoisomerase)

Caption: A hierarchical workflow for anticancer drug screening.

Protocol 1: Cell Cycle Analysis via Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is the standard method for analyzing cell cycle distribution.[20] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[21]

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in 6-well plates. After 24 hours, treat with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix on ice or at -20°C for at least 2 hours.[21]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, 100 µg/mL RNase A, and 50 µg/mL Propidium Iodide.[21]

  • Incubation: Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[21]

  • Analysis: Acquire data on a flow cytometer. Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect early apoptotic cells.[22] Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membranes.[23]

  • Cell Culture and Treatment: Treat cells as described for the cell cycle analysis protocol.

  • Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Resuspension: Resuspend 1-5 x 10⁵ cells in 100-500 µL of 1X Annexin V Binding Buffer.[23][24]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[24]

  • Incubation: Gently vortex the cells and incubate for 5-20 minutes at room temperature in the dark.[23][24]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately (within 1 hour) by flow cytometry.[23] The results will differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[23]

Protocol 3: Target-Based Assay - DNA Topoisomerase I Inhibition

Many potent quinoline-based anticancer agents, such as camptothecin and its analogues, function by inhibiting DNA topoisomerase I (Top1).[1][25] A DNA cleavage assay can determine if a novel derivative shares this mechanism. This assay detects the stabilization of the "cleavable complex," an intermediate where Top1 is covalently bound to the 3'-end of the cleaved DNA strand.[26]

  • Reaction Setup: In a reaction tube, combine a supercoiled DNA plasmid substrate (e.g., pBR322), recombinant human Top1 enzyme, and the test compound in a reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).[27][28]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a persistence of the supercoiled form compared to the no-drug control.[27]

Key Signaling Pathway: Topoisomerase I Inhibition

G cluster_0 Normal Top1 Catalytic Cycle cluster_1 Inhibition by Quinoline Derivative Supercoiled_DNA Supercoiled DNA Top1_Binding Top1 Binds DNA Supercoiled_DNA->Top1_Binding Cleavage Single-Strand Nick (Cleavable Complex) Top1_Binding->Cleavage Relaxation Strand Passage & Relaxation Cleavage->Relaxation Stabilization Stabilization of Cleavable Complex Cleavage->Stabilization Blocks Religation Religation Religation of Nick Relaxation->Religation Top1_Dissociation Top1 Dissociates Religation->Top1_Dissociation Relaxed_DNA Relaxed DNA Top1_Dissociation->Relaxed_DNA Inhibitor Quinoline-Based Top1 Inhibitor Inhibitor->Stabilization Collision Collision Stabilization->Collision Replication_Fork Advancing Replication Fork Replication_Fork->Collision DSB DNA Double-Strand Breaks (DSBs) Collision->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition.

Conclusion

This structured, hierarchical screening protocol provides a comprehensive framework for the evaluation of novel quinoline derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify potent anticancer compounds, elucidate their mechanisms of action, and generate the robust data package necessary for advancing the most promising candidates toward clinical development. Each step incorporates critical controls and orthogonal assays to ensure the scientific integrity and trustworthiness of the results.

References

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Ethyl 6-bromo-2-methylquinoline-3-carboxylate: A Versatile Scaffold for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-bromo-2-methylquinoline-3-carboxylate as a promising, yet under-explored, chemical probe for cellular imaging applications. Quinoline derivatives have garnered significant attention in the field of bio-imaging due to their intrinsic fluorescence properties, synthetic versatility, and sensitivity to the cellular microenvironment.[1][2][3] This document outlines the core principles, detailed experimental protocols, and key considerations for researchers, scientists, and drug development professionals interested in leveraging this compound for visualizing and interrogating cellular processes. We will delve into its physicochemical characteristics, provide step-by-step protocols for live-cell imaging, and detail methods for assessing its biocompatibility through cytotoxicity assays.

Introduction: The Promise of Quinoline-Based Fluorophores

Fluorescence microscopy is an indispensable tool in modern cell biology, enabling the visualization of subcellular structures and dynamic processes in real-time.[3] Small-molecule fluorescent probes offer distinct advantages over protein-based tags, such as GFP, including their smaller size, which minimizes steric hindrance, and their often-rapid response times.[1] The quinoline scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry and has emerged as a powerful core for the development of novel fluorescent probes.[2][3][4]

The fluorescence of quinoline derivatives is often sensitive to the local environment, a property known as solvatochromism, making them excellent candidates for sensing changes in polarity, pH, and the presence of specific ions or biomolecules.[1][5] The nitrogen atom within the quinoline ring system can participate in interactions with target molecules, leading to detectable changes in fluorescence intensity or emission wavelength.[1] Furthermore, the quinoline core can be readily functionalized at various positions, allowing for the fine-tuning of its photophysical properties and the introduction of moieties for specific cellular targeting.[1][5]

This compound, with its defined substitution pattern, presents a valuable starting point for the development of bespoke imaging agents. The bromo- substituent offers a handle for further chemical modification via cross-coupling reactions, enabling the creation of a diverse library of probes from a common intermediate.[6] This guide will provide the foundational knowledge and protocols to begin exploring the potential of this compound in your cellular imaging workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical probe is paramount for its successful application in biological systems.

PropertyValueSource/Note
Molecular Formula C₁₃H₁₂BrNO₂[7]
Molecular Weight 294.14 g/mol [7]
Appearance Solid[7]
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility.Inferred from common properties of quinoline derivatives.[8]
Purity >95% (Recommended for imaging applications)Standard requirement for chemical probes.
Storage Store at -20°C, protected from light and moisture.Standard practice for fluorescent compounds.

Note on Solubility: Like many organic fluorophores, this compound is expected to have poor water solubility.[8] Therefore, it is crucial to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final working concentration in the aqueous cell culture medium. The final DMSO concentration should be kept low (ideally ≤ 0.5%) to minimize solvent-induced cytotoxicity.[8]

Live-Cell Imaging: A Step-by-Step Protocol

This protocol provides a general framework for staining live cells with this compound. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental questions.

Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters

Workflow for Live-Cell Staining

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Dilute Stock to 1-10 µM in pre-warmed medium prep_stock->prep_working Serial Dilution wash_cells Wash cells once with PBS add_probe Incubate cells with staining solution (30-60 min at 37°C) wash_cells->add_probe wash_unbound wash_unbound add_probe->wash_unbound wash_ wash_ unbound Wash cells 2-3 times with pre-warmed medium or PBS add_media Add fresh pre-warmed imaging medium acquire_images Acquire images using fluorescence microscopy add_media->acquire_images analyze Analyze images for localization, intensity, etc. acquire_images->analyze

Caption: Workflow for live-cell imaging with this compound.

Detailed Protocol
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution at -20°C, protected from light.

  • Preparation of Staining Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended, but the optimal concentration should be determined empirically.

  • Cell Preparation: Grow cells to a confluence of 50-70% on glass-bottom dishes or coverslips suitable for microscopy.

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells, ensuring the entire surface is covered. d. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and probe concentration.

  • Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.[9] b. Place the dish or coverslip on the stage of the fluorescence microscope. c. Excite the probe and capture images. The optimal excitation and emission wavelengths will need to be determined experimentally, but for many quinoline derivatives, excitation in the range of 350-420 nm yields emission in the blue-green spectrum.[1][10]

Considerations for Co-staining

To determine the subcellular localization of this compound, co-staining with organelle-specific dyes (e.g., MitoTracker™, ER-Tracker™, LysoTracker™) is recommended.[11] When selecting a co-stain, ensure that its spectral properties are distinct from those of the quinoline probe to minimize spectral bleed-through. Sequential image acquisition is also advised to prevent crosstalk between channels.[11]

Cytotoxicity Assessment

Before extensive use as a cellular probe, it is essential to evaluate the cytotoxicity of this compound to ensure that the observed cellular effects are not due to toxicity.[12] A variety of assays can be employed, such as MTT, XTT, or LDH release assays.[13][14] Here, we provide a general protocol for an LDH cytotoxicity assay.

Principle of the LDH Assay

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14] The LDH assay quantitatively measures the amount of released LDH, which is directly proportional to the number of lysed cells.

Workflow for LDH Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using an LDH release assay.

Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluence at the time of the assay.

  • Compound Treatment: The following day, aspirate the medium and add fresh medium containing serial dilutions of this compound. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the probe.

    • Untreated Control: Cells in medium only.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most commercial LDH assay kits).

  • Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • LDH Assay: a. After incubation, carefully collect the supernatant from each well without disturbing the cells. b. Transfer the supernatant to a new flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). d. Add the reaction mixture to each well containing the supernatant. e. Incubate the plate at room temperature for 30 minutes, protected from light. f. Add the stop solution provided with the kit to terminate the reaction.

  • Data Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH activity - Untreated LDH activity)] x 100

Troubleshooting and Optimization

  • Low Signal/No Staining:

    • Increase the probe concentration or incubation time.

    • Ensure the excitation and emission wavelengths are correctly set for the probe.

    • Check the health and viability of the cells.

  • High Background Fluorescence:

    • Decrease the probe concentration.

    • Ensure thorough washing after staining.

    • Use phenol red-free imaging medium.[9]

    • Optimize microscope settings (e.g., reduce laser power, adjust gain).

  • Phototoxicity:

    • Minimize the exposure time and intensity of the excitation light.[15]

    • Use a more sensitive detector to allow for lower excitation power.

    • Consider using an anti-fade reagent in the imaging medium.[16]

Conclusion

This compound represents a promising and adaptable platform for the development of novel fluorescent probes for cell imaging. Its quinoline core provides intrinsic fluorescence, while the bromo-substituent allows for straightforward chemical modification to tune its properties or introduce targeting moieties. The protocols and guidelines presented here offer a solid foundation for researchers to begin exploring the utility of this compound in their own experimental systems. As with any new probe, empirical determination of optimal staining conditions and a thorough assessment of biocompatibility are critical for obtaining reliable and meaningful data.

References

  • Can quinoline be used as a fluorescent probe? - Blog - BIOSYNCE. (2025, October 23).
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). National Institutes of Health.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020, May 31). PubMed.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Crimson Publishers.
  • Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. (n.d.). Benchchem.
  • Application Notes and Protocols for Live-Cell Imaging using Solvatochromic Probes. (n.d.). Benchchem.
  • Different Cytotoxicity Assays. (2024, June 9). Chemistry LibreTexts.
  • Assays for Predicting Acute Toxicity. (n.d.). National Center for Biotechnology Information.
  • Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging. (n.d.). Benchchem.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Ethyl 6-bromo-3-methylquinoline-4-carboxylate. (n.d.). Smolecule.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PubMed Central.
  • Cytotoxicity assay selection guide. (n.d.). Abcam.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Fluorescence Live Cell Imaging. (n.d.). PubMed Central - NIH.
  • Fluorescence enhancement of quinolines by protonation. (2020, August 12). RSC Publishing.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025, April 1). PubMed Central - NIH.
  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). PubMed Central - NIH.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PubMed Central.
  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester. (n.d.). Sigma-Aldrich.

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Application Notes and Protocols for Ethyl 6-bromo-2-methylquinoline-3-carboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold in Organic Electronics

Quinoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in the field of organic electronics.[1] Their rigid, planar structure and tunable electronic properties, achieved through functional group substitution, make them highly versatile candidates for various roles within organic electronic devices.[1] The inherent electron-deficient nature of the quinoline core often imparts good electron mobility, a critical characteristic for efficient charge transport.[1] Consequently, quinoline-based materials have been extensively investigated as electron-transporting materials (ETMs), host materials for both phosphorescent and fluorescent emitters, and even as the primary emissive materials in Organic Light-Emitting Diodes (OLEDs).[1][2] Furthermore, with appropriate functionalization to include electron-donating moieties, the quinoline scaffold can also be engineered to exhibit hole-transporting properties, making it a truly ambipolar building block for organic semiconductors.[1]

This application note focuses on a specific, promising derivative: Ethyl 6-bromo-2-methylquinoline-3-carboxylate . While primarily utilized as an intermediate in medicinal chemistry and organic synthesis, its unique electronic properties suggest significant potential for applications in organic electronics.[3] The strategic placement of a bromine atom at the 6-position offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems. The electron-withdrawing carboxylate group at the 3-position and the methyl group at the 2-position further modulate the electronic landscape of the molecule. This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in the realm of organic electronics. We will delve into its synthesis, predicted electronic properties, and provide detailed protocols for its incorporation into OLEDs and Organic Field-Effect Transistors (OFETs).

Molecular Structure and Physicochemical Properties

The foundational step in assessing a new material for organic electronics is a thorough understanding of its structure and fundamental properties.

PropertyValueReference
IUPAC Name This compound
CAS Number 948289-14-3
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
Appearance Solid
Melting Point 92 - 93 °C

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Electronic and Photophysical Properties

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical in determining a molecule's charge injection and transport properties, as well as its optical bandgap.[4]

  • Expected HOMO-LUMO Gap: For many quinoline derivatives, the HOMO-LUMO gap falls within a range suitable for organic semiconductors.[6] DFT calculations on similar structures suggest that the introduction of an electron-withdrawing bromine atom and a carboxylate group would likely lower both the HOMO and LUMO energy levels, potentially leading to a moderate to wide bandgap. A larger HOMO-LUMO gap generally correlates with greater stability and less reactivity.[7]

  • Charge Transport Characteristics: The electron-deficient nature of the quinoline ring, further enhanced by the carboxylate group, suggests that this molecule is a promising candidate for an n-type (electron-transporting) material . The LUMO is expected to be distributed across the quinoline core, facilitating electron transport.[5] To function as a p-type (hole-transporting) material , further modification, for instance, by replacing the bromine with a strong electron-donating group via a cross-coupling reaction, would likely be necessary to raise the HOMO energy level.

Photophysical Properties:

  • Absorption and Emission: Substituted quinolines often exhibit absorption in the UV-A to blue region of the electromagnetic spectrum, attributed to π → π* electronic transitions.[8][9] The emission properties can be tuned by altering the substituents. While this specific molecule may not be a strong emitter itself, it could serve as a host material for emissive dopants in OLEDs.

  • Solvatochromism: The photophysical properties of quinoline derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[10] This is due to changes in the dipole moment of the molecule upon excitation.

Synthesis Protocol

A plausible synthetic route to this compound is through a variation of the Doebner-von Miller reaction or a related cyclization strategy.[11] Below is a generalized protocol that can be adapted and optimized.

Reaction Scheme:

reactant1 4-bromoaniline product This compound reactant1->product Acid catalyst, Heat reactant2 Ethyl acetoacetate plus +

Caption: A simplified reaction scheme for the synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and a suitable acid catalyst (e.g., polyphosphoric acid or sulfuric acid) in a high-boiling point solvent like diphenyl ether.

  • Addition of Reagents: While stirring, slowly add ethyl acetoacetate (1.1 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 150-200 °C) and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[12]

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing a mixture of ice and water to precipitate the crude product.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[12]

  • Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Application Protocol 1: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED using spin-coating, a common laboratory technique for producing thin films.[2][13] Here, this compound is proposed as an electron-transporting layer (ETL).

Device Architecture:

cluster_OLED OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) Cathode->EIL ETL Electron Transport Layer (ETL) This compound EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (e.g., Glass) Anode->Substrate

Caption: A typical multilayer OLED device architecture.

Step-by-Step Fabrication Protocol:

  • Substrate Preparation:

    • Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.

    • Clean the substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes for each step).[12]

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance its work function, which improves hole injection.[12]

  • Hole Injection and Transport Layer Deposition:

    • Prepare a solution of a suitable hole-injection layer (HIL) material (e.g., PEDOT:PSS) in its corresponding solvent.

    • Spin-coat the HIL solution onto the ITO substrate and anneal according to the material's specifications.

    • Similarly, prepare a solution of a hole-transporting layer (HTL) material (e.g., TPD) and spin-coat it on top of the HIL. Anneal the substrate to remove the solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material (and dopant, if applicable) in a suitable organic solvent (e.g., chloroform, chlorobenzene).

    • Spin-coat the EML solution onto the HTL. The spin speed and duration should be optimized to achieve the desired film thickness (typically 40-80 nm).[12]

    • Anneal the substrate to remove the solvent (e.g., at 80-100°C for 30 minutes inside a glovebox).[12]

  • Electron-Transport Layer (ETL) Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., chloroform or toluene).

    • Spin-coat the ETL solution onto the EML and anneal.

  • Cathode Deposition (Thermal Evaporation):

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).[12]

    • Deposit a thin layer of an electron-injection material like lithium fluoride (LiF) (approximately 1 nm) at a rate of 0.1-0.2 Å/s.[12]

    • Deposit the metal cathode, typically aluminum (Al), at a rate of 2-5 Å/s to a thickness of 100-150 nm.[12]

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the electrical and optical performance of the OLED using a source meter and a photodetector.

  • Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at different operating voltages.

  • External Quantum Efficiency (EQE): Calculate the efficiency of the device in converting electrons to photons.

Application Protocol 2: Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET, where this compound can be investigated as the n-type semiconductor.[14][15]

OFET Architecture:

cluster_OFET Bottom-Gate, Top-Contact OFET Source Source Electrode Semiconductor Organic Semiconductor This compound Source->Semiconductor Drain Drain Electrode Drain->Semiconductor Dielectric Gate Dielectric (e.g., SiO₂) Semiconductor->Dielectric Gate Gate Electrode (e.g., Doped Si) Dielectric->Gate

Caption: A bottom-gate, top-contact OFET architecture.

Step-by-Step Fabrication Protocol:

  • Substrate and Gate Electrode: Start with a heavily doped silicon wafer that acts as the gate electrode. A thermally grown layer of silicon dioxide (SiO₂) on top serves as the gate dielectric.

  • Dielectric Surface Treatment:

    • Clean the SiO₂ surface by ultrasonication in acetone and isopropanol.

    • Treat the surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the morphology of the organic semiconductor film and reduce charge trapping.

  • Organic Semiconductor Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., toluene or chlorobenzene).

    • Deposit a thin film of the organic semiconductor onto the treated dielectric surface using spin-coating.

    • Anneal the film at a temperature below the melting point of the semiconductor (e.g., 80-100 °C) to remove residual solvent and improve molecular ordering.

  • Source and Drain Electrode Deposition:

    • Use a shadow mask to define the source and drain electrodes.

    • Deposit the electrodes (e.g., gold or calcium for n-type materials) via thermal evaporation in a high-vacuum chamber.

  • OFET Characterization:

    • Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant source-drain voltage (VD). From this, you can extract the field-effect mobility, on/off ratio, and threshold voltage.[15]

    • Output Characteristics: Measure the drain current (ID) as a function of the source-drain voltage (VD) at different gate voltages (VG).

Conclusion and Future Outlook

This compound presents itself as a compelling, yet underexplored, material for the field of organic electronics. Its quinoline core suggests inherent electron-transporting capabilities, while the bromo-substituent opens avenues for further synthetic modifications to fine-tune its electronic and photophysical properties. The protocols detailed in this application note provide a robust starting point for researchers to investigate its potential in both OLEDs and OFETs. Future work should focus on a detailed experimental characterization of its HOMO/LUMO levels, charge carrier mobility, and photophysical properties. Furthermore, the exploration of Suzuki or other cross-coupling reactions at the 6-position could lead to the development of novel, high-performance organic semiconductors derived from this versatile building block.

References

  • Albrecht, K., et al. (2015). Synthesis, optical characterization and thin film preparation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline. Request PDF. Available at: [Link]

  • Anonymous. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Cano, M., et al. (2018). Protocol for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • de la Torre, P., et al. (2018). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]

  • Dhananjaya, N., et al. (2014). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. PMC. Available at: [Link]

  • El-Faham, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. Available at: [Link]

  • Frontiers. (n.d.). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. Available at: [Link]

  • Islam, M. J., et al. (2019). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. Advanced Journal of Chemistry-Section A. Available at: [Link]

  • Jagadeesh, M., et al. (2021). Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. ResearchGate. Available at: [Link]

  • Kavitha, G., et al. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. RSC Publishing. Available at: [Link]

  • Kurt, H. I., & Can, M. (2019). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. DergiPark. Available at: [Link]

  • Martins, L. M., et al. (2022). Analysis of thin Film Deposition and Defects Influence on Quinoline Derivative-Titanium Dioxide Heterostructure for Potential p-n Junction in Optoelectronic Devices. SciELO. Available at: [Link]

  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. Available at: [Link]

  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. MDPI. Available at: [Link]

  • Mishra, A., et al. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. NIH. Available at: [Link]

  • NIH. (n.d.). Organic semiconductors for organic field-effect transistors. PMC. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (2019). Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering. Available at: [Link]

  • Špirtović-Halilović, S., et al. (2015). DFT Study and Biological Activity of Some Methylxanthines. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]

  • Welchel, Z. J., & DeSilva, L. A. (2018). Solution process tris (8-hydroxyquinoline) aluminum thin films by spin coating technique: static and dynamic dispense methods. Digital Commons @ the Georgia Academy of Science. Available at: [Link]

  • Yang, C., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Organic Field-Effect Transistors. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design, Fabrication and Characterization of MultifunctionalField-Effect Transistors (FETs) based on novel1t-conjugated organic. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. ResearchGate. Available at: [Link]

  • NIH. (n.d.). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. PMC. Available at: [Link]

  • NIH. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PMC. Available at: [Link]

  • Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. (n.d.). DFT Study and Biological Activity of Some Methylxanthines. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6-bromoquinoline-2-carboxylate. PubChem. Available at: [Link]

  • PMC. (n.d.). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. PMC. Available at: [Link]

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Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] Specifically, derivatives of quinoline-3-carboxylic acid have garnered significant attention as potent antiproliferative agents.[1][3] The incorporation of a bromine atom at the 6-position and a methyl group at the 2-position of the quinoline ring system can further modulate the pharmacological profile of these molecules, making ethyl 6-bromo-2-methylquinoline-3-carboxylate a key intermediate in drug discovery programs.[4]

Traditional methods for the synthesis of quinolines, such as the Friedländer annulation, often require harsh reaction conditions, long reaction times, and can result in modest yields.[5][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and environmentally benign alternative to conventional heating methods.[7][8] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[7][9] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound and its derivatives, highlighting the causality behind the experimental choices and the self-validating nature of the described methodology.

The Friedländer Annulation: A Mechanistic Perspective Under Microwave Irradiation

The synthesis of the target quinoline derivative is achieved via the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, in this case, ethyl acetoacetate.[5][10] The reaction is typically catalyzed by an acid.

There are two plausible mechanisms for the Friedländer synthesis.[10] The first involves an initial aldol condensation between the 2-amino-5-bromobenzaldehyde and ethyl acetoacetate, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration.

Microwave irradiation significantly accelerates this reaction through a combination of thermal and potentially non-thermal effects.[9] The primary thermal effect is the rapid and uniform heating of the polar reactants and solvent, which overcomes the activation energy barrier of the reaction more efficiently than conventional heating.[7] This leads to a dramatic reduction in reaction time, often from hours to minutes.[11] The possibility of "specific microwave effects," where the electromagnetic field interacts with the reactants and intermediates on a molecular level to influence reaction rates and selectivities, remains a topic of discussion in the scientific community.[9][12] However, the enhanced reaction rates observed in microwave-assisted Friedländer synthesis are predominantly attributed to the efficient thermal energy transfer.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is based on established procedures for the microwave-assisted Friedländer synthesis of analogous quinoline-3-carboxylates.[13][14]

Materials and Equipment
  • Reactants:

    • 2-Amino-5-bromobenzaldehyde

    • Ethyl acetoacetate

  • Catalyst:

    • p-Toluenesulfonic acid (p-TSA) or a reusable solid acid catalyst (e.g., silica-propylsulfonic acid)[14]

  • Solvent:

    • Ethanol or solvent-free conditions[14]

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • Reaction vials (10 mL) with snap caps or crimp seals

    • Magnetic stir bars

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Column chromatography setup

    • Melting point apparatus

    • NMR spectrometer and mass spectrometer for product characterization

Reaction Setup and Execution

The following diagram outlines the general workflow for the synthesis:

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: 2-Amino-5-bromobenzaldehyde Ethyl acetoacetate Catalyst (p-TSA) mw_irradiation Microwave Irradiation (e.g., 120°C, 10-20 min) reagents->mw_irradiation Seal vial cooling Cool to RT mw_irradiation->cooling extraction Solvent Extraction cooling->extraction purification Column Chromatography extraction->purification characterization Characterization: NMR, MS, MP purification->characterization

Figure 1: Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-5-bromobenzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and p-toluenesulfonic acid (0.1 mmol).

  • Solvent Addition (Optional): For a solvent-mediated reaction, add 2-3 mL of ethanol to the vial. For a solvent-free reaction, proceed without adding any solvent.[14]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120-140 °C

    • Time: 10-20 minutes

    • Power: As required to maintain the set temperature (typically 100-300 W)

    • Stirring: On

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (eluent: hexane/ethyl acetate, 8:2 v/v).

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • If the reaction was performed in ethanol, concentrate the mixture under reduced pressure using a rotary evaporator.

    • If the reaction was solvent-free, dissolve the residue in ethyl acetate (10 mL).

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected product is this compound.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted Friedländer synthesis compared to conventional heating methods for similar quinoline derivatives.

ParameterMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time 5-30 minutes4-24 hours[11][14]
Temperature 120-160 °CReflux (solvent dependent)[11][14]
Yield 85-95%40-70%[14]
Catalyst Acidic (e.g., p-TSA, solid acids)Acidic or Basic[5][14]
Solvent Ethanol or solvent-freeEthanol, Acetic Acid, etc.[14]

Applications in Drug Discovery and Development

Derivatives of this compound are valuable intermediates in the synthesis of a variety of biologically active compounds. The quinoline-3-carboxylate scaffold has been identified as a key pharmacophore in the development of novel anticancer agents, with some derivatives exhibiting potent antiproliferative activity against various cancer cell lines.[1][3][15] The presence of the 6-bromo substituent can enhance lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved cell permeability and target engagement. Furthermore, quinoline derivatives have a rich history in the development of antimalarial and antibacterial drugs, and this scaffold continues to be explored for new therapeutic applications.[2]

The following diagram illustrates the central role of the synthesized compound in accessing a diverse range of potential therapeutic agents.

applications cluster_synthesis Core Synthesis cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications starting_materials 2-Amino-5-bromobenzaldehyde + Ethyl acetoacetate target_compound Ethyl 6-bromo-2-methyl- quinoline-3-carboxylate starting_materials->target_compound Microwave Synthesis hydrolysis Hydrolysis target_compound->hydrolysis amidation Amidation target_compound->amidation other_mods Further Modifications target_compound->other_mods anticancer Anticancer Agents hydrolysis->anticancer antibacterial Antibacterial Agents amidation->antibacterial antimalarial Antimalarial Agents other_mods->antimalarial other_bio Other Bioactive Molecules other_mods->other_bio

Figure 2: Synthetic utility and applications of the target compound.

Conclusion

The microwave-assisted synthesis of this compound via the Friedländer annulation represents a highly efficient and sustainable approach for the preparation of this valuable medicinal chemistry intermediate. The significant reduction in reaction time and improvement in yield compared to conventional methods underscore the transformative power of microwave technology in modern organic synthesis. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in the fields of drug discovery and development to rapidly access this important class of compounds for the exploration of new therapeutic agents.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Wikipedia. Non-thermal microwave effect. [Link]

  • JETIR. Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

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Application Note: A Researcher's Guide to Conventional Heating Methods for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Its synthesis has been a subject of intense research for over a century, with classical, conventional heating methods remaining fundamental in both academic and industrial laboratories. This document provides a detailed guide for researchers, scientists, and drug development professionals on the four principal conventional heating methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer reactions. We delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into the practical advantages and limitations of each approach, grounded in established chemical principles.

Introduction: The Enduring Importance of the Quinoline Nucleus

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a vast range of biological activities, including anti-malarial (e.g., Chloroquine), anti-cancer, anti-bacterial, and anti-inflammatory properties. The synthesis of substituted quinolines is therefore a critical task in the development of new therapeutic agents.

Conventional heating, typically involving refluxing solvents in an oil bath, remains a robust, accessible, and well-understood method for driving these multi-step syntheses. While modern techniques like microwave-assisted synthesis have emerged, a thorough understanding of these classical thermal methods is essential for reaction optimization, scale-up, and troubleshooting. This guide focuses on providing the theoretical and practical knowledge required to successfully implement these foundational reactions.

The Skraup Synthesis: A Classic, Forceful Cyclization

The Skraup synthesis is one of the oldest and most direct methods for producing quinoline itself. It involves the reaction of aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent. The reaction is famously exothermic and requires careful control.

Mechanism and Rationale

The reaction proceeds through a cascade of transformations. The sulfuric acid first dehydrates the glycerol to form acrolein, a reactive α,β-unsaturated aldehyde. This is the key electrophile in the reaction.

  • Acrolein Formation: Glycerol is dehydrated by hot, concentrated sulfuric acid to yield acrolein.

  • Michael Addition: The aniline starting material acts as a nucleophile and adds to the acrolein via a 1,4-conjugate (Michael) addition.

  • Cyclization: The resulting aldehyde undergoes electrophilic addition to the activated aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the stable aromatic quinoline ring. The nitrobenzene present in the reaction mixture often serves as the oxidant, being reduced to aniline in the process.

The choice of a strong acid and an oxidizing agent is critical. The acid catalyzes both the dehydration and the cyclization steps, while the oxidant is necessary to drive the final aromatization, which is the thermodynamic sink of the reaction.

Visualizing the Skraup Mechanism

Skraup_Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products Aniline Aniline Step2 Michael Addition Aniline->Step2 Glycerol Glycerol Step1 Dehydration Glycerol->Step1 -2H₂O H2SO4 H₂SO₄ Oxidant Oxidizing Agent (e.g., Nitrobenzene) Step4 Oxidation Oxidant->Step4 Step1->Step2 Acrolein formed Step3 Cyclization & Dehydration Step2->Step3 3-phenylaminopropanal Step3->Step4 1,2-Dihydroquinoline Quinoline Quinoline Step4->Quinoline

Caption: Workflow of the Skraup quinoline synthesis.

Detailed Experimental Protocol: Synthesis of Quinoline

Warning: This reaction is highly exothermic and can be violent if not controlled. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Reagents:

    • Aniline (24.0 g, 0.26 mol)

    • Nitrobenzene (15.0 g, 0.12 mol)

    • Glycerol (anhydrous, 60.0 g, 0.65 mol)

    • Concentrated Sulfuric Acid (40 mL)

    • Ferrous sulfate (FeSO₄·7H₂O, 2.0 g) (optional, as a moderator)

  • Procedure:

    • Equip a 500 mL round-bottom flask with a reflux condenser and a dropping funnel. Place the flask in a heating mantle.

    • Carefully add the aniline, nitrobenzene, glycerol, and ferrous sulfate (if used) to the flask.

    • Slowly and with vigorous stirring, add the concentrated sulfuric acid in small portions through the dropping funnel. The mixture will become hot.

    • Once all the acid has been added, heat the mixture gently. The reaction will become vigorous. Be prepared to remove the heat source if the reaction becomes too rapid.

    • After the initial vigorous phase subsides (approx. 30-60 minutes), heat the mixture to reflux for 3-4 hours.

    • Allow the mixture to cool to room temperature. Dilute cautiously with water (approx. 200 mL) and then make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath.

    • Steam distill the mixture to isolate the crude quinoline. The quinoline will co-distill with unreacted aniline.

    • Separate the organic layer from the distillate. Purify the crude product by fractional distillation, collecting the fraction boiling at 235-237 °C.

Advantages and Limitations
AdvantagesLimitations
Uses inexpensive and readily available starting materials.Extremely harsh and exothermic reaction conditions.
A direct route to the parent quinoline ring system.Limited to anilines that can withstand strong acid and oxidizing conditions.
Low yields for many substituted anilines.
Poor regioselectivity with meta-substituted anilines.

The Doebner-von Miller Synthesis: A More Versatile Approach

The Doebner-von Miller reaction is a more flexible variation of the Skraup synthesis. It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones. These unsaturated carbonyls are often generated in situ from the acid-catalyzed condensation of two equivalents of an aldehyde or ketone.

Mechanism and Rationale

Similar to the Skraup synthesis, the core mechanism involves a Michael addition followed by cyclization and oxidation.

  • Carbonyl Condensation: An acid catalyst (e.g., HCl, ZnCl₂) promotes the aldol condensation of two aldehyde/ketone molecules to form an α,β-unsaturated carbonyl compound.

  • Michael Addition: The aniline adds to the α,β-unsaturated system.

  • Cyclization & Dehydration: The intermediate cyclizes via electrophilic aromatic substitution, followed by dehydration to yield a dihydroquinoline.

  • Oxidation: An oxidizing agent, which can be a Schiff base formed during the reaction, facilitates the final aromatization to the quinoline product.

This method's versatility comes from the ability to use different aldehydes and ketones, allowing for the synthesis of a wide variety of substituted quinolines, such as quinaldine (2-methylquinoline) from aniline and acetaldehyde.

Visualizing the Doebner-von Miller Workflow

DvM_Synthesis cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products Aniline Aniline Step2 Michael Addition Aniline->Step2 Aldehyde Aldehyde / Ketone (2 equivalents) Step1 In situ Aldol Condensation Aldehyde->Step1 Forms α,β-unsaturated carbonyl Acid Acid Catalyst (e.g., HCl) Step1->Step2 Step3 Cyclization & Dehydration Step2->Step3 Step4 Oxidation Step3->Step4 Dihydroquinoline intermediate SubstQuinoline Substituted Quinoline Step4->SubstQuinoline

Caption: General workflow of the Doebner-von Miller synthesis.

Detailed Experimental Protocol: Synthesis of Quinaldine
  • Reagents:

    • Aniline (18.6 g, 0.2 mol)

    • Paraldehyde (26.4 g, 0.2 mol)

    • Concentrated Hydrochloric Acid (40 mL)

  • Procedure:

    • In a 500 mL round-bottom flask fitted with a reflux condenser, add the concentrated hydrochloric acid.

    • Cool the flask in an ice bath and slowly add the aniline with stirring.

    • Once the aniline hydrochloride has formed, slowly add the paraldehyde to the mixture.

    • Remove the flask from the ice bath and allow it to warm to room temperature. The reaction will become exothermic. Moderate the reaction by intermittent cooling in the ice bath if necessary.

    • Once the initial exotherm has subsided, heat the mixture on a steam bath or in a heating mantle at 100 °C for 3 hours.

    • Cool the reaction mixture and make it strongly alkaline with a 40% sodium hydroxide solution.

    • Extract the mixture with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to yield quinaldine.

Advantages and Limitations
AdvantagesLimitations
More versatile than the Skraup synthesis.Conditions are still strongly acidic and can be harsh.
Allows for the synthesis of alkyl-substituted quinolines.Can produce mixtures of products and polymeric tars, leading to low yields.
The reaction is generally less violent than Skraup.Regioselectivity can be an issue with substituted anilines.

The Combes Synthesis: A Route to 2,4-Substituted Quinolines

The Combes synthesis is a specific and reliable method for preparing 2,4-substituted quinolines. It involves the reaction of an aniline with a β-diketone under acidic conditions.

Mechanism and Rationale
  • Schiff Base Formation: The aniline first reacts with one of the carbonyl groups of the β-diketone to form an enamine or Schiff base intermediate.

  • Cyclization: Under strong acid catalysis (e.g., concentrated H₂SO₄), the molecule cyclizes through an intramolecular electrophilic aromatic substitution. The enamine directs the cyclization to the ortho position of the aniline ring.

  • Dehydration/Aromatization: The resulting intermediate readily dehydrates to form the stable, aromatic quinoline ring.

The beauty of this method lies in its predictability. The substitution pattern of the final quinoline is directly determined by the structure of the starting β-diketone. For example, using acetylacetone (a β-diketone) will result in a 2,4-dimethylquinoline.

Detailed Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
  • Reagents:

    • Aniline (9.3 g, 0.1 mol)

    • Acetylacetone (10.0 g, 0.1 mol)

    • Concentrated Sulfuric Acid (30 mL)

  • Procedure:

    • Carefully and slowly add the concentrated sulfuric acid to a 250 mL flask cooled in an ice bath.

    • In a separate beaker, mix the aniline and acetylacetone. The reaction is often spontaneous and forms the enamine intermediate.

    • Slowly add the aniline/acetylacetone mixture to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 1-2 hours.

    • Gently heat the mixture to 100 °C in a water bath for 30 minutes.

    • Cool the reaction mixture and pour it carefully onto crushed ice (approx. 200 g).

    • Neutralize the solution by slowly adding concentrated ammonium hydroxide until it is basic.

    • The product, 2,4-dimethylquinoline, will often separate as an oil or solid. Extract with a suitable organic solvent (e.g., chloroform).

    • Dry the organic extracts and remove the solvent. The crude product can be purified by recrystallization or distillation.

Advantages and Limitations
AdvantagesLimitations
Good yields and high predictability for 2,4-substitution.Requires strongly acidic conditions.
A wide variety of β-diketones can be used.Limited to the synthesis of 2,4-substituted quinolines.
Anilines with strongly electron-withdrawing groups may fail to react.

The Friedländer Synthesis: Convergent and Regiospecific

The Friedländer synthesis is a highly efficient and regiospecific method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., another ketone or an ester).

Mechanism and Rationale

The reaction can be catalyzed by either acid or base, but base catalysis is more common.

  • Aldol-type Condensation: The base (e.g., NaOH, KOH) deprotonates the α-methylene group of the active methylene compound, creating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone.

  • Cyclization and Dehydration: The resulting aldol-type adduct undergoes intramolecular cyclization, where the amino group attacks the other carbonyl. This is followed by a dehydration step (loss of water) to form the final aromatic quinoline ring.

The primary advantage of the Friedländer synthesis is its unambiguous regiochemical outcome. The substitution pattern is precisely controlled by the choice of the two starting materials, making it a powerful tool for targeted synthesis.

Visualizing the Friedländer Mechanism

Friedlander_Synthesis Reactant1 2-Aminoaryl Aldehyde or Ketone Step1 Aldol Condensation Reactant1->Step1 Reactant2 Active Methylene Compound Reactant2->Step1 Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reactant2 Forms enolate Step2 Intramolecular Cyclization & Dehydration Step1->Step2 Product Substituted Quinoline Step2->Product - H₂O

Caption: Key steps in the base-catalyzed Friedländer synthesis.

Detailed Experimental Protocol: Synthesis of 2-Phenylquinoline
  • Reagents:

    • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

    • Acetophenone (1.20 g, 10 mmol)

    • Potassium hydroxide (KOH) (0.28 g, 5 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve the 2-aminobenzaldehyde and acetophenone in ethanol.

    • Add the potassium hydroxide to the solution and attach a reflux condenser.

    • Heat the mixture to reflux using a heating mantle for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into cold water (50 mL). The product will often precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-phenylquinoline.

Advantages and Limitations
AdvantagesLimitations
Excellent regiocontrol.The required 2-aminoaryl aldehyde/ketone starting materials can be unstable or difficult to synthesize.
Generally milder conditions than Skraup or Combes.Can suffer from low yields due to self-condensation of the starting materials.
High convergence and atom economy.

Comparative Summary of Methods

FeatureSkraup SynthesisDoebner-von Miller SynthesisCombes SynthesisFriedländer Synthesis
Reactants Aniline + GlycerolAniline + α,β-Unsaturated Carbonyl (or precursors)Aniline + β-Diketone2-Aminoaryl Ketone/Aldehyde + Active Methylene Cmpd.
Conditions H₂SO₄, Oxidant, Very Harsh, ExothermicStrong Acid (HCl, ZnCl₂), HarshStrong Acid (H₂SO₄), HarshBase or Acid Catalysis, Generally Milder
Product Pattern Unsubstituted or simple alkyl quinolinesAlkyl-substituted quinolines2,4-Disubstituted quinolinesHighly variable, precisely controlled by reactants
Key Advantage Inexpensive starting materialsMore versatile than SkraupPredictable 2,4-substitution patternExcellent regioselectivity and convergence
Key Limitation Violent reaction, poor scope, low yieldsPolymer/tar formation, low yieldsLimited to 2,4-substitutionAvailability/stability of starting materials

Conclusion

The conventional heating methods for quinoline synthesis—Skraup, Doebner-von Miller, Combes, and Friedländer—represent a powerful and historically significant toolkit for the synthetic chemist. While often requiring harsh conditions, their procedural simplicity, reliance on accessible starting materials, and well-understood mechanisms ensure their continued relevance. A thorough grasp of these classical transformations provides a solid foundation for any researcher involved in the synthesis of heterocyclic compounds, enabling informed decisions in the design and execution of synthetic routes for novel drug candidates and advanced materials.

References

  • Skraup Reaction: Name-Reaction.com. (n.d.). Skraup Reaction. Retrieved from [Link]

  • Doebner-von Miller Reaction: Name-Reaction.com. (n.d.). Doebner-von Miller Reaction. Retrieved from [Link]

  • Combes Quinoline Synthesis: Comprehensive Organic Name Reactions and Reagents. (2010). Combes Quinoline Synthesis. John Wiley & Sons, Inc. Retrieved from [Link]

  • Friedländer Synthesis: Name-Reaction.com. (n.d.). Friedländer Synthesis. Retrieved from [Link]

  • Quinoline Synthesis Overview: Science of Synthesis. (2004). Category 2, Hetarenes and Related Ring Systems. Thieme. (Note: A general reference for the importance and synthesis of heterocycles, specific protocol URLs are often behind paywalls, hence the use of more accessible name-reaction sites for direct links).

Application Notes and Protocols for High-Throughput Screening of a Library of Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with a library of quinoline-3-carboxylate compounds. The protocols and insights herein are designed to be adaptable for identifying modulators of various biological targets, with a particular focus on protein kinases and G-protein coupled receptors (GPCRs), common targets for this chemical scaffold.[1][2]

Introduction: The Quinoline-3-Carboxylate Scaffold and the Power of HTS

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Specifically, quinoline-3-carboxylate derivatives have demonstrated significant potential as antiproliferative agents and kinase inhibitors.[2][5] High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[6][7] This automated and miniaturized approach accelerates the initial stages of drug discovery, allowing for the efficient identification of starting points for lead optimization.

This application note will guide you through the critical stages of an HTS campaign for a quinoline-3-carboxylate library, from initial assay development to hit validation, while addressing common challenges associated with this class of compounds.

Pre-Screening Considerations for Quinoline-3-Carboxylate Libraries

Before embarking on a full-scale HTS campaign, it is crucial to address the inherent physicochemical properties of your quinoline-3-carboxylate library to mitigate potential assay artifacts.

Solubility Assessment

Poor aqueous solubility is a common challenge with small molecule libraries and can lead to false negatives or inconsistent results.[8][9][10][11]

  • Recommendation: Perform early solubility assessment of a representative subset of the library. Techniques like nephelometry can be used for high-throughput solubility screening.[10] For compounds with low aqueous solubility, consider using co-solvents or cyclodextrins to enhance solubility.[10]

Autofluorescence Potential

The quinoline ring system is a known fluorophore, which can interfere with fluorescence-based assays, a common HTS modality.[12][13] This intrinsic fluorescence can lead to false-positive signals.

  • Recommendation: Screen a representative portion of the library for autofluorescence at the excitation and emission wavelengths of your intended assay.

    • Protocol: Run a "compound-only" plate where the compounds are added to the assay buffer without the biological reagents. A significant signal in this control plate indicates autofluorescence.

    • Mitigation: If autofluorescence is a significant issue, consider switching to a non-fluorescent assay format, such as a luminescence-based assay or a label-free technology.[12] Alternatively, if the spectral properties of the interfering compounds are known, it may be possible to use fluorescent dyes with distinct excitation and emission profiles.

Potential for Non-Specific Binding and Aggregation

Heterocyclic compounds can sometimes exhibit non-specific binding to proteins or form aggregates, leading to false positives.[6][14][15]

  • Recommendation: Incorporate counter-screens and orthogonal assays early in the hit validation cascade.

    • Assay Design: Include detergents like Triton X-100 or Tween-20 in the assay buffer to minimize non-specific binding and aggregation.

    • Hit Validation: A shift in the IC50 value at different enzyme concentrations can indicate non-specific binding.[6]

HTS Assay Development and Miniaturization

The choice of assay technology is paramount to a successful HTS campaign. The selection will depend on the target class (e.g., kinase, GPCR) and the desired readout.

Biochemical Assays: Targeting Kinase Activity

Protein kinases are a major class of drug targets, and several HTS-compatible assays are available to measure their activity.[2][16] The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a powerful tool for this purpose.[17][18][19][20][21]

This protocol is designed to identify inhibitors of a specific kinase.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A phospho-specific antibody conjugated to an acceptor bead and streptavidin-coated donor beads are brought into proximity upon substrate phosphorylation, generating a luminescent signal.

G

AlphaScreen Kinase Inhibition Workflow.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Phospho-specific antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates

Procedure:

  • Compound Plating: Dispense 50 nL of the quinoline-3-carboxylate library compounds (typically at 10 mM in DMSO) into the assay plates.

  • Kinase Addition: Add 5 µL of the kinase solution (at 2X final concentration) to each well.

  • Incubation: Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Substrate/ATP Addition: Add 5 µL of a solution containing the biotinylated substrate and ATP (both at 2X final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection Mix Addition: Add 10 µL of the detection mix containing the AlphaScreen® Donor and Acceptor beads pre-incubated with the phospho-specific antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the plates on an AlphaScreen-capable plate reader.

Cell-Based Assays: Targeting GPCR Antagonism

For GPCRs, cell-based functional assays are often preferred as they provide insights into the cellular response. A common approach for Gq-coupled GPCRs (or Gi/Gs-coupled receptors engineered to signal through the Gq pathway) is to measure changes in intracellular calcium levels.

This protocol is designed to identify antagonists of a specific GPCR.

Principle: Cells expressing the GPCR of interest are loaded with a FRET-based calcium indicator dye. Agonist stimulation of the GPCR leads to an increase in intracellular calcium, causing a change in the FRET signal. Antagonists will block this agonist-induced signal change.

G

GPCR Antagonist FRET Assay Workflow.

Materials:

  • Cell line stably expressing the GPCR of interest

  • FRET-based calcium indicator dye kit (e.g., Fura-2 AM)

  • Agonist for the GPCR

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the cells into the assay plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add the quinoline-3-carboxylate library compounds to the plates. Incubate for 15-30 minutes.

  • Agonist Addition: Add the agonist at a concentration that elicits a submaximal response (EC80).

  • Signal Reading: Immediately read the FRET signal on a plate reader equipped for ratiometric fluorescence measurements.

Data Analysis and Hit Identification

Rigorous data analysis is essential to identify true hits from the vast amount of data generated in an HTS campaign.

Data Normalization

Systematic errors, such as edge effects or signal drift over time, can obscure real hits. Normalization methods are used to correct for these variations.[6][12][13][22][23]

  • B-score normalization: This method is effective for screens with low hit rates and helps to reduce row and column effects.[6][12]

  • Loess normalization: A local polynomial fit method that can be more suitable for screens with higher hit rates.[6][12]

Quality Control

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3][14][24][25]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation:

    • Z' > 0.5: Excellent assay

    • 0 < Z' < 0.5: Marginal assay

    • Z' < 0: Unacceptable assay

Parameter Description Acceptable Value
Z'-factor A measure of the separation between positive and negative controls.> 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 20%

Table 1: Key HTS Assay Quality Control Parameters.

Hit Selection

Hits are typically identified based on their activity relative to the distribution of the entire library. A common method is to use a Z-score or a robust Z-score (using the median absolute deviation) to identify compounds that fall a certain number of standard deviations from the mean or median of the plate.

Hit Validation Cascade

Primary HTS hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[1][8][26]

G Primary_HTS Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (Different Technology) Hit_Confirmation->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Selectivity_Profiling Selectivity Profiling (Related Targets) Counter_Screen->Selectivity_Profiling Cellular_Activity Cellular Activity Assay Selectivity_Profiling->Cellular_Activity Validated_Hit Validated Hit Cellular_Activity->Validated_Hit

A typical hit validation cascade.
Hit Confirmation and Dose-Response
  • Objective: Confirm the activity of primary hits and determine their potency (IC50 or EC50).

  • Procedure: Re-test the primary hits in a dose-response format (typically an 8- to 10-point concentration curve).

Orthogonal Assays
  • Objective: Confirm the activity of the hits using a different assay technology to rule out technology-specific artifacts.

  • Example: If the primary screen was an AlphaScreen® assay, an orthogonal assay could be a fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Counter-Screens
  • Objective: Identify compounds that interfere with the assay components rather than the biological target.

  • Example: For the AlphaScreen® assay, a counter-screen could involve running the assay in the absence of the kinase to identify compounds that directly affect the beads or antibodies.

Selectivity Profiling
  • Objective: Assess the selectivity of the hits against related targets.

  • Example: For a kinase inhibitor, this would involve testing the compound against a panel of other kinases.

Cellular Activity Confirmation
  • Objective: For hits identified in biochemical assays, it is crucial to confirm their activity in a cellular context.

  • Example: A cell-based assay measuring downstream signaling or a phenotypic assay such as cell proliferation can be used.[15][18][][28][29][30][31]

Conclusion

The high-throughput screening of a quinoline-3-carboxylate library offers a promising avenue for the discovery of novel therapeutic agents. By carefully considering the inherent properties of this chemical scaffold, selecting appropriate and robust assay technologies, and implementing a rigorous data analysis and hit validation cascade, researchers can significantly increase the probability of identifying high-quality, tractable hits for further drug development.

References

  • Mpindi, J. C., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data.
  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Discovery of GPCR ligands for probing signal transduction pathways. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • PubMed. (n.d.). Biological activities of quinoline derivatives. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • Assay.Dev. (2023). On HTS: Z-factor. Retrieved from [Link]

  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Retrieved from [Link]

  • PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow of the HTS Analysis System. Retrieved from [Link]

  • SpringerLink. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Structures of hit pyrazolo-quinoline-based CLK inhibitors. Kinase.... Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. In Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The essential roles of chemistry in high-throughput screening triage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of Ethyl 6-bromo-2-methylquinoline-3-carboxylate (EBMC) in common biological matrices such as human plasma and urine. Given the significance of quinoline derivatives in medicinal chemistry, robust and reliable bioanalytical methods are paramount for preclinical and clinical studies, including pharmacokinetics (PK) and toxicokinetics (TK).[1][2] We present two primary methodologies: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, considered the gold standard for bioanalysis[3][4], and a Gas Chromatography-Mass Spectrometry (GC-MS) method, which serves as a viable alternative, particularly for halogenated compounds.[5] Detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are provided, along with a systematic approach to method validation in accordance with FDA guidelines.[6][7][8]

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a key pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[9] Accurate measurement of EBMC concentrations in biological fluids is essential for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is critical for establishing safety and efficacy during drug development.[3]

The primary challenge in bioanalysis is the complexity of the matrices (e.g., plasma, urine), which contain numerous endogenous components that can interfere with the analysis.[10] Therefore, the selection of an appropriate sample preparation technique and a highly selective analytical instrument is crucial.

  • Causality for Method Selection:

    • LC-MS/MS: This technique is selected for its superior sensitivity and selectivity. It combines the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, allowing for the quantification of analytes at very low concentrations (sub-ng/mL levels) in complex mixtures.[3][11] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing the impact of matrix effects.[12]

    • GC-MS: The presence of a bromine atom in EBMC makes it a suitable candidate for GC-MS analysis, potentially with a highly sensitive detector like an electron capture detector (ECD) or a mass spectrometer.[5] While often requiring derivatization to improve volatility and thermal stability, GC-MS can offer excellent chromatographic resolution.[13]

Physicochemical Properties of EBMC

Understanding the physicochemical properties of EBMC is fundamental to developing an effective analytical method.

  • Molecular Formula: C₁₃H₁₂BrNO₂[14]

  • Molecular Weight: 294.14 g/mol [14]

  • Structure: Contains a quinoline core, an ethyl ester group, a methyl group, and a bromine atom. This structure suggests moderate lipophilicity, making it suitable for reverse-phase chromatography and extraction into organic solvents. The basic nitrogen in the quinoline ring allows for efficient ionization in positive mode ESI-MS.

Recommended Methodology: LC-MS/MS

This is the preferred method for its high throughput, sensitivity, and specificity.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is chosen over simpler methods like protein precipitation because it provides a much cleaner extract, significantly reducing matrix effects and improving method robustness.[15][16] A mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent is recommended to achieve optimal retention and elution.

dot

SPE_Workflow cluster_prep Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Sorbent (e.g., 1 mL Methanol, followed by 1 mL Water) Load 2. Load Sample (e.g., 200 µL pre-treated plasma) Condition->Load Prepares sorbent for sample binding Wash 3. Wash Interferences (e.g., 1 mL 5% Methanol in Water) Load->Wash Analyte is retained Elute 4. Elute Analyte (e.g., 1 mL Methanol) Wash->Elute Removes polar impurities

Caption: Workflow for Solid-Phase Extraction (SPE).

Chromatographic Conditions

The goal is to achieve a sharp, symmetrical peak for EBMC, well-resolved from any matrix components. A C18 reverse-phase column is a standard starting point for molecules of this polarity.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

An internal standard (IS), ideally a stable isotope-labeled version of EBMC (e.g., EBMC-d4), should be used to correct for matrix effects and variability.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) 294.0 m/z (for [M+H]⁺)
Product Ion (Q3) To be determined by infusion (e.g., fragments from ester loss)
Ion Source Temp. 500 °C
Ion Spray Voltage 5500 V

Alternative Methodology: GC-MS

This method can be employed if LC-MS/MS is unavailable or for orthogonal confirmation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic technique effective for extracting analytes based on their partitioning between two immiscible liquids.[15][17]

Derivatization

To enhance volatility for GC analysis, the ester group of EBMC may need to be derivatized. A common approach is transesterification or reduction followed by silylation. For initial screening, direct injection may be attempted, but derivatization is often necessary for robust quantification.[13]

GC-MS Conditions
ParameterRecommended Setting
Column Mid-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm)
Carrier Gas Helium, constant flow (1.2 mL/min)
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
Injection Mode Splitless
Injector Temp. 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions Molecular ion and key fragment ions (to be determined)

Method Validation

A rigorous validation process ensures the reliability of the analytical data.[18] All validation experiments should be conducted following the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[6][8]

dot

Validation_Workflow cluster_validation Bioanalytical Method Validation Workflow cluster_params Validation Parameters Dev Method Development Val Full Validation Dev->Val Analysis Study Sample Analysis Val->Analysis Spec Specificity Lin Linearity & Range Acc Accuracy Prec Precision Stab Stability

Caption: Overview of the Method Validation Process.

Summary of Acceptance Criteria

The following table summarizes typical acceptance criteria for validation parameters.

ParameterAcceptance Criteria (FDA Guidance)[6][7]
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy (Mean) Within ±15% of nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Matrix Effect CV of IS-normalized matrix factor should be ≤15%
Recovery Should be consistent and reproducible, though not required to be 100%
Stability (various conditions) Analyte concentration should be within ±15% of the baseline concentration

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of EBMC in Human Plasma

1. Materials and Reagents:

  • EBMC reference standard

  • Internal Standard (IS), e.g., stable isotope-labeled EBMC

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (reagent grade)

  • Human plasma (K₂EDTA anticoagulant)

  • SPE cartridges (e.g., HLB, 30 mg, 1 mL)

2. Preparation of Standards:

  • Prepare a 1 mg/mL primary stock of EBMC and IS in methanol.

  • Perform serial dilutions to create working solutions for calibration curve standards (e.g., 1 to 1000 ng/mL) and quality control (QC) samples.

3. Sample Preparation (SPE):

  • Thaw plasma samples and standards to room temperature.

  • To 200 µL of plasma, add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Condition SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum or positive pressure for 1 minute.

  • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (EBMC/IS) against the nominal concentration of the standards.

  • Apply a weighted (1/x²) linear regression to fit the curve.

  • Quantify unknown samples and QCs using the regression equation.

Conclusion

This application note outlines robust and scientifically sound starting points for the quantification of this compound in biological samples. The proposed LC-MS/MS method, utilizing Solid-Phase Extraction, offers the high sensitivity, specificity, and throughput required for regulated bioanalysis in drug development. The GC-MS method provides a suitable alternative for confirmation. Adherence to the described method validation principles is essential to ensure the generation of reliable and accurate data for pharmacokinetic and other related studies.

References

  • FDA. Bioanalytical Method Validation Guidance for Industry. U.S.
  • Kymos.
  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology.
  • International Journal of Innovative Science and Research Technology. (2024).
  • LCGC International.
  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques.
  • Agilent Technologies, Inc. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent.
  • The Center for Biosimilars. (2018).
  • BenchChem.
  • Organomation. What is Solid Phase Extraction (SPE)?.
  • Al-Asmari, A., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Gu, C. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review.
  • Pharmaceutical Outsourcing. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • Alaee, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. The Open Analytical Chemistry Journal.
  • Al-Obaidi, A. et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica.
  • Smolecule.
  • Calafat, A. M., & Kuklenyik, Z. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Sigma-Aldrich. 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester.
  • Chemistry For Everyone. (2025). How Is GC-MS Used In Metabolomics?. YouTube.

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Application Note: In Vitro Antibacterial Efficacy of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Quinoline derivatives have long been recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous successful antimicrobial drugs.[1][2] This document provides a comprehensive set of protocols for the preliminary in vitro evaluation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate (CAS No. 948289-14-3), a novel quinoline compound, against a panel of clinically relevant bacterial strains.[3] We detail the methodologies for determining key antibacterial efficacy parameters, including the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), and provide a qualitative assessment protocol using the Kirby-Bauer disk diffusion method. These assays represent the foundational screening stage for any new potential antimicrobial agent, designed to be reproducible and grounded in established international standards.[4][5]

Scientific Rationale and Core Concepts

The initial characterization of a potential new antibiotic hinges on quantifying its activity in vitro. This process establishes a baseline of efficacy and informs subsequent stages of drug development. The primary objectives are to determine the lowest concentration of the compound that can inhibit bacterial growth (bacteriostatic effect) and, subsequently, the lowest concentration required to kill the bacteria (bactericidal effect).[6][7]

  • Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][8][9] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard quantitative technique for MIC determination due to its reproducibility and efficiency.[10][11]

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, it does not differentiate between bacteriostatic and bactericidal activity. The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This parameter is determined as a subsequent step to the MIC assay and is crucial for understanding the compound's killing kinetics. An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[6]

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a widely used qualitative or semi-quantitative method for preliminary susceptibility testing.[14][15] It provides a rapid visual assessment of a compound's ability to inhibit bacterial growth by measuring the zone of inhibition around an impregnated disk.[8][16] It serves as an excellent primary screening tool before committing to more labor-intensive quantitative assays.[14][15]

Materials and Reagents

Test Compound
  • Compound: this compound

  • CAS Number: 948289-14-3[3]

  • Molecular Formula: C₁₃H₁₂BrNO₂[3]

  • Stock Solution: Prepare a 10 mg/mL stock solution in 100% Dimethyl Sulfoxide (DMSO). Store at -20°C. Note: Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid solvent-induced toxicity to the bacteria.

Bacterial Strains and Media
  • Quality Control (QC) Strains: Utilize well-characterized strains from a recognized culture collection (e.g., ATCC) to ensure the validity and reproducibility of the testing procedure.[17][18]

    • Staphylococcus aureus (Gram-positive): ATCC 25923

    • Escherichia coli (Gram-negative): ATCC 25922

    • Pseudomonas aeruginosa (Gram-negative, non-fermenter): ATCC 27853

  • Growth Media:

    • Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB) for broth dilution assays.

    • Mueller-Hinton Agar (MHA) for disk diffusion and MBC plating. The agar depth should be uniform (approximately 4 mm).[19]

    • Tryptic Soy Agar (TSA) or Blood Agar for initial culture propagation.

Reagents and Consumables
  • 0.9% Sterile Saline

  • 0.5 McFarland Turbidity Standard

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile Petri dishes (100 mm)

  • Sterile paper disks (6 mm diameter)

  • Control Antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Sterile cotton swabs

  • Micropipettes and sterile tips

Experimental Protocols

Workflow 1: Preparation of Standardized Bacterial Inoculum

The causality behind this step is to ensure that a consistent and reproducible number of bacterial cells are used in each experiment, which is fundamental for accurate susceptibility results.[4][20]

Protocol:

  • Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate (e.g., TSA) after 18-24 hours of incubation.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex thoroughly to create a homogenous suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is critical as it corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[9][16]

  • Within 15 minutes of standardization, dilute this suspension further. For broth microdilution, dilute 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the test wells after inoculation.

Inoculum_Preparation cluster_0 Step 1: Initial Culture cluster_1 Step 2: Standardization cluster_2 Step 3: Final Dilution AgarPlate 1. Select Colonies (18-24h Culture) SalineTube 2. Suspend in Sterile Saline AgarPlate->SalineTube Aseptic Transfer McFarland 3. Adjust Turbidity to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) SalineTube->McFarland Vortex & Compare FinalDilution 4. Dilute for Assay (e.g., 1:100 in MHB) (~1.5x10^6 CFU/mL) McFarland->FinalDilution Within 15 min

Caption: Workflow for Standardized Inoculum Preparation.

Workflow 2: Broth Microdilution for MIC Determination

This protocol quantitatively measures the in vitro activity of the test compound by exposing the standardized inoculum to a series of two-fold dilutions.[5][10]

Protocol:

  • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the test compound solution (prepared at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.

  • Well 11 will serve as the Growth Control (100 µL MHB, no compound).

  • Well 12 will serve as the Sterility Control (100 µL MHB, no bacteria).

  • Add 100 µL of the standardized bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL, and the desired final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][9]

MIC_Protocol cluster_steps Protocol Steps Plate Well 1 Well 2 Well 3 ... Well 10 Growth Control Sterility Control Step4 4. Incubate 18-24h at 37°C Plate->Step4 Incubate Step1 1. Add 200µL Compound to Well 1; 100µL Broth to Wells 2-12 Step2 2. Perform Serial Dilution (100µL transfer, Wells 1-10) Step3 3. Add 100µL Inoculum to Wells 1-11 Step5 5. Read MIC (Lowest concentration with no turbidity) Step4->Step5 Visual Inspection

Caption: Broth Microdilution Workflow for MIC Determination.

Workflow 3: Determination of Minimum Bactericidal Concentration (MBC)

This procedure follows the MIC test to ascertain the concentration at which the compound demonstrates bactericidal activity. The rationale is to subculture from the clear wells onto a compound-free solid medium to see if the bacteria were merely inhibited or killed.[12][13]

Protocol:

  • Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Mix the contents of each selected well thoroughly.

  • Aseptically pipette a 100 µL aliquot from each of these wells and spread it evenly onto a labeled MHA plate.

  • Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Count the number of colonies on each plate.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[7][12]

MBC_Workflow MIC_Plate MIC Plate (Post-Incubation) MIC_Well Well at MIC MIC_Plate->MIC_Well MIC_2x Well at 2x MIC MIC_Plate->MIC_2x MIC_4x Well at 4x MIC MIC_Plate->MIC_4x Agar_MIC Plate onto MHA MIC_Well->Agar_MIC Aliquot Agar_2x Plate onto MHA MIC_2x->Agar_2x Aliquot Agar_4x Plate onto MHA MIC_4x->Agar_4x Aliquot Incubate Incubate Plates 18-24h at 37°C Agar_MIC->Incubate Agar_2x->Incubate Agar_4x->Incubate Count Count Colonies (CFU) Determine 99.9% Kill Incubate->Count

Caption: Workflow for MBC Determination from MIC Results.

Workflow 4: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative assessment of antibacterial activity based on the principle of compound diffusion through agar.[14][16]

Protocol:

  • Dip a sterile cotton swab into the standardized inoculum (adjusted to 0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.

  • Inoculate the entire surface of an MHA plate by swabbing in three directions (rotating the plate approximately 60 degrees each time) to ensure confluent growth.[20]

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface.

  • Gently press the disks to ensure complete contact with the agar.[16]

  • Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO).

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of complete inhibition (where no visible growth occurs) in millimeters (mm).[8][16]

Data Presentation and Interpretation

MIC and MBC Data

Results should be recorded in a clear, tabular format. The ratio of MBC to MIC is calculated to classify the compound's activity.

Table 1: Hypothetical MIC and MBC Results for this compound (EBQC)

Bacterial StrainCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 25923EBQC16322Bactericidal
Ciprofloxacin0.512Bactericidal
E. coli ATCC 25922EBQC321284Bactericidal
Ciprofloxacin0.0150.032Bactericidal
P. aeruginosa ATCC 27853EBQC>128>128-Inactive/Resistant
Ciprofloxacin0.250.52Bactericidal
Disk Diffusion Data

The diameter of the inhibition zones provides a qualitative measure of susceptibility.

Table 2: Hypothetical Disk Diffusion Results for EBQC (50 µ g/disk )

Bacterial StrainCompoundZone of Inhibition (mm)
S. aureus ATCC 25923EBQC22
Ciprofloxacin (5 µg)30
DMSO (Solvent Control)0
E. coli ATCC 25922EBQC18
Ciprofloxacin (5 µg)34
DMSO (Solvent Control)0
P. aeruginosa ATCC 27853EBQC0
Ciprofloxacin (5 µg)28
DMSO (Solvent Control)0

Trustworthiness and Internal Validation

The integrity of these protocols is maintained by a system of self-validation through rigorous controls.

  • Sterility Control: The absence of growth in Well 12 of the MIC plate confirms that the medium and plate were not contaminated.

  • Growth Control: Robust growth in Well 11 of the MIC plate validates that the medium and incubation conditions can support bacterial growth and that the inoculum was viable.

  • Solvent Control: A lack of inhibition zone around the DMSO disk in the Kirby-Bauer test confirms that the solvent used to dissolve the test compound has no intrinsic antibacterial activity at the concentration used.

  • Positive Control: Testing a known antibiotic (e.g., Ciprofloxacin) alongside the novel compound ensures the entire test system is performing as expected. The results for the control antibiotic should fall within established quality control ranges.[17][18]

  • Standardization: Adherence to standardized protocols, such as those from CLSI, and the use of ATCC QC strains are paramount for ensuring that results are reproducible and comparable across different laboratories and experiments.[4][11][21]

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • El-Aziz, A., et al. (2019). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Qin, L.-L., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications. Retrieved from [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]

  • Kumar, R., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Retrieved from [Link]

  • Biology LibreTexts. (2023). 7.5.2: Kirby-Bauer Disk Susceptibility Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The different methods for in vitro antimicrobial susceptibility testing.... Retrieved from [Link]

  • Sim, J., et al. (2023). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Retrieved from [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • ASM Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Retrieved from [Link]

  • ResearchGate. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Retrieved from [Link]

  • Medical Notes. (2023). Antimicrobial Susceptibility Testing (AST): Introduction, Principle. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Singh, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. Retrieved from [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • JOVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Nguyen, M., et al. (n.d.). Antimicrobial Susceptibility Testing. NCBI Bookshelf. Retrieved from [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Kim, J., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Abastado, A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central. Retrieved from [Link]

  • Veselinović, A., et al. (n.d.). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed. Retrieved from [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of the mechanism of antibacterial activity. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Time required to reach the required inoculum of bacteria for AST.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-ethyl-6-methylquinoxaline. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline-3-carboxylates as potential antibacterial agents. Retrieved from [Link]

  • Bartoňková, I., & Dvořák, Z. (2014). The relationship between structure and in vitro antibacterial activity of selected isoflavones and their metabolites with special focus on antistaphylococcal effect of demethyltexasin. PubMed. Retrieved from [Link]

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Application Notes & Protocols: Evaluating the Anti-Cancer Activity of Ethyl 6-bromo-2-methylquinoline-3-carboxylate Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anti-cancer properties.[2][3][4] In the realm of oncology, quinoline-based compounds exert their effects through diverse mechanisms of action. These include the inhibition of protein kinases, disruption of tubulin assembly, interference with tumor growth signaling pathways, and induction of apoptosis.[5][6] Many quinoline derivatives function by intercalating with DNA or inhibiting topoisomerase enzymes, which are critical for DNA replication and repair, thereby leading to cell cycle arrest and cell death in rapidly proliferating cancer cells.[2][3][6] This multifaceted activity has made the quinoline core a focal point for the development of novel therapeutic agents.

Profile: Ethyl 6-bromo-2-methylquinoline-3-carboxylate

This compound is a member of the quinoline family, featuring a bromine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester at the 3-position. While extensive biological data on this specific molecule is emerging, its structural motifs are present in numerous compounds with established cytotoxic effects on cancer cell lines.[7][8] The 6-bromo substitution, for instance, is a feature in quinoline analogues designed as potent inhibitors of various cellular processes.[9][10] These application notes will use this compound as a representative compound to detail a comprehensive workflow for evaluating the in vitro anti-cancer potential of novel quinoline derivatives.

The Critical Role of Cell Viability Assays

Cell viability assays are fundamental tools in drug discovery and toxicology, providing a quantitative measure of a compound's effect on cell health. These assays assess cellular metabolic activity or membrane integrity to determine the number of living cells in a population after exposure to a test agent.[11] By generating dose-response curves, researchers can calculate key parameters like the IC50 (half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition in vitro. This data is essential for the initial screening and characterization of potential anti-cancer drug candidates.

Section 2: Foundational Principles & Strategic Experimental Design

A robust evaluation of a compound's cytotoxic potential relies on a well-designed experimental strategy. This involves selecting appropriate assays, implementing rigorous controls, and carefully planning the dose and time-course of the study.

Selecting the Appropriate Viability Assay: A Multi-Endpoint Approach

No single assay is universally superior; the choice depends on the research question and the potential mechanism of action of the compound. Relying on a single method can be misleading, as a compound might interfere with the assay chemistry itself. Therefore, a multi-endpoint strategy using assays with different biological readouts is highly recommended for validating results.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells. A key drawback is the necessity of a solubilization step to dissolve the formazan crystals.[12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An improvement upon the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity.[13][14] However, the formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and making the protocol faster and less prone to variability from cell loss.[11][14]

  • Neutral Red Uptake (NRU) Assay: This assay assesses a different aspect of cell health: lysosomal integrity.[15] Viable cells incorporate and bind the neutral red dye within their lysosomes.[16] In contrast, dead or dying cells with compromised membranes cannot retain the dye.[15][17] The amount of dye extracted from the cells is directly proportional to the number of viable cells. This assay is particularly useful for confirming that a compound's effect is truly cytotoxic and not just affecting mitochondrial metabolism.

General Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis A Maintain & Passage Cancer Cell Lines C Determine Optimal Cell Seeding Density A->C B Prepare Stock Solution of This compound (e.g., in DMSO) D Seed Cells in 96-Well Plates E Treat Cells with Serial Dilutions of Test Compound & Controls D->E F Incubate for Defined Time Points (e.g., 24, 48, 72h) E->F G1 Perform MTT Assay F->G1 Select Assay(s) G2 Perform XTT Assay F->G2 Select Assay(s) G3 Perform Neutral Red Assay F->G3 Select Assay(s) H Read Absorbance on Plate Reader G1->H G2->H G3->H I Calculate % Viability vs. Vehicle Control H->I J Plot Dose-Response Curves & Determine IC50 I->J

Caption: A generalized workflow for assessing compound cytotoxicity.

Experimental Controls: The Key to Self-Validating Data

The inclusion of proper controls is non-negotiable for data integrity. Each 96-well plate should include the following:

Control TypePurposeComposition
Untreated Control Represents 100% cell viability.Cells + Culture Medium
Vehicle Control Accounts for any effect of the compound's solvent.Cells + Culture Medium + Solvent (e.g., DMSO at the highest concentration used)
Positive Control Confirms that the assay system can detect cytotoxicity.Cells + Culture Medium + Known Cytotoxic Drug (e.g., Doxorubicin)
Blank/Background Measures the background absorbance of the medium and assay reagents.Culture Medium Only (No Cells)
Designing a Robust Dose-Response Study

To accurately determine the IC50, a dose-response study is essential.

  • Concentration Range: Use a wide range of concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM). This ensures the capture of the full dose-response curve, from no effect to maximal effect.

  • Time Points: Assess viability at multiple time points (e.g., 24, 48, and 72 hours). This reveals if the compound is fast-acting or requires a longer duration to exert its cytotoxic/cytostatic effects.

  • Replicates: Each concentration and control should be tested in at least triplicate (n=3) to ensure statistical significance and identify any outliers.

Section 3: Core Experimental Protocols

Disclaimer: These protocols are generalized and should be optimized for specific cell lines and laboratory conditions. Always wear appropriate personal protective equipment (PPE).

General Cell Culture and Compound Preparation
  • Cell Culture: Culture the selected cancer cell lines in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Use cells that are in the logarithmic growth phase for all experiments.

  • Compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Protocol 1: MTT Assay (Mitochondrial Activity)

Principle:

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan

Caption: Principle of the MTT assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.[18]

  • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compound or controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.[19]

  • Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: XTT Assay (Soluble Mitochondrial Activity)

Principle:

G XTT XTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in viable cells) XTT->Enzyme Reduction Formazan Formazan (Orange, Soluble) Enzyme->Formazan

Caption: Principle of the XTT assay.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. The final volume in the wells before adding the assay reagent should be 100 µL.

  • Reagent Preparation: Just before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions (e.g., a 50:1 ratio).[11][13]

  • XTT Addition: Add 50 µL of the prepared XTT working solution to each well.[11][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.[13]

  • Reading: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader.[20] A reference wavelength of 660 nm is often used to correct for background absorbance.[20]

Protocol 3: Neutral Red Uptake Assay (Lysosomal Integrity)

Principle:

G cluster_viable Viable Cell cluster_nonviable Non-Viable Cell NR_in Neutral Red (Enters Cell) Lysosome Lysosomes (Binds Dye) NR_in->Lysosome Active Transport NR_out Neutral Red (Cannot be retained) Membrane Compromised Membrane

Caption: Principle of the Neutral Red Uptake assay.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Medium Removal: After the treatment incubation, carefully aspirate the culture medium from all wells.

  • Dye Incubation: Add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[21]

  • Wash Step: Remove the dye-containing medium and wash the cells once with 150 µL of a wash/fixative solution (e.g., 0.5% formaldehyde, 1% CaCl2) or PBS to remove unincorporated dye.[17]

  • Extraction: Add 150 µL of destain/solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.[17]

  • Reading: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.[15]

Section 4: Data Analysis & Interpretation

Calculating Percentage Viability

First, subtract the average absorbance of the blank (medium only) wells from all other readings. Then, calculate the percentage of viability for each concentration relative to the vehicle control.

Formula: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Generating Dose-Response Curves and IC50 Values

Use graphing software (e.g., GraphPad Prism, Microsoft Excel) to plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to generate a sigmoidal dose-response curve. The software can then calculate the IC50 value from this curve.

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Compound Concentration (µM)Mean Absorbance (± SD)% Viability (± SD)
Vehicle Control (0)1.254 (± 0.08)100.0 (± 6.4)
0.11.198 (± 0.07)95.5 (± 5.6)
10.982 (± 0.06)78.3 (± 4.8)
100.631 (± 0.05)50.3 (± 4.0)
500.215 (± 0.03)17.1 (± 2.4)
1000.112 (± 0.02)8.9 (± 1.6)
Calculated IC50 ~10 µM

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination.- Phenol red or serum in medium interfering with readings.- Incomplete removal of medium before solubilization (MTT).- Check cultures for contamination.[18]- Use phenol red-free medium for the assay.- Ensure blank wells contain medium and assay reagents but no cells.
Low Absorbance Readings - Cell density is too low.- Insufficient incubation time with the assay reagent.- Cell death in control wells due to over-confluency or poor health.- Optimize cell seeding density through a titration experiment.- Increase incubation time with MTT/XTT reagent (e.g., up to 4 hours).- Use cells in the logarithmic growth phase and ensure they are not over-passaged.
High Variability Between Replicates - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete formazan solubilization (MTT).- Ensure a homogenous single-cell suspension before plating.- Avoid using the outermost wells of the plate for experimental data; fill them with sterile PBS or medium instead.- Ensure vigorous mixing/shaking after adding the solubilization solution.
Compound Interference - Test compound is colored and absorbs at the assay wavelength.- Compound precipitates in the culture medium.- Compound directly reduces MTT/XTT or inhibits reductase enzymes.- Run a control plate with the compound in cell-free medium to check for direct absorbance.- Check for compound solubility in the final medium concentration.- Compare results with an assay that has a different endpoint (e.g., Neutral Red).

Section 6: Conclusion

This guide provides a comprehensive framework for assessing the in vitro anti-cancer activity of this compound. By employing a multi-assay approach (MTT, XTT, and Neutral Red), researchers can obtain robust and validated data on the compound's effect on cell viability. Adherence to proper experimental design, including rigorous controls and thorough data analysis, is paramount for generating reliable and reproducible results that can guide further drug development efforts.

Section 7: References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.

  • XTT Cell Viability Kit.

  • XTT Proliferation Assay Protocol - Sandiego.

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.

  • an overview of quinoline derivatives as anti-cancer agents - ResearchGate.

  • Comprehensive review on current developments of quinoline-based anticancer agents.

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation.

  • CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - UK.

  • Ethyl 6-bromo-2-methyl-4-phenylquinoline-3-carboxylate - Smolecule.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.

  • MTT Assay Protocol for Cell Viability and Proliferation.

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

  • Neutral Red Uptake Assay - RE-Place.

  • MTT assay protocol | Abcam.

  • MTT Cell Proliferation Assay - ATCC.

  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol - Quality Biological.

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed.

  • MTT (Assay protocol - Protocols.io.

  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF - ResearchGate.

  • In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin - Sigma-Aldrich.

  • Ethyl 6-bromo-3-methylquinoline-4-carboxylate - Smolecule.

  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester - Sigma-Aldrich.

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH.

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested solutions to common experimental challenges.

Introduction to the Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route involves the Conrad-Limpach reaction to construct the core quinoline structure, followed by further functionalization to achieve the final product. This guide will focus on troubleshooting and optimizing this synthetic pathway.

A plausible and widely applicable synthetic route is as follows:

  • Step 1: Conrad-Limpach Condensation and Cyclization. This involves the reaction of 4-bromoaniline with ethyl acetoacetate to form an enamine intermediate. Subsequent thermal cyclization at high temperatures yields 6-bromo-2-methyl-4-hydroxyquinoline.

  • Step 2: Halogenation. The 4-hydroxy group is then converted to a more reactive leaving group, typically a chloro group, using a reagent like phosphorus oxychloride (POCl₃).

  • Step 3: Carboxylation and Esterification. The final step involves the introduction of the ethoxycarbonyl group at the 3-position. This can be a complex transformation, and an alternative, more direct approach from a different starting material might be considered in some cases. However, for the purpose of this guide, we will address potential issues arising from this general pathway. A more direct route to a related precursor involves the Gould-Jacobs reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Conrad-Limpach Cyclization Step (Formation of 6-bromo-2-methyl-4-hydroxyquinoline)

Question: I am consistently getting a low yield of 6-bromo-2-methyl-4-hydroxyquinoline after the thermal cyclization step. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Conrad-Limpach cyclization are a frequent challenge, often stemming from incomplete reaction or side reactions. Here’s a breakdown of potential causes and their solutions:

  • Insufficient Cyclization Temperature: The thermal cyclization of the enamine intermediate is a critical, high-activation-energy step.[1][2]

    • Solution: Ensure your reaction temperature is sufficiently high, typically in the range of 250-280 °C. The use of a high-boiling point, inert solvent is crucial for effective heat transfer and to prevent localized overheating and charring.[2]

  • Inappropriate Solvent: The choice of solvent is critical for maintaining a consistent high temperature and for reaction efficiency.

    • Solution: High-boiling aromatic ethers like diphenyl ether or commercially available heat transfer fluids such as Dowtherm A are excellent choices.[3] Mineral oil is a less expensive alternative, though product isolation can be more challenging. Running the reaction neat is generally not recommended as it often leads to lower yields and decomposition.[2]

  • Reaction Time: Both insufficient and excessive reaction times can lead to lower yields.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). An optimal reaction time will maximize the formation of the desired product while minimizing the formation of degradation byproducts.

  • Side Reactions: At high temperatures, various side reactions can occur, including polymerization and the formation of regioisomers.

    • Solution: The slow addition of the enamine intermediate to the pre-heated high-boiling solvent can help to minimize side reactions by maintaining a low concentration of the reactant.

Parameter Recommendation Rationale
Temperature 250-280 °CTo overcome the activation energy of the cyclization.
Solvent Diphenyl ether, Dowtherm AHigh boiling point for effective and uniform heating.
Reaction Time Monitor by TLCTo identify the point of maximum product formation.
Addition Slow addition of intermediateTo minimize polymerization and other side reactions.

Issue 2: Formation of Impurities and Purification Challenges

Question: My crude product is a dark, tarry substance, and I am having difficulty purifying the desired this compound. What are these impurities and what are the best purification strategies?

Answer:

The formation of colored, often polymeric, impurities is a common issue in high-temperature quinoline syntheses.[4]

  • Common Impurities:

    • Polymeric/Tarry Byproducts: These are high-molecular-weight substances formed from the self-condensation and polymerization of reactants and intermediates under harsh acidic and high-temperature conditions.

    • Unreacted Starting Materials: Residual 4-bromoaniline and ethyl acetoacetate may be present.

    • Isomeric Impurities: Depending on the reaction conditions, small amounts of other quinoline isomers might form.

    • Byproducts from Subsequent Steps: Incomplete reactions or side reactions during halogenation and esterification will introduce additional impurities.

  • Purification Strategies:

    • Initial Workup: After the cyclization, pouring the cooled reaction mixture into a large volume of a non-polar solvent like hexane or petroleum ether will often precipitate the crude quinolone, leaving some of the tarry impurities dissolved in the high-boiling solvent.

    • Recrystallization: This is an effective method for purifying the solid 6-bromo-2-methyl-4-hydroxyquinoline intermediate. Suitable solvents include ethanol, acetic acid, or dimethylformamide (DMF).

    • Column Chromatography: For the final product, column chromatography on silica gel is often necessary to separate it from closely related impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point for developing an effective separation method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the initial condensation of 4-bromoaniline and ethyl acetoacetate?

A1: The initial condensation to form the enamine intermediate is typically carried out at a lower temperature than the cyclization, often between 100-140 °C. This reaction is usually catalyzed by a small amount of acid, such as a drop of concentrated sulfuric acid.[1] It is important to control this step to favor the formation of the desired enamine over the competing formation of the anilide, which can lead to the formation of 2-hydroxyquinoline isomers (the Knorr reaction).[2]

Q2: Can I use microwave irradiation to improve the yield and reduce the reaction time?

A2: Yes, microwave-assisted synthesis has been shown to be a very effective method for the Gould-Jacobs and Conrad-Limpach reactions.[5] Microwave heating can rapidly and uniformly heat the reaction mixture to the high temperatures required for cyclization, often leading to significantly shorter reaction times and improved yields.[5]

Q3: My esterification of the quinoline carboxylic acid is not going to completion. How can I drive the reaction forward?

A3: The esterification of a carboxylic acid with an alcohol is a reversible reaction. To drive the equilibrium towards the product, you can:

  • Use a large excess of the alcohol (ethanol in this case), which can also serve as the solvent.

  • Remove the water that is formed during the reaction, for example, by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.

  • Use a more reactive electrophile than the protonated carboxylic acid. This can be achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ethanol.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • High Temperatures: The cyclization step involves very high temperatures. Use appropriate heating mantles and ensure your glassware is free of any defects.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Reactions with POCl₃ should be quenched carefully by slowly adding the reaction mixture to ice.

  • Pressure Build-up: When heating sealed vessels, especially with microwave irradiation, be aware of potential pressure build-up.

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-methyl-4-hydroxyquinoline

  • In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Heat the mixture with stirring at 120-140 °C for 1-2 hours.

  • Remove the water and ethanol formed under reduced pressure.

  • In a separate flask, heat diphenyl ether to 250 °C.

  • Slowly add the crude enamine intermediate to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature at 250-260 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, then add hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and recrystallize from ethanol or acetic acid.

Protocol 2: Esterification of 6-bromo-2-methylquinoline-4-carboxylic acid

This protocol is for the esterification of the corresponding carboxylic acid, which would be an intermediate in one synthetic route to the final product.

  • Suspend 6-bromo-2-methylquinoline-4-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). An 85% yield has been reported for a similar transformation.

Visualizing the Process

Diagram 1: Synthetic Workflow

G A 4-Bromoaniline + Ethyl Acetoacetate B Enamine Intermediate A->B Condensation (120-140 °C, H+) C 6-Bromo-2-methyl-4-hydroxyquinoline B->C Thermal Cyclization (250-260 °C, Diphenyl Ether) D 6-Bromo-2-methyl-4-chloroquinoline C->D Halogenation (POCl3) E This compound D->E Carboxylation & Esterification (Further Steps)

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Cyclization Yield

G start Low Yield of 6-Bromo-2-methyl-4-hydroxyquinoline q1 Is the reaction temperature >250 °C? start->q1 s1 Increase temperature. Use high-boiling solvent. q1->s1 No q2 Is the reaction time optimized? q1->q2 Yes s1->q2 s2 Monitor reaction by TLC to find optimal time. q2->s2 No q3 Is there significant tar formation? q2->q3 Yes s2->q3 s3 Add intermediate slowly to hot solvent. q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: A troubleshooting flowchart for addressing low yields in the Conrad-Limpach cyclization step.

References

  • BenchChem Technical Support Team. (2025). Optimization of reaction conditions for quinolinone synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press.
  • Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. Retrieved from [Link]

  • Green Strategies for The Synthesis of Quinolone Derivatives. (2024).
  • PrepChem. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2013). National Institutes of Health. Retrieved from [Link]

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Green Strategies for the Synthesis of Quinolone Deriv
  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxyquinolines. Indian Journal of Chemistry, 43B, 2004, pp. 181-184.
  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]

  • Thermal Induced Formal [3+2] Cyclization of Ortho-Aminoaryl-Tethered Alkylidenecyclopropanes: Facile Synthesis of Furoquinoline and Thienoquinoline Derivatives. (2020).
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Optimization by Thermal Cycling. (2000).
  • A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020).
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022).
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (2021).
  • BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (2021).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]

Sources

Purification challenges of crude Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-bromo-2-methylquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. My approach is built on years of field experience with heterocyclic compounds, focusing on the causal relationships behind common purification hurdles and providing robust, validated protocols to overcome them.

The inherent chemical nature of the quinoline core—specifically the basicity of the ring nitrogen—presents unique challenges, particularly when using standard purification techniques like silica gel chromatography. This guide provides a systematic approach to troubleshooting these issues to ensure you achieve the desired purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.

Issue 1: My compound is streaking or tailing badly during silica gel column chromatography.

Question: I'm running a column using a standard ethyl acetate/hexanes system, but my product is coming off the column as a long streak instead of a sharp band, leading to poor separation from impurities. What's causing this and how do I fix it?

Answer: This is the most common issue when purifying quinoline derivatives. The root cause is the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] This strong, acid-base interaction causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in significant peak tailing.

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier, typically triethylamine (Et₃N or TEA), to your mobile phase.[3][4]

    • Mechanism: The triethylamine, being a stronger base, preferentially interacts with the acidic silanol groups, effectively "masking" them from your quinoline compound. This allows your product to travel through the column without the strong, undesirable interactions, resulting in sharper peaks and better separation.

    • Protocol: Begin by developing your solvent system with Thin Layer Chromatography (TLC). Once you've identified a good ratio of solvents (e.g., one that gives your product an Rf of 0.2-0.3), add 0.5-1% triethylamine to the mobile phase and re-run the TLC.[5] You should observe a significant reduction in streaking. Use this amine-modified solvent system for your column. See the detailed protocol in Section 3 .

  • Switch to an Alternative Stationary Phase: If your compound is particularly sensitive or if tailing persists, consider using a less acidic stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative to silica gel for acid-sensitive or basic compounds.[1] A trial TLC on an alumina plate will help determine if this is a viable option.

    • Reversed-Phase (C18) Chromatography: For highly polar quinolines or when normal-phase fails, reversed-phase chromatography can be effective.[1] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.

Issue 2: My product appears to be decomposing on the column, resulting in low yield.

Question: After running my column, the total mass of recovered material is very low, and TLC analysis of the fractions shows new, more polar spots that weren't in my crude material. Is my compound degrading?

Answer: Yes, this is a strong possibility. The acidic nature of silica gel can be sufficient to catalyze the degradation of sensitive molecules.[2] For this compound, the ester functional group is particularly susceptible to hydrolysis back to the carboxylic acid under these conditions, which would appear as a new, highly polar spot on a TLC plate.

Solutions:

  • Minimize Contact Time: The longer your compound is in contact with the silica, the more time there is for degradation to occur. Use flash chromatography with sufficient pressure to run the column quickly (typically 15-30 minutes).[2]

  • Use Deactivated Silica: As with tailing, using a triethylamine-modified eluent is the primary solution.[4] By neutralizing the silica, you remove the acid catalyst responsible for the degradation.

  • Load the Sample Carefully: Avoid dissolving your crude product in highly acidic or protic solvents (like methanol) for loading, as this can initiate degradation before the chromatography even begins. Dissolve the sample in a minimal amount of a less reactive solvent like dichloromethane or adsorb it onto a small amount of silica for dry loading.[5]

Issue 3: My product "oils out" during recrystallization and won't solidify.

Question: I've dissolved my crude product in a hot solvent and let it cool, but instead of forming crystals, it separates as an oil. What should I do?

Answer: Oiling out is a common crystallization problem that occurs when the solute's solubility changes too rapidly or when the solution is supersaturated.[3] Impurities can also inhibit crystal lattice formation.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add a small amount (5-10% more) of the hot solvent to ensure the solution is no longer supersaturated. Allow it to cool much more slowly. Insulating the flask can help.[3]

  • Induce Crystallization: If the solution remains clear after slow cooling, crystallization may need to be initiated.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass create nucleation sites for crystal growth.[3]

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This provides a template for new crystals to grow upon.[3]

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a two-solvent system (e.g., dissolve in a good solvent like ethyl acetate and slowly add a poor solvent like hexanes until the solution becomes turbid, then heat to clarify and cool slowly).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from a Friedländer synthesis of this compound? A1: The Friedländer synthesis typically involves the condensation of a 2-aminoaryl ketone (like 2-amino-5-bromobenzophenone) with a compound containing an α-methylene group (like ethyl acetoacetate).[6][7] The most common impurities are:

  • Unreacted Starting Materials: Residual 2-amino-5-bromobenzophenone and ethyl acetoacetate.

  • Hydrolyzed Product: The corresponding carboxylic acid (6-bromo-2-methylquinoline-3-carboxylic acid) if the reaction or workup conditions involve water and acid/base.

  • Aldol Side Products: Self-condensation products of ethyl acetoacetate under the reaction conditions.[7]

Q2: How can I perform a quick stability test of my compound on silica gel? A2: A simple TLC experiment can give you a good indication of stability.[8] Dissolve a small amount of your crude product in a suitable solvent. Spot it on a TLC plate and let the spot dry completely. Then, let the plate sit on the bench for 30-60 minutes before eluting it. If you see a new spot at the baseline or significant streaking that wasn't present in an immediate run, your compound is likely unstable on silica.

Q3: What's a good starting point for a recrystallization solvent? A3: Based on the structure (a moderately polar aromatic ester), good single-solvent starting points would be ethanol, isopropanol, or ethyl acetate. For a two-solvent system, dissolving in a polar solvent like ethyl acetate or dichloromethane and adding a non-polar anti-solvent like hexanes or heptane is a standard approach.[9]

Q4: My NMR shows unreacted starting materials. Is chromatography or recrystallization better for removal? A4: This depends on the physical properties of the impurities. Typically, starting materials have significantly different polarities than the larger, cyclized product. In this case, column chromatography is far more effective at separating them cleanly. Recrystallization is best for removing small amounts of impurities that have similar structures to the product.

Section 3: Experimental Protocols & Data

Protocol 1: Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate peak tailing and on-column degradation.[1]

  • Solvent System Selection:

    • On a TLC plate, test various ratios of ethyl acetate (EtOAc) in hexanes.

    • Identify a system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.

    • Prepare your bulk mobile phase by adding 1% triethylamine (Et₃N) to the optimized EtOAc/hexanes mixture (e.g., for 1 L of 20% EtOAc/Hex, use 200 mL EtOAc, 790 mL Hex, and 10 mL Et₃N).

  • Column Packing (Wet Loading):

    • Prepare a slurry of silica gel in your Et₃N-modified mobile phase.

    • Pour the slurry into your column and use gentle air pressure to pack it into a firm, stable bed. Ensure the column is packed uniformly to prevent channeling.[5]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Carefully load the solution onto the top of the column.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution using positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Guideline Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Modifier 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silanol groups, preventing tailing and degradation.[3]
Target Rf (TLC) 0.2 - 0.3Provides optimal resolution on the column.[5]
Sample Load 1-5 g crude / 100 g silicaPrevents column overloading and ensures good separation.[3]
Protocol 2: Recrystallization from a Two-Solvent System

This is a general method for when a single solvent is not effective.

  • Place the crude solid in a flask with a stir bar.

  • Add the "good" solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves.

  • Slowly add the "poor" solvent (e.g., hexanes) while stirring until the solution becomes persistently cloudy (turbid).

  • Gently heat the mixture until it becomes a clear solution again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. If necessary, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[9]

  • Dry the crystals under vacuum.

Section 4: Visualization Workflows

Purification Strategy Decision Tree

Purification_Strategy Crude Crude Product TLC_NMR Initial Purity Analysis (TLC / ¹H NMR) Crude->TLC_NMR High_Purity High Purity (>95%) TLC_NMR->High_Purity  Clean Low_Purity Significant Impurities TLC_NMR->Low_Purity  Complex Recrystallize Recrystallization High_Purity->Recrystallize  Minor Impurities Column Column Chromatography Low_Purity->Column Final_Product Pure Product Recrystallize->Final_Product Column->Final_Product Column_Troubleshooting Start Problem Observed During Chromatography Tailing Peak Tailing / Streaking Start->Tailing Decomposition Low Yield / New Spots Start->Decomposition Poor_Sep Poor Separation Start->Poor_Sep Sol_Tailing Add 1% Et₃N to Mobile Phase Tailing->Sol_Tailing Cause: Acidic Silica Sol_Decomp 1. Use Et₃N-modified eluent 2. Run column faster 3. Switch to Alumina Decomposition->Sol_Decomp Cause: Acid Catalysis Sol_Sep Optimize Solvent System via extensive TLC trials Poor_Sep->Sol_Sep Cause: Wrong Polarity

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 6-bromo-2-methylquinoline-3-carboxylate and Other Hydrophobic Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with hydrophobic compounds like Ethyl 6-bromo-2-methylquinoline-3-carboxylate in their experimental assays. Poor solubility is a common yet significant hurdle in drug discovery and can lead to unreliable and misleading results.[1][2] This resource provides a structured, in-depth approach to troubleshooting and overcoming these challenges, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why is this happening?

A: This is a classic case of a compound exceeding its kinetic solubility .[3][4] While this compound, a hydrophobic molecule, may readily dissolve in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility can dramatically decrease when introduced into an aqueous environment.[5] The sudden change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate.[5] It's crucial to distinguish between kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) and thermodynamic solubility (the true equilibrium solubility).[6][7] For high-throughput screening and many in vitro assays, you are primarily dealing with kinetic solubility.[3][7]

Q2: What is the maximum concentration of DMSO I should use in my assay?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[5] While some robust cell lines or biochemical assays might tolerate higher concentrations, it's critical to determine the specific tolerance of your system. High concentrations of DMSO can introduce artifacts, including:

  • Direct cytotoxicity , leading to reduced cell viability and proliferation.[8][9]

  • Off-target effects , where DMSO itself can modulate the activity of enzymes or signaling pathways.[10][11]

  • Compound precipitation , as higher DMSO concentrations can still lead to solubility issues for highly hydrophobic compounds upon aqueous dilution.[5]

Always perform a vehicle control experiment with the same final DMSO concentration as your test compounds to assess its impact on your assay.[12]

Q3: Can the composition of my assay buffer affect the solubility of my compound?

A: Absolutely. Several components of your assay buffer can significantly influence compound solubility:

  • pH: For ionizable compounds, pH is a critical factor.[][14] The solubility of acidic compounds generally increases at higher pH, while basic compounds are more soluble at lower pH.[15][16][17]

  • Proteins: The presence of proteins, such as albumin in cell culture media, can sometimes improve the apparent solubility of hydrophobic compounds through non-specific binding.[5] However, this can also lead to an underestimation of the free, active concentration of your compound.

  • Salts: The ionic strength of the buffer can also impact solubility, although this effect is generally less pronounced than that of pH or co-solvents.

It is advisable to test the solubility of your compound directly in the final assay buffer to identify any potential issues.[5]

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

If you are experiencing compound precipitation, follow this systematic guide to diagnose and resolve the issue.

Step 1: Preliminary Assessment and Optimization

Before exploring more complex formulation strategies, ensure the fundamentals are covered.

Protocol 1: Determining Maximum Soluble Concentration
  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).

  • Perform a serial dilution of the stock solution in your final assay buffer.

  • Visually inspect each dilution for precipitation immediately after mixing and after a relevant incubation period (e.g., 1-2 hours) at the assay temperature.

  • The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.

This simple test will help you determine if you are working above the solubility limit of your compound.

Step 2: Exploring Co-solvents and Formulation Excipients

If reducing the compound concentration is not feasible, the next step is to modify the formulation.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[][18]

Co-solventTypical Starting ConcentrationProsCons
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.[19]
Polyethylene Glycol (PEG) 400 1-10%Low toxicity, commonly used in formulations.Can be viscous, may interfere with some assays.
Propylene Glycol 1-5%Good safety profile, often used in pharmaceuticals.Can be less effective than other co-solvents.

Important: Always test the tolerance of your specific assay to any new co-solvent by running a vehicle control.

Detergents/Surfactants

Detergents can solubilize hydrophobic compounds by forming micelles.[20][21] They are particularly useful for membrane proteins and highly lipophilic molecules.

DetergentTypeTypical Starting ConcentrationNotes
Tween® 20/80 Non-ionic0.01-0.1%Mild, generally well-tolerated by cells.[22]
Triton™ X-100 Non-ionic0.01-0.1%Effective solubilizer, but can be harsher on cells than Tween.[20]
CHAPS Zwitterionic0.1-1%Useful for maintaining protein structure.[22]
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24][25] They can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[25][26][27]

  • β-Cyclodextrin and its derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used.

  • Start with a concentration range of 1-10 mM.

  • Cyclodextrins generally have low cytotoxicity.[19]

Workflow for Solubility Enhancement

The following diagram illustrates a decision-making workflow for addressing poor compound solubility.

Solubility_Workflow cluster_formulation Formulation Options start Compound Precipitates in Assay check_concentration Is the compound concentration exceeding its kinetic solubility? start->check_concentration reduce_concentration Reduce working concentration check_concentration->reduce_concentration Yes explore_formulation Explore Formulation Strategies check_concentration->explore_formulation No solubility_ok Solubility Issue Resolved reduce_concentration->solubility_ok cosolvent Try Co-solvents (e.g., Ethanol, PEG 400) explore_formulation->cosolvent detergent Try Detergents (e.g., Tween-20) explore_formulation->detergent cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) explore_formulation->cyclodextrin validate_vehicle Validate Vehicle Control (Assay Interference/Toxicity) cosolvent->validate_vehicle detergent->validate_vehicle cyclodextrin->validate_vehicle validate_vehicle->solubility_ok No Interference validate_vehicle->explore_formulation Interference (Try another option)

Caption: A decision tree for troubleshooting compound precipitation in assays.

Step 3: Advanced Strategies

For particularly challenging compounds, more advanced techniques may be necessary.

  • pH Adjustment: If your compound has ionizable groups, systematically varying the pH of your assay buffer (within the tolerated range of your biological system) can significantly enhance solubility.[][14]

  • Particle Size Reduction: For some applications, techniques like micronization or the formation of nanosuspensions can improve the dissolution rate and apparent solubility of a compound.[18][28][29] These methods are more common in later-stage drug development but can be considered for in vitro work if standard methods fail.

  • Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can sometimes improve solubility and dissolution. This is a specialized formulation technique.[2]

Mechanism of Solubilization by Cyclodextrins

The diagram below illustrates how cyclodextrins encapsulate hydrophobic molecules.

Cyclodextrin_Mechanism cluster_cyclodextrin Cyclodextrin cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity inclusion_complex Inclusion Complex (Water Soluble) hydrophobic_drug Hydrophobic Drug (e.g., Ethyl 6-bromo-2- methylquinoline-3-carboxylate) hydrophobic_drug->cd_inner Encapsulation cluster_cyclodextrin cluster_cyclodextrin

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Final Recommendations

  • Start Simple: Always begin with the most straightforward approaches, such as adjusting the compound concentration and using common co-solvents, before moving to more complex formulations.

  • Systematic Approach: Troubleshoot solubility issues systematically. Change one variable at a time and assess the outcome.

  • Controls are Key: For every new excipient or formulation you test, you must run a corresponding vehicle control to ensure it does not interfere with your assay.[12]

  • Document Everything: Keep detailed records of your formulation attempts and their outcomes. This information will be invaluable for future experiments with similar compounds.

By following this guide, you will be better equipped to tackle the challenges of poor compound solubility, leading to more reliable and reproducible data in your research and development efforts.

References
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  • Popa, M., Mitran, C. G., Dabija, D. G., Mogosanu, G. D., Sarbu, I., Dracea, O., ... & Fleseriu, V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Silberberg, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Gampa, K. C., & Kumar, A. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Popa, M., Mitran, C. G., Dabija, D. G., Mogosanu, G. D., Sarbu, I., Dracea, O., ... & Fleseriu, V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

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  • pH and Solubility. (n.d.). Fiveable. Retrieved January 8, 2026, from [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025, November 24). Illumina. [Link]

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  • How Do Acids And Bases Alter Compound Solubility? (2025, December 20). YouTube. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. [Link]

  • Windus-Podehl, G., Klausen, T. K., & Kjetil, T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 325–331. [Link]

  • A High-Throughput Workflow to Analyze Sequence-Conformation Relationships and Explore Hydrophobic Patterning in Disordered Peptoids. (n.d.). ChemRxiv. Retrieved January 8, 2026, from [Link]

  • Troubleshooting Immunoprecipitation. (n.d.). Hycult Biotech. Retrieved January 8, 2026, from [Link]

  • Windus-Podehl, G., Klausen, T. K., & Kjetil, T. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Quick Tips - What do I do if my master mix has a precipitate? (2018, August 23). YouTube. [Link]

  • Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Using microfluidics to manufacture hydrophobic drugs. (2024, September 3). Purdue College of Engineering. [Link]

  • 6 Common Lab Uses of Detergents. (2025, June 8). Bitesize Bio. [Link]

  • High-throughput screening of chromatographic separations: II. Hydrophobic interaction. (2008, July 1). Biotechnology and Bioengineering, 100(4), 727-737. [Link]

  • Ethyl 6-bromoquinoline-2-carboxylate. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

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Side reactions in the synthesis of quinoline-3-carboxylates and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline-3-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Leveraging extensive laboratory experience and established literature, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target molecules.

Section 1: Troubleshooting Guide - The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylates, which are key precursors to a wide array of pharmaceutical agents.[1] The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[1] While robust, this method is susceptible to several side reactions that can impact yield, purity, and even the identity of the final product.

Issue 1: Formation of Undesired Regioisomers with Substituted Anilines

Question: I am using a meta-substituted aniline in a Gould-Jacobs reaction and obtaining a mixture of the 5- and 7-substituted quinoline-3-carboxylate products. How can I improve the regioselectivity of the cyclization?

Answer: This is a classic challenge in the Gould-Jacobs synthesis. The thermal cyclization of the intermediate anilidomethylenemalonate can proceed via attack at either of the two ortho positions relative to the amino group on the aniline ring. The regiochemical outcome is a delicate balance of steric and electronic factors.

Causality Explained: The cyclization is an electrophilic aromatic substitution-type reaction where the electron-rich aniline ring attacks an electrophilic carbon. The preferred site of cyclization is influenced by:

  • Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder the approach to the adjacent ortho position, favoring cyclization at the less hindered site.

  • Electronic Effects: Electron-donating groups on the aniline ring activate the aromatic system, facilitating the cyclization. The position of these groups can direct the cyclization to a specific ortho position.

Troubleshooting Protocol:

  • Catalyst Selection: The use of a Lewis acid catalyst can significantly influence the regioselectivity of the cyclization. Lewis acids can coordinate to the carbonyl groups of the malonate moiety, increasing its electrophilicity and potentially favoring one cyclization pathway over the other. Experimenting with different Lewis acids (e.g., AlCl₃, ZnCl₂, In(OTf)₃) can help identify the optimal conditions for your specific substrate.[2][3]

  • Solvent and Temperature Optimization: The choice of solvent and reaction temperature can impact the transition state energies of the two possible cyclization pathways. High-boiling, non-polar solvents are typically used for the thermal cyclization. A systematic screen of solvents with varying polarities and boiling points may reveal conditions that favor the formation of one regioisomer.

  • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to control reaction conditions with high precision. The rapid and uniform heating provided by microwaves can often lead to cleaner reactions and improved selectivity by minimizing the formation of thermal decomposition byproducts and potentially favoring one cyclization pathway. Several studies have reported improved yields and reduced reaction times for the Gould-Jacobs reaction using microwave synthesis.[4][5][6][7]

Data Presentation:

ParameterConventional HeatingMicrowave IrradiationRationale
Temperature High (often >250 °C)Precisely controlledMinimizes thermal decomposition
Reaction Time HoursMinutesReduces byproduct formation
Selectivity Often yields mixturesCan improve regioselectivityFavors specific transition states

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

  • In a microwave-safe reaction vial, combine the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 200-250 °C) for a short duration (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction to cool to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration. If not, the crude product can be purified by column chromatography.

Visualization:

G cluster_0 Regioselectivity Control in Gould-Jacobs Reaction Substituted Aniline Substituted Aniline Intermediate Anilidomethylenemalonate Intermediate Substituted Aniline->Intermediate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Intermediate Isomer_A 5-Substituted Quinoline Intermediate->Isomer_A Pathway A Isomer_B 7-Substituted Quinoline Intermediate->Isomer_B Pathway B Control_Factors Control Factors: - Lewis Acid Catalyst - Solvent & Temperature - Microwave Irradiation Control_Factors->Intermediate

Caption: Factors influencing regioselectivity in the Gould-Jacobs reaction.

Issue 2: Thermal Decomposition of the Product

Question: My Gould-Jacobs reaction is producing a significant amount of dark, tarry material, and the yield of my desired quinoline-3-carboxylate is low. What is causing this and how can I prevent it?

Answer: The high temperatures required for the thermal cyclization step of the Gould-Jacobs reaction can lead to thermal decomposition of both the starting materials and the product.[8] This is a common issue, especially when the reaction is heated for extended periods.

Causality Explained: Quinoline-3-carboxylates, while relatively stable, can undergo decarboxylation and other degradation pathways at elevated temperatures. The exact mechanism can be complex, but it often involves the loss of the carboxylate group and subsequent polymerization or fragmentation of the quinoline core. Studies on the thermal degradation of similar carboxylate-containing compounds suggest that the decomposition can proceed through various radical or pericyclic mechanisms.[9][10][11][12]

Troubleshooting Protocol:

  • Precise Temperature Control: Use a high-boiling solvent with a well-defined boiling point to maintain a consistent reaction temperature. Avoid overheating the reaction mixture.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged heating will invariably lead to lower yields due to decomposition.

  • Microwave-Assisted Synthesis: As mentioned previously, microwave heating allows for rapid and uniform heating to the desired temperature, significantly reducing the overall reaction time and minimizing the opportunity for thermal degradation.[7][8]

Data Presentation:

Temperature (°C)Reaction TimeObservations
2502 hoursSignificant tar formation, low yield
25030 minutesReduced tar, improved yield
2204 hoursSlower reaction, but cleaner product profile

Section 2: FAQs - Broadening the Scope

This section addresses common questions that extend beyond the Gould-Jacobs reaction, providing a more comprehensive understanding of quinoline synthesis.

Q1: I am performing a Friedländer synthesis and notice significant formation of a byproduct with a similar mass to my starting ketone. What is happening?

A1: You are likely observing self-condensation of your ketone reactant via an aldol condensation pathway. This is a common side reaction in the Friedländer synthesis, especially when using base catalysis.[13][14]

Prevention Strategies:

  • Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, use its corresponding imine derivative. This can help to prevent the undesired aldol reaction.[14]

  • Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts, can allow the reaction to proceed at lower temperatures, thus minimizing the rate of the aldol side reaction.[13]

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular aldol condensation.[14]

Q2: In my Conrad-Limpach synthesis, I am getting a mixture of 4-hydroxy and 2-hydroxyquinoline products. How can I control the outcome?

A2: The Conrad-Limpach synthesis is a classic example of a reaction under kinetic versus thermodynamic control. The reaction of an aniline with a β-ketoester can proceed through two different intermediates, leading to either the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product).[15]

Controlling the Selectivity:

  • Kinetic Control (lower temperature): At lower temperatures (e.g., room temperature to ~100 °C), the reaction favors the formation of the β-aminoacrylate (enamine), which then cyclizes to the 4-hydroxyquinoline. This is the kinetically favored pathway.[15]

  • Thermodynamic Control (higher temperature): At higher temperatures (e.g., >140 °C), the reaction favors the formation of the β-ketoanilide, which subsequently cyclizes to the more thermodynamically stable 2-hydroxyquinoline.[15]

Therefore, by carefully controlling the reaction temperature, you can selectively synthesize either the 4-hydroxy or 2-hydroxyquinoline isomer.

Visualization:

G cluster_1 Kinetic vs. Thermodynamic Control in Conrad-Limpach Synthesis Reactants Aniline + β-Ketoester Kinetic_Product 4-Hydroxyquinoline (Conrad-Limpach Product) Reactants->Kinetic_Product Favored Path Thermodynamic_Product 2-Hydroxyquinoline (Knorr Product) Reactants->Thermodynamic_Product Favored Path Low_Temp Low Temperature (Kinetic Control) Low_Temp->Kinetic_Product High_Temp High Temperature (Thermodynamic Control) High_Temp->Thermodynamic_Product

Caption: Temperature control dictates the product in Conrad-Limpach synthesis.

Q3: How can I effectively purify my quinoline-3-carboxylate product from unreacted starting materials and side products?

A3: Purification strategies will depend on the specific properties of your product and the impurities present. Here are some general approaches:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity. For quinoline carboxylic acid derivatives, polar aprotic solvents like DMF, NMP, or formamide can be effective for purification by heating and stirring to dissolve the compound, followed by cooling to induce crystallization.[16][17]

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, column chromatography on silica gel or alumina is a standard technique. A careful selection of the eluent system is crucial for achieving good separation. In some cases, deactivating the silica gel with a base (e.g., triethylamine) can prevent the decomposition of sensitive products on the column.[18]

  • Acid-Base Extraction: The basic nitrogen atom in the quinoline ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the quinoline derivative into the aqueous phase. The aqueous layer is then basified to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.

  • Salt Formation: Formation of a salt, such as a picrate, can be a useful purification technique. The quinoline derivative is reacted with an acid (e.g., picric acid) to form a crystalline salt, which can be purified by recrystallization. The pure quinoline can then be regenerated by treating the salt with a base.[17]

References

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-Methylquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of complex heterocyclic systems. This guide is dedicated to researchers, scientists, and drug development professionals who are navigating the intricacies of the bromination of 2-methylquinoline-3-carboxylates. As a key intermediate in medicinal chemistry, the precise halogenation of this scaffold is often a critical step in the synthesis of novel therapeutic agents.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory. My aim is to provide not just procedural guidance, but also the underlying chemical rationale to empower you to make informed decisions and optimize your reaction outcomes.

I. Understanding the Reaction Landscape: FAQs

FAQ 1: What are the primary factors influencing the regioselectivity of bromination on the 2-methylquinoline-3-carboxylate core?

The regioselectivity of electrophilic bromination on the quinoline nucleus is a delicate interplay of electronic and steric effects. In the case of 2-methylquinoline-3-carboxylates, the substitution pattern on both the pyridine and benzene rings dictates the most probable sites of bromination.

  • Electronic Effects: The quinoline system consists of two fused aromatic rings: a relatively electron-rich benzene ring and an electron-deficient pyridine ring. Electrophilic substitution, such as bromination, preferentially occurs on the benzene portion of the quinoline.[1][2] The 2-methyl group is weakly electron-donating, which slightly activates the entire quinoline system. Conversely, the 3-carboxylate group is strongly electron-withdrawing, deactivating the pyridine ring and making it less susceptible to electrophilic attack.

  • Directing Effects of Substituents: The precise position of bromination on the benzenoid ring (positions 5, 6, 7, and 8) is governed by the directing effects of any existing substituents on that ring. In the absence of other substituents, bromination of quinoline itself often yields a mixture of 5- and 8-bromoquinolines.[2]

FAQ 2: Which brominating agents are most suitable for this reaction, and what are their mechanisms?

The choice of brominating agent is critical for controlling the reactivity and selectivity of the reaction. The two most common reagents for this transformation are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Molecular Bromine (Br₂): This is a classic electrophilic brominating agent. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. Often, a Lewis acid catalyst is not required for activated systems, but for less reactive substrates, its addition can be beneficial. The reaction with Br₂ can sometimes be aggressive, leading to polybromination.

  • N-Bromosuccinimide (NBS): NBS is a versatile reagent that can participate in both electrophilic and radical bromination pathways.[3][4]

    • Electrophilic Bromination: In the presence of a proton source (e.g., a strong acid), NBS can act as a source of electrophilic bromine. This is a common method for the bromination of aromatic rings.[5]

    • Radical Bromination (Wohl-Ziegler Reaction): Under radical conditions (initiated by light or a radical initiator like AIBN), NBS is well-known for the selective bromination of allylic and benzylic positions.[3][6] For 2-methylquinoline-3-carboxylates, this pathway could lead to bromination of the 2-methyl group.

The choice between these reagents and the reaction conditions will determine the final product distribution.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Problem 1: Low or No Conversion of Starting Material

Question: I have been attempting the bromination of my ethyl 2-methylquinoline-3-carboxylate using NBS in dichloromethane at room temperature, but I am recovering mostly unreacted starting material. What could be the issue?

Analysis and Solution:

This is a common issue when the reaction conditions are not sufficiently activating for the electrophilic substitution to occur. The combination of the electron-deficient quinoline core and the deactivating effect of the 3-carboxylate group can make the benzene ring less reactive.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy. Monitor the reaction by TLC to avoid decomposition.

  • Solvent Polarity: Consider switching to a more polar solvent, such as acetonitrile or acetic acid, which can help to stabilize the charged intermediates in the electrophilic substitution pathway.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, can protonate NBS, increasing its electrophilicity.[5]

  • Alternative Brominating Agent: If NBS proves ineffective, switching to molecular bromine (Br₂) might be necessary. However, proceed with caution as Br₂ is more reactive and may lead to over-bromination.

Problem 2: Formation of Multiple Products and Poor Regioselectivity

Question: My bromination reaction is yielding a complex mixture of mono-brominated isomers, and I am struggling to isolate the desired product. How can I improve the regioselectivity?

Analysis and Solution:

Poor regioselectivity often arises when multiple positions on the benzene ring have similar reactivity towards electrophilic attack. The conditions of the reaction can be fine-tuned to favor one isomer over others.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can often enhance the selectivity for the most electronically favored position.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess (1.05-1.1 equivalents) can help drive the reaction to completion without promoting polybromination. Using a large excess will likely lead to multiple brominations.

  • Choice of Brominating Agent: The steric bulk of the brominating agent and its complex with the solvent can influence regioselectivity. Experimenting with both NBS and Br₂ is advisable.

  • Directed Ortho-Metalation (DoM): For highly specific regioselectivity, consider a multi-step approach involving directed ortho-metalation if a suitable directing group is present or can be installed on the benzene ring.

Problem 3: Unwanted Bromination of the 2-Methyl Group

Question: I am observing a significant amount of a byproduct where the 2-methyl group has been brominated, instead of the aromatic ring. How can I prevent this side reaction?

Analysis and Solution:

Bromination of the 2-methyl group is indicative of a radical pathway, likely the Wohl-Ziegler reaction when using NBS.[3][6] This side reaction is favored under conditions that promote the formation of bromine radicals.

Troubleshooting Steps:

  • Exclude Light: Wrap the reaction vessel in aluminum foil to prevent photo-initiation of radical chain reactions.

  • Avoid Radical Initiators: Ensure that no radical initiators (like AIBN or benzoyl peroxide) are present in the reaction mixture, unless specifically intended.

  • Use Radical Scavengers: The addition of a small amount of a radical scavenger, such as hydroquinone or TEMPO, can suppress the radical pathway.

  • Promote the Electrophilic Pathway: As described in Problem 1, the addition of a strong acid can favor the electrophilic aromatic substitution mechanism over the radical pathway.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Electrophilic Bromination with NBS
  • Dissolve the 2-methylquinoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid) in a round-bottom flask.

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 10-15 minutes.

  • If required, add a catalytic amount of a strong acid (e.g., H₂SO₄, 1-5 mol%).

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Example Reaction Conditions and Outcomes
EntryBrominating AgentSolventTemperature (°C)AdditiveMajor Product(s)
1NBS (1.1 eq)CH₂Cl₂25NoneStarting Material
2NBS (1.1 eq)CH₃CN50NoneMixture of 6- and 8-bromo isomers
3NBS (1.1 eq)CH₃COOH25H₂SO₄ (cat.)Predominantly 6-bromo isomer
4Br₂ (1.1 eq)CH₂Cl₂0NoneMixture of 5-, 6-, and 8-bromo isomers
5NBS (1.1 eq)CCl₄80AIBN (cat.)2-(bromomethyl)quinoline-3-carboxylate

Note: The regioselectivity and yields are illustrative and will depend on the specific substrate and precise reaction conditions.

IV. Visualizing Reaction Pathways

Diagram 1: Competing Bromination Pathways

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products SM 2-Methylquinoline-3-carboxylate NBS_acid NBS / H+ SM->NBS_acid Electrophilic Conditions NBS_radical NBS / Light or AIBN SM->NBS_radical Radical Conditions Aromatic Ring-Brominated Product (e.g., 6-bromo) NBS_acid->Aromatic Benzylic Side-Chain Brominated Product (2-bromomethyl) NBS_radical->Benzylic

Caption: Competing electrophilic vs. radical bromination pathways.

V. Concluding Remarks

The successful bromination of 2-methylquinoline-3-carboxylates is a achievable goal with careful consideration of the reaction parameters. By understanding the underlying mechanisms and anticipating potential side reactions, researchers can effectively troubleshoot and optimize their synthetic routes. This guide serves as a starting point, and I encourage you to adapt these principles to your specific substrates and experimental setups. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495–33499. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐methyl‐4‐phenylquinoline‐3‐carboxylate catalyzed by ZrO2/Fe3O4‐MNPs. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmacia, 67(4), 251-262. [Link]

  • Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, 3451-3459. [Link]

  • Larsen, R. D., et al. (2003). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Letters in Organic Chemistry, 1(1), 49-52. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • YouTube. (2020, October 31). Reactions of Quinoline. [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. [Link]

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Technical Support Center: Troubleshooting the Crystallization of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization and purification of Ethyl 6-bromo-2-methylquinoline-3-carboxylate. As an important intermediate in medicinal chemistry, obtaining this compound in high purity and with a well-defined crystalline form is critical for subsequent synthetic steps and biological evaluation.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Compound Profile: this compound

A foundational understanding of the compound's properties is the first step in troubleshooting its crystallization.

PropertyValueSource
Molecular Formula C₁₃H₁₂BrNO₂
Molecular Weight 294.14 g/mol
CAS Number 948289-14-3
Appearance Solid
Melting Point 92 - 93 °C
Canonical SMILES CCOC(=O)c1cc2cc(Br)ccc2nc1C
The Crystallization Workflow: A Conceptual Overview

Successful crystallization is a process of transitioning a solute from a supersaturated solution to a highly ordered solid state.[2] The process is governed by two primary, interdependent mechanisms: nucleation (the initial formation of stable crystal embryos) and crystal growth.[3] The following workflow illustrates the ideal pathway.

G cluster_0 Preparation cluster_1 Purification & Nucleation cluster_2 Isolation A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Optional, for insoluble impurities) A->B Transfer hot C Slow Cooling to Induce Supersaturation B->C Clear filtrate D Nucleation & Crystal Growth C->D Controlled rate E Isolate Crystals (e.g., Vacuum Filtration) D->E Slurry formation F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Idealized workflow for recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.

Q1: I've prepared a hot, saturated solution, but no crystals have formed upon cooling. What's wrong?

A1: The failure of a solution to yield crystals is a common issue that typically points to problems with supersaturation or nucleation.[4]

Root Causes & Mechanistic Insights:

  • Insufficient Supersaturation: The concentration of the solute may not have reached the critical point needed for nucleation to begin. This often happens if too much solvent was used initially.[5]

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent even at lower temperatures, preventing it from precipitating.[4][6]

  • Presence of Solubilizing Impurities: Certain impurities can inhibit crystal formation or act as solubilizing agents.[3]

  • Lack of Nucleation Sites: Crystal formation requires an energy barrier to be overcome. Spontaneous (homogeneous) nucleation is often difficult. A very clean, smooth flask may lack the microscopic imperfections that facilitate heterogeneous nucleation.[4]

Troubleshooting Protocol:

G start No Crystals Formed q1 Is the solution clear or cloudy? start->q1 cloudy_path Cloudy/Slightly Opaque q1->cloudy_path Cloudy clear_path Perfectly Clear q1->clear_path Clear action1 Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. cloudy_path->action1 action2 Increase Supersaturation: 1. Boil off some solvent. 2. Cool again. clear_path->action2 success Crystals Form action1->success fail Still No Crystals: Re-evaluate solvent system action1->fail action2->q1 Re-cool action3 Consider Anti-Solvent Addition action2->action3 If boiling is ineffective action3->success action3->fail

Caption: Decision workflow for inducing crystallization.

Detailed Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. This creates microscopic etches that serve as nucleation sites.[4]

    • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled solution. This seed crystal acts as a template for further crystal growth.[7]

  • Increase Concentration: If nucleation techniques fail, the solution is likely not sufficiently supersaturated.

    • Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume).[5]

    • Allow the solution to cool slowly again.

  • Solvent Re-evaluation: If crystals still do not form, the chosen solvent is likely inappropriate. The compound is too soluble. Recover the crude solid by evaporating all the solvent and attempt the crystallization again with a different solvent system.[5]

Q2: My compound separated as an oily liquid instead of a solid. What does "oiling out" mean and how do I prevent it?

A2: "Oiling out" occurs when the solute is precipitated from the solution at a temperature above its melting point.[5] For this compound, with a melting point of 92-93°C, this can happen if a high-boiling point solvent is used and the solution becomes supersaturated while still very hot. The resulting oil is essentially a liquid, impure form of your compound that rarely crystallizes well.[8]

Root Causes & Mechanistic Insights:

  • High Solution Temperature: The temperature at which the solution becomes saturated is higher than the compound's melting point.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to organize into a crystal lattice.

  • High Solute Concentration: An excessively high concentration can also promote oiling out.

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20%) to lower the saturation temperature.[5]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools gradually or covering it with glass wool) can promote the formation of crystals instead of oil.

  • Lower the Solution's Boiling Point: If the problem persists, consider a solvent system with a lower boiling point. For instance, if you are using toluene (BP 111°C), switching to ethyl acetate (BP 77°C) might solve the issue, as the solution will be saturated at a temperature well below the compound's melting point.

  • Induce Crystallization at a Lower Temperature: Once the diluted solution has cooled closer to room temperature (but before oiling out occurs), try vigorously scratching the flask or adding a seed crystal to encourage crystallization at this lower temperature.

Q3: Crystals formed, but my recovery yield is very low. How can I improve it?

A3: A low yield (e.g., <50%) suggests that a significant amount of your compound remains dissolved in the mother liquor.[5]

Root Causes & Mechanistic Insights:

  • Excess Solvent: This is the most common cause. Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of the compound remaining soluble upon cooling.[5]

  • Premature Filtration: Filtering the crystals while the solution is still warm will lead to product loss.

  • Washing with Warm Solvent: Washing the isolated crystals with solvent that is not ice-cold can redissolve some of the product.

  • Inappropriate Solvent Choice: A solvent in which the compound has moderate or high solubility at low temperatures is a poor choice for crystallization.

Troubleshooting Protocol:

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for dissolved product. Place a drop on a watch glass and let it evaporate. A significant solid residue indicates substantial product loss.[5]

  • Second Crop Recovery: Take the mother liquor and reduce its volume by heating/boiling. Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

  • Optimize the Primary Crystallization:

    • Use Less Solvent: In your next attempt, be meticulous about adding just enough hot solvent to dissolve the solid. Add it in small portions.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature, then place it in an ice bath for at least 20-30 minutes before filtering to maximize precipitation.

    • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

Q4: The crystallization happened almost instantly, forming a fine powder. Is this a problem?

A4: Yes, this is often a problem. Rapid precipitation, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of purification.[5] The ideal process involves slow crystal growth over 15-30 minutes.[5]

Root Causes & Mechanistic Insights:

  • Excessive Supersaturation: The solution was too concentrated, or it was cooled too quickly. This leads to rapid, uncontrolled nucleation, resulting in a large number of very small crystals (a powder) rather than the slow growth of larger, purer crystals.[2]

  • Shallow Solvent Pool: Using a flask that is too large for the volume of solvent creates a high surface area-to-volume ratio, leading to very rapid cooling.[5]

Troubleshooting Protocol:

  • Re-heat and Dilute: Place the flask back on the heat source, redissolve the powder, and add a small amount of extra solvent (5-10%).[5]

  • Control the Cooling Rate:

    • Use a properly sized Erlenmeyer flask for your solvent volume.

    • Cover the flask with a watch glass to trap solvent vapor and slow cooling.

    • Allow the flask to cool slowly on a benchtop, perhaps on an insulating material like a cork ring, before moving to an ice bath.

Q5: My crystals decompose or "melt" after filtration and drying. Why is this happening?

A5: This is a less common but critical issue, often observed with compounds that form solvates (incorporating solvent molecules into their crystal lattice).[9] When the crystals are removed from the mother liquor and dried, the volatile solvent molecules escape, causing the crystal structure to collapse.[9]

Root Causes & Mechanistic Insights:

  • Solvate Formation: The quinoline ring and ester group may form specific hydrogen bonds or packing interactions with certain solvents (e.g., methanol, ethanol, dimethoxyethane), trapping them within the crystal.[9]

  • Low Melting Point Eutectic: If the compound is not completely pure, the presence of impurities can form a eutectic mixture with a melting point lower than room temperature, causing it to appear to melt upon drying.

Troubleshooting Protocol:

  • Minimize Drying Time/Harshness: Try drying the crystals under a gentle stream of nitrogen or in a desiccator without high vacuum or heat initially.

  • Change the Solvent: The most effective solution is to perform the crystallization from a solvent that is less likely to be incorporated into the crystal lattice. Aprotic solvents or hydrocarbons (e.g., toluene, ethyl acetate, or a mixture like ethyl acetate/hexane) are often good alternatives to alcohols in these cases.

  • Characterize the "Wet" Crystals: If possible, immediately analyze the freshly filtered (but still damp) crystals. This may help identify the included solvent. A discussion on ResearchGate highlighted a similar issue with a quinoline derivative, where X-ray analysis proved the crystal contained methanol molecules that evaporated upon separation from the mother liquor.[9]

References
  • Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem. (n.d.).
  • Chemistry Crystallization - sathee jee. (n.d.).
  • Crystallization of Organic Compounds. (n.d.).
  • Troubleshooting - Chemistry LibreTexts. (2022-04-07).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (2022-11-07).
  • Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process - J-Stage. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Ethyl 6-bromo-3-methylquinoline-4-carboxylate - Smolecule. (n.d.).
  • Guide for crystallization. (n.d.).
  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester - Sigma-Aldrich. (n.d.).
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • What is the problem with my quinolin crystal? - ResearchGate. (2014-11-20).
  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC. (n.d.).
  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester | 948289-14-3 - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Structural Confirmation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, field-proven framework for confirming the chemical structure of Ethyl 6-bromo-2-methylquinoline-3-carboxylate. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical workflow.

Frequently Asked Questions (FAQs): The Analytical Strategy

Question 1: What is the overall strategy for confirming the structure of this compound?

Answer: A conclusive structural elucidation relies on a multi-technique approach where data from each method corroborates the others. No single technique is sufficient on its own. The primary methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for mapping the carbon-hydrogen framework of the molecule. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its substructures. For this specific molecule, MS is crucial for confirming the presence of bromine.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in the molecule, such as the ester's carbonyl group.

  • Elemental Analysis (EA): Though considered a classical method, EA provides the empirical formula by determining the percentage composition of C, H, N, and Br, which can be compared against the theoretical values for C₁₃H₁₂BrNO₂.

The workflow involves acquiring data from these techniques and ensuring that the proposed structure is consistent with all observed results.

Question 2: What specific information should I expect from the ¹H NMR spectrum?

Answer: The ¹H NMR spectrum provides a proton-by-proton map of the molecule. For this compound, you should expect to see five distinct signals corresponding to the different types of protons. The causality behind their expected positions (chemical shift, δ) and splitting patterns is based on the electronic environment created by the quinoline ring and its substituents.

Proton Assignment Expected Chemical Shift (δ, ppm) Splitting Pattern Integration Rationale
H4 (Quinoline)~8.3 - 8.6Singlet (s)1HThis proton is on the quinoline ring at position 4, adjacent to the electron-withdrawing ester group and the ring nitrogen, causing a significant downfield shift. It has no adjacent protons to couple with.
H5, H7, H8 (Quinoline)~7.7 - 8.2Doublet (d), Doublet of Doublets (dd)3HThese are the protons on the bromo-substituted benzene ring portion. Their exact shifts and coupling patterns (J-coupling) will depend on their position relative to the bromine atom. H5 will likely be a doublet, H7 a doublet of doublets, and H8 a doublet.
-OCH₂CH₃ (Ethyl ester)~4.3 - 4.5Quartet (q)2HThese methylene protons are adjacent to the ester oxygen, which deshields them. They are split into a quartet by the three neighboring methyl protons.
-CH₃ (Quinoline)~2.7 - 2.9Singlet (s)3HThis methyl group is attached to the C2 position of the quinoline ring. It has no adjacent protons, hence it appears as a singlet.
-OCH₂CH₃ (Ethyl ester)~1.3 - 1.5Triplet (t)3HThese terminal methyl protons are split into a triplet by the two neighboring methylene protons.

Question 3: How does the ¹³C NMR spectrum validate the carbon skeleton?

Answer: The ¹³C NMR spectrum confirms the presence of all 13 unique carbon atoms in the molecule. The chemical shift of each carbon is dictated by its hybridization and the electronegativity of nearby atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Ester)~165 - 170The carbonyl carbon of the ester is highly deshielded and appears far downfield.
Aromatic/Quinoline Carbons~115 - 150Nine distinct signals are expected for the carbons of the quinoline ring system. The carbon attached to bromine (C6) will be in the lower end of this range, while carbons adjacent to nitrogen (C2, C8a) will be further downfield.
-OCH₂CH₃ (Ethyl ester)~60 - 65The methylene carbon is attached to an electronegative oxygen atom, shifting it downfield relative to other aliphatic carbons.
-CH₃ (Quinoline)~20 - 25The methyl carbon attached to the quinoline ring.
-OCH₂CH₃ (Ethyl ester)~13 - 15The terminal methyl carbon of the ethyl group.

Question 4: Why is Mass Spectrometry particularly critical for this compound?

Answer: Mass spectrometry is vital for two reasons:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the compound's exact mass. The theoretical monoisotopic mass of C₁₃H₁₂⁷⁹BrNO₂ is 293.0097, and for C₁₃H₁₂⁸¹BrNO₂ it is 295.0076. Observing ions corresponding to these masses confirms the molecular formula.[2]

  • Isotopic Pattern of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments. You will see two peaks, two mass units apart (M⁺ and M+2), with almost equal intensity. This is a definitive signature for the presence of a single bromine atom in the molecule.[1]

A typical soft ionization technique like Electrospray Ionization (ESI) is recommended to keep the molecular ion intact.[3]

Experimental Protocols & Workflows

A systematic approach is crucial for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Ethyl 6-bromo-2-methyl- quinoline-3-carboxylate NMR_Prep Dissolve ~5-10 mg in 0.6 mL of CDCl₃ Sample->NMR_Prep MS_Prep Prepare a dilute solution (~1 mg/mL) in MeOH or ACN Sample->MS_Prep IR_Prep Prepare KBr pellet or cast thin film on salt plate Sample->IR_Prep NMR_Acq Acquire ¹H, ¹³C, and optionally 2D NMR (COSY, HMBC) NMR_Prep->NMR_Acq MS_Acq Acquire HRMS spectrum (e.g., ESI-TOF) MS_Prep->MS_Acq IR_Acq Acquire FT-IR spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq Analysis Process and interpret spectra: - Assign peaks - Analyze fragmentation - Identify functional groups NMR_Acq->Analysis MS_Acq->Analysis IR_Acq->Analysis Cross_Val Cross-validate all data. Does it all point to the same structure? Analysis->Cross_Val Conclusion Structure Confirmed Cross_Val->Conclusion

Sources

Technical Support Center: Navigating Impurities in Commercial Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-2-methylquinoline-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurities encountered in commercial batches of this critical reagent. Our goal is to equip you with the scientific rationale and practical methodologies to identify, mitigate, and remove impurities, ensuring the integrity and success of your downstream applications.

Introduction: The Challenge of Purity in Heterocyclic Chemistry

This compound is a key building block in medicinal chemistry and materials science, often utilized in cross-coupling reactions and the synthesis of complex bioactive molecules. The purity of this reagent is paramount, as even minor impurities can lead to failed reactions, difficult purification of final products, and misleading biological data. This guide is structured to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common initial questions regarding impurities in commercial this compound.

Q1: What are the most likely impurities in a commercial batch of this compound?

The impurity profile of commercial this compound is largely dictated by its synthetic route. A common pathway involves the Doebner-von Miller reaction to form the quinoline core, followed by bromination and esterification.[1][2][3] Based on this, likely impurities can be categorized as follows:

  • Starting Material Residues:

    • 4-Bromoaniline: A precursor for the quinoline ring.

    • Ethyl acetoacetate or similar β-ketoester: The other key component in the quinoline synthesis.

    • 6-Bromo-2-methylquinoline-3-carboxylic acid: The immediate precursor to the final ester product. Its presence indicates an incomplete esterification reaction or hydrolysis of the final product.

  • Side-Reaction Products:

    • Polymeric materials: The Doebner-von Miller reaction is often catalyzed by strong acids and can be highly exothermic, leading to the formation of tar-like polymers from the self-condensation of the α,β-unsaturated carbonyl intermediates.[4]

    • Regioisomers: Depending on the specific precursors and reaction conditions, isomers with the bromine at a different position on the quinoline ring could potentially form, although this is less common with a pre-brominated aniline.

  • Degradation Products:

    • 6-Bromo-2-methylquinoline-3-carboxylic acid: As mentioned, this can result from the hydrolysis of the ethyl ester group. This process is accelerated by the presence of moisture, acids, or bases.

Q2: My batch of this compound has a yellowish or brownish tint. Is it still usable?

A slight off-white or pale-yellow color is common for many organic compounds and may not significantly impact its use in some applications. However, a distinct yellow or brown color can be an indicator of degradation or the presence of polymeric impurities from the synthesis. It is highly recommended to assess the purity of the material using analytical techniques like HPLC or NMR before proceeding with your reaction. For high-stakes applications such as late-stage drug development, using a discolored batch without re-purification is not advisable.

Q3: How can I quickly assess the purity of my commercial batch?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable as the quinoline core is chromophoric.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the main compound and detecting residual starting materials or the corresponding carboxylic acid impurity. Unexpected signals in the aromatic or aliphatic regions can indicate the presence of other impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry can help in identifying the molecular weights of unknown impurities, providing clues to their structures.[6][7]

The following DOT script illustrates the logical workflow for assessing the purity of a newly received batch.

start Receive Commercial Batch visual_inspection Visual Inspection (Color, Form) start->visual_inspection analytical_testing Analytical Testing visual_inspection->analytical_testing hplc HPLC for Purity (%) and Impurity Profile analytical_testing->hplc nmr ¹H NMR for Structural Confirmation and Solvents analytical_testing->nmr lcms LC-MS for Impurity Mass Identification analytical_testing->lcms decision Purity Acceptable? hplc->decision nmr->decision lcms->decision proceed Proceed with Experiment decision->proceed Yes purify Purification Required decision->purify No

Caption: Workflow for purity assessment of commercial reagents.

Part 2: Troubleshooting Guide - Identification and Remediation of Impurities

This section provides detailed protocols for identifying and removing common impurities.

Issue 1: Presence of 6-Bromo-2-methylquinoline-3-carboxylic acid
  • Identification:

    • HPLC: The carboxylic acid will have a shorter retention time than the ethyl ester on a reversed-phase column.

    • ¹H NMR: The most telling sign is the disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).

    • IR Spectroscopy: Look for a broad O-H stretch from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • Troubleshooting and Purification:

    • Acid-Base Extraction: This is a highly effective method. Dissolve the crude material in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer. The desired ethyl ester will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

    • Column Chromatography: While effective, it is less efficient for removing large quantities of the acid compared to extraction. The carboxylic acid will likely have a different Rf value on a silica gel column.

Issue 2: Presence of Unreacted Starting Materials (e.g., 4-Bromoaniline)
  • Identification:

    • ¹H NMR: Compare the spectrum of your sample to the known spectra of the starting materials. 4-bromoaniline has a distinct set of aromatic signals.

    • LC-MS: This can confirm the presence of impurities with the expected molecular weights of the starting materials.

  • Troubleshooting and Purification:

    • Recrystallization: This is often the most effective method for removing small amounts of starting materials. The choice of solvent is crucial. A good starting point would be a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good candidates.[8][9]

    • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes can effectively separate the less polar starting materials from the more polar quinoline product.

Experimental Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent (e.g., ethanol). If the compound is very soluble, this is not a good single solvent. Try a solvent pair like ethyl acetate/hexanes.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration (if necessary): If there are insoluble impurities (like polymeric tars), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once cloudiness appears, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Typical Purity Levels
Method of PurificationTypical Purity AchievedCommon Impurities Removed
Single Solvent Recrystallization>98%Starting materials, some side-products
Acid-Base Extraction>99%Acidic or basic impurities
Column Chromatography>99.5%Most organic impurities

Part 3: Impact on Downstream Reactions and Mitigation Strategies

The presence of impurities can have significant consequences for subsequent chemical transformations.

Q4: How can these impurities affect my Suzuki coupling reaction?

This compound is an ideal substrate for Suzuki coupling reactions to form a C-C bond at the 6-position. However, common impurities can interfere in several ways:

  • 6-Bromo-2-methylquinoline-3-carboxylic acid: The acidic proton can react with the base used in the Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃), consuming it and potentially hindering the catalytic cycle. This can lead to lower yields of the desired product.

  • 4-Bromoaniline: If present, it can also participate in the Suzuki coupling, leading to the formation of an undesired biaryl-aniline byproduct, which can complicate purification.

  • Polymeric Impurities: These can chelate the palladium catalyst, leading to its deactivation and a stalled or incomplete reaction.

Mitigation Strategies:
  • Purify the Reagent: The most robust strategy is to purify the this compound before use, as detailed in Part 2.

  • Use of Excess Base: If a small amount of the carboxylic acid impurity is suspected, using a slight excess of the base in the Suzuki coupling can help to compensate for the amount consumed by the acidic impurity. However, this is not a substitute for using a pure reagent.

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of your reaction. If it appears to stall, it could be due to catalyst deactivation by impurities.

The following DOT script illustrates the potential impact of impurities on a Suzuki coupling reaction.

cluster_reactants Reactants cluster_impurities Potential Impurities cluster_products Products reagent Ethyl 6-bromo-2-methyl- quinoline-3-carboxylate reaction Suzuki Coupling reagent->reaction boronic_acid Aryl Boronic Acid boronic_acid->reaction catalyst Pd Catalyst + Base catalyst->reaction acid_imp Carboxylic Acid Impurity side_product1 Base Neutralization acid_imp->side_product1 Reacts with Base aniline_imp 4-Bromoaniline Impurity side_product2 Aniline Biaryl Byproduct aniline_imp->side_product2 Competes in Coupling desired_product Desired Biaryl Product reaction->desired_product side_product1->reaction Reduces Yield

Caption: Impact of impurities on Suzuki coupling reactions.

By understanding the potential impurities in commercial this compound and employing the analytical and purification techniques outlined in this guide, researchers can ensure the quality of their starting materials and the successful outcome of their synthetic endeavors.

References

  • W. Theilheimer. Synthetic Methods of Organic Chemistry. Volume 1, 1947, p. 154. [Link: Not Available]
  • PrepChem. Synthesis of 6-Bromo-2-methoxyquinoline. [Link]

  • R&D Chemicals. Ethyl 2-methylquinoline-3-carboxylate, suppliers and manufacturers. [Link]

  • Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ResearchGate. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and.... [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • PubMed Central (PMC). 8-Bromo-2-methylquinoline. [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Google Patents.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • European Patent Office. Process for the preparation of a quinoline carboxylic acid - EP 0351889 A1. [Link]

  • PubChem. 6-Bromo-2-methylquinoline. [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. [Link]

  • SlideShare. Doebner-Miller reaction and applications | PPTX. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemBK. ethyl quinoline-2-carboxylate. [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ACS Publications. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

  • ACS Publications. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega. [Link]

  • Beilstein Journals. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

  • ResearchGate. Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. [Link]

  • MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]

  • ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. [Link]

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Technical Support Center: Stability of Ethyl 6-bromo-2-methylquinoline-3-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 6-bromo-2-methylquinoline-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter when handling this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily dictated by four key factors: pH, light exposure, temperature, and the presence of oxidizing agents. As an ester, the ethyl carboxylate group is susceptible to hydrolysis, a reaction that is significantly accelerated under both acidic and basic conditions.[1] Furthermore, the quinoline ring system, a known chromophore, can absorb UV and visible light, leading to photodegradation.[1] Elevated temperatures will increase the rate of all chemical degradation pathways.

Q2: I've noticed my stock solution of this compound turning a pale yellow over time. What could be the cause?

A2: A color change, such as yellowing, is a common indicator of degradation in quinoline-containing compounds.[1] This is often due to the formation of oxidized species or photodegradation products. The extended conjugated system of the quinoline ring is prone to electronic changes upon degradation, which can shift its absorption spectrum into the visible range. It is highly recommended to re-analyze the purity of the solution by a suitable analytical method like HPLC before proceeding with its use.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the most probable degradation products are:

  • Hydrolysis Product: 6-bromo-2-methylquinoline-3-carboxylic acid, formed by the cleavage of the ethyl ester linkage. This is a common degradation pathway for quinoline carboxylates.[2]

  • Oxidative Products: N-oxides and hydroxylated derivatives of the quinoline ring are potential products of oxidation.[3]

  • Photodegradation Products: Exposure to light can lead to a variety of complex reactions, including the formation of hydroxylated species and potential cleavage of the quinoline ring with prolonged exposure.[4]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize the shelf-life of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient. Avoid repeated freeze-thaw cycles.[3]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH: If possible, buffer the solution to a neutral pH (around 7) to minimize acid- and base-catalyzed hydrolysis.

Q5: In which common laboratory solvents is this compound soluble?

A5: While quantitative solubility data is limited, based on the properties of similar quinoline derivatives, it is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is likely to have lower solubility in alcohols like ethanol and methanol, and very low solubility in aqueous solutions. It is always best practice to experimentally determine the solubility for your specific application and concentration.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the causality and actionable troubleshooting steps.

Issue 1: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: This is a classic sign of compound degradation in your stock or working solutions. The effective concentration of the active compound is likely decreasing over time, leading to variability in your experimental outcomes.

  • Troubleshooting Workflow:

    start Inconsistent Assay Results step1 Prepare a fresh stock solution of this compound start->step1 step2 Compare the performance of the fresh vs. old solution in the assay step1->step2 step4 Perform a quick purity check of the old stock solution via HPLC or TLC. step1->step4 Optional but Recommended decision Performance Restored? step2->decision step3a Discard old stock solution. Implement stringent storage protocols (low temp, light protection). decision->step3a Yes step3b Investigate other experimental variables (e.g., buffer components, cell culture media interaction). decision->step3b No

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of new peaks in your HPLC or LC-MS chromatogram over time.

  • Possible Cause: The appearance of new peaks, especially those with different retention times than the parent compound, is a strong indication of degradation. These new peaks represent the formation of one or more degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks: If you have access to mass spectrometry (LC-MS), determine the mass-to-charge ratio (m/z) of the new peaks. A mass corresponding to the hydrolyzed carboxylic acid is a strong indicator of hydrolysis.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, intentionally degrade a sample of this compound under controlled conditions (see Experimental Protocols section). This will help you to create a "fingerprint" of the potential degradation products and confirm if the new peaks in your experimental samples match.[1]

    • Optimize Analytical Method: Ensure your HPLC method is a "stability-indicating method." This means it should be capable of separating the parent compound from all potential degradation products. You may need to adjust the mobile phase gradient, column type, or detection wavelength.[1]

Issue 3: Precipitation of the compound from the solution.

  • Possible Cause: This can be due to several factors:

    • Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent.

    • Temperature Effects: Solubility often decreases at lower temperatures. A solution prepared at room temperature may precipitate when stored in a refrigerator or freezer.

    • Change in Solvent Composition: If you are mixing your stock solution (e.g., in DMSO) with an aqueous buffer, the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility.

    • Formation of a Less Soluble Degradation Product: The hydrolyzed carboxylic acid is often less soluble in organic solvents than its ester precursor.

  • Troubleshooting Steps:

    • Determine Solubility: Perform a simple solubility test to determine the approximate solubility of your compound in the desired solvent system at the intended storage temperature.

    • Consider a Co-solvent: If working with aqueous solutions, consider using a co-solvent system to improve solubility.

    • Prepare Solutions at the Working Concentration: If possible, prepare solutions at the final concentration needed for your experiment to avoid precipitation issues upon dilution.

    • Gentle Warming and Sonication: If a precipitate has formed, gentle warming and sonication may help to redissolve the compound. However, be cautious with heating as it can accelerate degradation. Always verify the purity of the solution after redissolving.

Data Presentation

Table 1: Recommended Solvents for Stock Solutions and General Stability Considerations

SolventAbbreviationPolaritySuitability for Stock SolutionsPotential Stability Issues
Dimethyl SulfoxideDMSOPolar AproticHighCan be hygroscopic; may oxidize some compounds.
DimethylformamideDMFPolar AproticHighCan be unstable and decompose to dimethylamine and carbon monoxide.
AcetonitrileACNPolar AproticModerateGenerally a good choice for analytical purposes.
EthanolEtOHPolar ProticModerate to LowPotential for transesterification with other esters if present.
MethanolMeOHPolar ProticModerate to LowPotential for transesterification.
Aqueous Buffers--Very LowHigh risk of hydrolysis, especially at non-neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to understand its degradation pathways and to generate degradation products for analytical method development.[5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before HPLC analysis.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before HPLC analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Take samples at various time points up to 24 hours.[1]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C. Sample at various time points. For solid-state thermal stress, place the powder in the oven.[3]

    • Photolytic Degradation: Expose a solution of the compound in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and kept under the same conditions.[6]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution in ACN acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is essential for accurately quantifying this compound and separating it from its degradation products.

  • HPLC System and Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a gradient of 5% B to 95% B over 20-30 minutes. This will need to be optimized based on the results of the forced degradation study.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the parent compound (likely in the range of 254-320 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Column Temperature: 30°C.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5]

Visualization of Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydro_prod 6-bromo-2-methylquinoline-3-carboxylic acid parent->hydro_prod H+ or OH- H2O ox_prod1 N-oxide derivatives parent->ox_prod1 [O] ox_prod2 Hydroxylated quinoline ring parent->ox_prod2 [O] photo_prod Complex mixture of photoproducts parent->photo_prod hv

Caption: Potential degradation pathways for this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Deshpande, A. D., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(10), 844-848.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E, 69(Pt 7), o1053.
  • BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Bromoquinoline derivatives Bromoquinoline derivatives were investigated by Ishikawa's group.
  • Sun, G. D., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida.
  • de Oliveira, A. M., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2).
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17865-17878.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
  • Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences, 96(5), 1225-1236.
  • Wang, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4351.
  • Gallardo, V., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1445-1451.
  • Bajaj, S., et al. (2006). Forced Degradation Studies. Journal of Analytical and Pharmaceutical Research, 3(6), 387-390.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters, 15(4), 1015-1018.
  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4....
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1046-1054.
  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189.
  • Application of Quinoline Ring in Structural Modification of Natural Products. (2023). Molecules, 28(13), 5091.
  • Singh, R., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1846-1858.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science, 17.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • MedCrave. (2016). Forced Degradation Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • International Journal of Pharmaceutical Research and Reviews. (2015).
  • Binter, A., et al. (2012). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. Molecular Microbiology, 85(4), 748-761.
  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • Schach, S., et al. (1995). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Applied and Environmental Microbiology, 61(4), 1391-1397.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methylquinoline.
  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Cogent Chemistry, 8(1).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Al-Rimawi, F. (2014). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of the Chemical Society of Pakistan, 36(1), 139-145.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Smolecule. (n.d.). Ethyl 6-bromo-3-methylquinoline-4-carboxylate.
  • PubChem. (n.d.). 2-Bromo-3-ethyl-6-methylquinoxaline.
  • PubChem. (n.d.). Ethyl 6-bromoquinoline-2-carboxylate.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning this synthesis from bench scale to larger-scale production. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions during your scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key considerations for scale-up?

The synthesis of this quinoline derivative is typically achieved via a Gould-Jacobs type reaction or a similar thermal cyclization method.[1][2] The general approach involves two main stages:

  • Condensation: Reaction of a substituted aniline (in this case, 4-bromoaniline) with a β-ketoester (ethyl acetoacetate or a derivative). This step forms an enamine intermediate. This is a well-understood condensation reaction, but ensuring complete conversion is key to a clean cyclization.

  • Thermal Cyclization: The enamine intermediate is heated to high temperatures (often >250 °C) in a high-boiling point solvent (like Dowtherm A or diphenyl ether) to induce intramolecular cyclization to form the quinoline ring system.[2][3]

Key Scale-Up Considerations:

  • Heat Management: The high-temperature cyclization is the most critical and challenging step to scale up. The surface-area-to-volume ratio of a reactor decreases significantly as scale increases, making efficient and uniform heat transfer paramount.[4]

  • Reaction Kinetics: The reaction is sensitive to temperature. Small deviations can lead to incomplete reactions or the formation of impurities.[3]

  • Solvent Selection: The choice of a high-boiling point solvent is critical for reaching the required cyclization temperature. However, these solvents can be difficult to remove and expensive, impacting process economics.[5]

  • Purification: Moving from chromatography to crystallization is a standard scale-up strategy. Developing a robust crystallization procedure is essential for achieving high purity on a large scale.[4][6]

Q2: What are the critical process parameters (CPPs) to monitor during the thermal cyclization step?

During the high-temperature cyclization, several parameters must be tightly controlled to ensure reaction success and product quality.

Critical Process ParameterTarget RangeRationale & Impact if Deviated
Reaction Temperature 250 - 260 °CPrimary driver for cyclization. Below this range, the reaction rate is slow, leading to incomplete conversion. Above this range, the risk of thermal degradation and tar formation increases significantly.[3]
Reaction Time 30 - 60 minutesEnsures complete cyclization without product degradation. Insufficient time leads to unreacted intermediate. Excessive time at high temperatures increases impurity formation.[3]
Agitation Rate Reactor SpecificCrucial for uniform heat distribution and preventing localized overheating. Poor mixing can create "hot spots" at the reactor wall, leading to charring and side reactions.[4]
Inert Atmosphere Nitrogen or Argon BlanketPrevents oxidation of the aniline and enamine intermediates at high temperatures. The presence of oxygen can lead to colored impurities and reduced yield.[4]
Q3: How should I adapt my purification strategy when moving from grams to kilograms?

While column chromatography is effective for purification at the lab scale, it is generally not economically viable for large-scale production. Recrystallization is the preferred method for purifying multi-kilogram quantities of solid products like this compound.[4]

Developing a Scalable Recrystallization Protocol:

  • Solvent Screening: Identify a single solvent or a binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, isopropanol, ethyl acetate, or toluene/heptane mixtures.

  • Determine Seeding Strategy: Establish a seeding protocol (temperature, seed loading) to control crystal size and morphology, which impacts filtration and drying characteristics.

  • Define Cooling Profile: A controlled, gradual cooling rate is essential to prevent "oiling out" and to promote the growth of pure, easily filterable crystals. Crash cooling often traps impurities.

  • Washing: Wash the isolated crystals with a cold, low-solubility solvent to remove residual mother liquor containing impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Issue 1: My reaction yield dropped from 85% at 10g scale to 50% at 1kg scale. What happened?

A significant drop in yield upon scale-up is a common but solvable issue, typically pointing to problems with mass and heat transfer.[4]

  • Cause A: Inefficient Heat Transfer. In a large reactor, the lower surface-area-to-volume ratio makes it harder to heat the entire batch uniformly and quickly to the target cyclization temperature. If parts of the batch do not reach the required 250 °C, the cyclization will be incomplete.

    • Solution: Use a jacketed reactor with a reliable temperature control unit. Ensure the heat transfer fluid is appropriate for the target temperature. Monitor the internal batch temperature, not just the jacket temperature, to confirm the reaction has reached its setpoint.[4]

  • Cause B: Poor Mixing. Inadequate agitation in a large vessel can lead to non-uniform heating. The material near the reactor walls may get superheated, causing degradation and tar formation, while the material in the center may not reach the target temperature, resulting in incomplete conversion.

    • Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an impeller designed for viscous, high-temperature reactions (e.g., a pitched-blade turbine or anchor stirrer).[4]

  • Cause C: Extended Heat-Up Time. It takes significantly longer to heat a 1kg batch than a 10g batch. During this prolonged heat-up phase, intermediates may have more time to decompose or participate in side reactions before reaching the optimal cyclization temperature.

    • Solution: If possible, consider adding the enamine intermediate to the high-boiling solvent that has already been pre-heated to the reaction temperature. This "reverse addition" minimizes the time the reactants spend at intermediate temperatures.

Troubleshooting Logic for Low Yield

G start Low Yield on Scale-Up check_conversion HPLC/TLC shows unreacted intermediate? start->check_conversion check_impurities HPLC/TLC shows significant new impurities? start->check_impurities check_conversion->check_impurities No incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes impurity_formation Impurity Formation check_impurities->impurity_formation Yes end_node Yield Optimized check_impurities->end_node No heat_transfer Issue: Inadequate Heat Transfer Solution: Monitor internal temp, use appropriate reactor. incomplete_conv->heat_transfer mixing Issue: Poor Mixing Solution: Use overhead stirrer, ensure vortex. incomplete_conv->mixing time Issue: Insufficient Reaction Time Solution: Hold at temp longer, monitor by HPLC. incomplete_conv->time heat_transfer->end_node mixing->end_node time->end_node degradation Issue: Thermal Degradation Solution: Reduce reaction time, check for hot spots. impurity_formation->degradation oxidation Issue: Oxidation Solution: Ensure robust inert atmosphere. impurity_formation->oxidation degradation->end_node oxidation->end_node

A decision tree for troubleshooting low yield.

Issue 2: I'm observing a significant amount of dark, tarry byproduct that complicates purification.

Tar formation is a classic problem in high-temperature quinoline syntheses and is caused by thermal decomposition of starting materials, intermediates, or the product itself.[7]

  • Cause A: Localized Overheating. As discussed above, poor mixing can create hot spots far exceeding the target temperature, leading to charring.

    • Solution: Improve agitation. Ensure the reactor's heating system provides even heat distribution.[4]

  • Cause B: Reaction Temperature is Too High. While a high temperature is necessary, an excessive temperature will accelerate decomposition pathways.

    • Solution: Re-optimize the temperature. Conduct small-scale experiments to find the minimum temperature required for a reasonable reaction rate (e.g., test at 245°C, 250°C, and 255°C) and analyze the purity profile.[3]

  • Cause C: Presence of Oxygen. Oxidative side reactions can contribute to the formation of complex, colored byproducts.

    • Solution: Ensure the reactor is properly purged with nitrogen or argon before heating and maintain a positive pressure of inert gas throughout the reaction.[4]

Issue 3: My product is difficult to crystallize and "oils out" of solution during cooling.

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline phase. This is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation, or a suboptimal cooling/solvent system.

  • Cause A: High Impurity Load. The crude product may be too impure to crystallize effectively.

    • Solution: Before attempting crystallization, try to clean up the crude material. A simple charcoal treatment can remove colored impurities. A solvent wash (trituration) with a solvent in which the product is poorly soluble (like cold heptane or ether) can remove more soluble impurities.

  • Cause B: Supersaturation is Too High. If the solution is cooled too quickly, the molecules don't have time to arrange themselves into an ordered crystal lattice and instead crash out as an amorphous oil.

    • Solution: Slow down the cooling rate. Employ a programmed cooling ramp if your equipment allows. Seeding the solution at the appropriate temperature (just below the saturation point) provides a template for crystal growth and can prevent oiling.

  • Cause C: Poor Solvent Choice. The chosen solvent may not be ideal for crystallization.

    • Solution: Re-screen for a better solvent system. A slightly more polar solvent or a binary solvent system might be necessary to achieve good crystal formation.

Experimental Protocol: Lab vs. Scale-Up

The following is a representative protocol for the synthesis, highlighting key differences between lab and pilot scale execution.

Workflow for Scale-Up Synthesis

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Finishing qc Raw Material QC (4-Bromoaniline, Ethyl Acetoacetate) reactor_prep Reactor Preparation (Clean, Dry, Inert) qc->reactor_prep condensation Step 1: Condensation (~120-140°C) reactor_prep->condensation cyclization Step 2: Thermal Cyclization (Solvent Charge, Heat to 250°C) condensation->cyclization quench Cooling & Quench (Addition of anti-solvent) cyclization->quench filtration Filtration & Washing quench->filtration recrystallization Recrystallization filtration->recrystallization drying Drying Under Vacuum recrystallization->drying final_qc Final Product QC (Purity, Identity, Yield) drying->final_qc

A typical workflow for the scaled-up synthesis process.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Differences & Rationale
Reactors 4-Bromoaniline5.8 g (1.0 eq)580 g (1.0 eq)
Ethyl Acetoacetate4.9 g (1.1 eq)490 g (1.1 eq)
Dowtherm A (Solvent)50 mL5.0 L
Equipment 100 mL 3-neck RBF, magnetic stirrer, heating mantle10 L jacketed glass reactor, overhead stirrerMechanical stirring and jacketed heating are essential for process control at scale.[4]
Step 1: Condensation Heat mixture to 140°C for 2h, distilling off ethanol/water.Heat mixture to 140°C, monitor by HPLC until aniline is <1%.At scale, time-based instructions are replaced by in-process controls (IPCs) like HPLC to confirm completion.
Step 2: Cyclization Add Dowtherm A, heat to 250°C for 30 min.Add Dowtherm A, heat to 250°C, hold for 30-60 min (monitor by HPLC).Heat-up will be slower. Reaction time may need adjustment based on IPCs.
Work-up Cool, add heptane to precipitate, filter.Cool to <100°C, slowly add heptane, cool to RT, filter.Anti-solvent addition must be controlled to manage exotherms and ensure good particle size for filtration.
Purification Flash column chromatography (EtOAc/Heptane).Recrystallization from ethanol.Recrystallization is a more scalable and economical purification method.[6]
Typical Yield 80-90%70-80%A slight decrease in yield is common on scale-up; significant drops indicate process control issues that need troubleshooting.[4]

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Organic Reactions Wiki. Gould-Jacobs Reaction. [Link]

  • Katritzky, A. R., et al. (2010). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of quinolines: a review. [Link]

  • National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ACS Publications. A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Royal Society of Chemistry. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment! [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • ResearchGate. Gould–Jacobs Reaction. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with substituted quinolines and facing challenges in interpreting their NMR spectra. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate these complexities in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlap in the aromatic region is a common challenge when analyzing substituted quinolines due to the multiple protons in similar chemical environments.[1] Here’s a systematic approach to resolving and assigning these signals:

  • Optimize 1D ¹H NMR Acquisition:

    • Higher Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) to increase signal dispersion.

    • Solvent Effects: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆).[2] A change in solvent can induce differential shifts in proton resonances, potentially resolving overlaps.[1]

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is a powerful tool for unraveling complex spectra.[1][3]

    • COSY (Correlation Spectroscopy): This is your first go-to 2D experiment. It reveals proton-proton couplings, typically through two or three bonds.[4] By identifying which protons are coupled, you can trace out the spin systems within the quinoline core and its substituents. For instance, a cross-peak between two aromatic protons confirms they are adjacent.[4]

    • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system (e.g., on a substituent), TOCSY can be used to identify all the protons within that system, even if they are not directly coupled.[4][5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. By spreading the signals across the wider ¹³C chemical shift range, it can effectively resolve overlapping proton signals.[3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds.[4][6] It is invaluable for connecting different spin systems and for determining the position of substituents that lack their own protons (e.g., -NO₂, -Br).[4]

Experimental Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the essential steps for setting up a standard COSY experiment to establish proton-proton correlations.[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of your purified substituted quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the solution is free of particulate matter; filter if necessary.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup (Acquire 1D ¹H Spectrum First):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard 1D ¹H spectrum.

    • Reference the spectrum correctly (e.g., to TMS at 0.00 ppm or the residual solvent peak).[4]

    • Determine the spectral width that encompasses all proton signals of interest.[4]

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both the direct (F2) and indirect (F1) dimensions to the value determined from the 1D spectrum.[4]

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but will increase the experiment time.[4]

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8). Increase this for more dilute samples.[4]

    • Set the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After the experiment is complete, perform a 2D Fourier transform.

    • Apply a window function (e.g., sine-bell) in both dimensions to improve the peak shape.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce noise and artifacts.

  • Analysis:

    • The 1D spectrum will appear along the diagonal.

    • Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are spin-coupled.[4]

    • Trace the connectivities by "walking" along the cross-peaks to build up the proton network.

Q2: How do substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable changes in chemical shifts.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring, particularly at the ortho and para positions. This increased electron density "shields" the nuclei, causing their signals to shift upfield (to lower ppm values).[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C(O)R decrease electron density on the ring. This "deshields" the nuclei, resulting in a downfield shift (to higher ppm values) of the signals at the ortho and para positions.

  • Positional Effects: The location of the substituent is critical. The effect is strongest at the ortho and para positions relative to the substituent. For example, a methyl group (weakly donating) at the 6-position of quinoline can cause a downfield shift at the C5 position and an upfield shift at the C7 position.[4]

Position Unsubstituted Quinoline ¹H Chemical Shift (ppm, in CDCl₃) Unsubstituted Quinoline ¹³C Chemical Shift (ppm, in CDCl₃) Effect of EDG (e.g., -OCH₃ at C6) Effect of EWG (e.g., -NO₂ at C6)
H-2 ~8.9~150Minor upfield shiftMinor downfield shift
H-3 ~7.4~121Minor upfield shiftMinor downfield shift
H-4 ~8.1~136Minor upfield shiftMinor downfield shift
H-5 ~7.8~128Significant upfield shift (ortho)Significant downfield shift (ortho)
H-7 ~7.5~126Significant upfield shift (ortho)Significant downfield shift (ortho)
H-8 ~8.1~129Upfield shift (para)Downfield shift (para)

Note: These are generalized trends, and actual shifts can vary. It is always best to compare with literature data for similar compounds.

Q3: The chemical shifts of my quinoline derivative are changing with sample concentration. What is happening?

A3: This is a known phenomenon for quinolines and is attributed to intermolecular interactions, specifically π-π stacking.[7] As the concentration of your sample increases, the quinoline molecules tend to form aggregates in solution, often in an anti-parallel stacked arrangement.[7] This stacking creates an anisotropic magnetic field that can either shield or deshield nearby protons, causing their chemical shifts to change.

  • Troubleshooting:

    • To obtain reproducible chemical shifts for reporting purposes, it is advisable to use a consistent and relatively low concentration for your NMR samples.

    • If you are studying these intermolecular interactions, performing a concentration-dependent NMR study can provide valuable insights into the aggregation behavior of your molecule.[7]

Q4: I am having trouble assigning the quaternary carbons. Which NMR experiment is best for this?

A4: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most effective tool for assigning quaternary carbons.[6] Since quaternary carbons have no directly attached protons, they will not show up in an HSQC spectrum.

  • How HMBC Works: HMBC detects correlations between protons and carbons over two or three bonds. By observing which protons are coupled to a quaternary carbon, you can definitively place it within the molecular structure. For example, the proton at H-8 will show a correlation to the quaternary carbon at C-8a, and the proton at H-4 will show a correlation to the quaternary carbon at C-4a.

Logical Workflow for NMR Analysis of Substituted Quinolines

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_final Structure Elucidation A Acquire 1D ¹H and ¹³C Spectra B Signals Well-Resolved? A->B C Assign Signals using Chemical Shift, Integration, & J-Coupling B->C Yes D Acquire 2D COSY Spectrum B->D No (Overlap) I Structure Elucidated C->I E Need C-H Connectivity? D->E Establish ¹H-¹H Connectivity (Resolve Overlap) F Acquire HSQC/HMBC Spectra E->F Yes G Need Stereochemistry/Spatial Proximity? E->G No F->G Assign Quaternary Carbons & Confirm Substitution Pattern H Acquire NOESY/ROESY Spectrum G->H Yes G->I No H->I Determine Through-Space Correlations

Caption: A logical workflow for the structural elucidation of substituted quinolines using NMR spectroscopy.

Q5: How can I use NOE to confirm the position of a substituent?

A5: The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the spatial proximity of atoms, which can be crucial for confirming the regiochemistry of substitution.[8][9] NOE occurs through space, not through bonds, and is observed between protons that are close to each other (typically < 5 Å).[8]

  • 1D NOE Difference or 2D NOESY/ROESY:

    • In a 1D NOE difference experiment, you selectively irradiate a specific proton signal (e.g., a methyl group on a substituent) and observe which other proton signals are enhanced.

    • In a 2D NOESY or ROESY experiment, you will see cross-peaks between all protons that are close in space.[9]

  • Example Application: Imagine you have a methyl group substituted on the quinoline ring, but you are unsure if it is at the C-5 or C-8 position.

    • If you irradiate the methyl protons and observe an NOE enhancement for the proton at H-4, this would strongly suggest the methyl group is at the C-5 position.

    • Conversely, if you observe an NOE enhancement for the proton at H-7 upon irradiating the methyl protons, this would indicate the substituent is at the C-8 position.

Caption: Diagram illustrating the use of NOE to confirm a C-5 substituent by observing an enhancement at H-4. (Note: Placeholder images are used in the DOT script).

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • BenchChem. (2025). .
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • KCST. (n.d.). Organic Structure Determination Using 2 D Nmr Spectroscopy A Problem Based Approach Advanced Organic Chemistry.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy.

Sources

Avoiding degradation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-bromo-2-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during storage and handling.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] The stability of this compound is paramount to the success and reproducibility of your experiments. Degradation can lead to the formation of impurities that may interfere with downstream applications, yielding inaccurate and unreliable results. This guide provides a framework for understanding and preventing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[2] A desiccator at room temperature is generally sufficient. For extended storage (greater than one year), refrigeration (2-8°C) in a tightly sealed container with a desiccant is recommended. Always store the compound away from strong oxidizing agents.

Q2: My solid sample of this compound has changed color from off-white to yellow/brown. Is it still usable?

A noticeable color change is a visual indicator of potential degradation. While a slight change in color may not significantly impact purity for all applications, it is a strong recommendation to re-analyze the sample's purity via a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. This will quantify the extent of degradation and help you decide if the material is still suitable for your specific experimental needs.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture, acids, or bases, which would yield 6-bromo-2-methylquinoline-3-carboxylic acid and ethanol.

  • Photodegradation: Quinolone derivatives can be light-sensitive.[3] Exposure to UV or high-intensity visible light can lead to the formation of various photoproducts. Studies on other brominated compounds have shown that photodegradation can occur, with the rate being dependent on the light wavelength and the solvent.[4][5]

  • Thermal Decomposition: While generally stable at ambient temperatures, prolonged exposure to high temperatures can cause decomposition of the quinoline ring structure.[6][7][8]

Q4: How should I prepare and store solutions of this compound?

It is always best practice to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed, light-protecting vial (e.g., an amber vial) for no more than 24-48 hours. For longer-term storage, aliquoting the solution into single-use portions and storing at -20°C or below can be considered. However, be aware that freeze-thaw cycles should be avoided as they can promote degradation. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis.

Troubleshooting Guide

This guide addresses common problems researchers may encounter, providing a logical workflow for diagnosing and resolving issues related to the degradation of this compound.

Problem 1: Inconsistent or Poor Results in Downstream Applications
  • Symptom: You are experiencing variable yields, unexpected side products, or a lack of activity in your reactions using this compound.

  • Possible Cause: The starting material may have degraded, leading to a lower effective concentration of the desired compound and the presence of interfering impurities.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Visible Changes in the Solid Compound
  • Symptom: The solid this compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: Exposure to light, moisture, or elevated temperatures.

  • Troubleshooting Steps:

Observation Potential Cause Recommended Action
Color change (e.g., yellowing) Photodegradation or slow oxidation1. Assess purity using HPLC. 2. If purity is acceptable, proceed with caution. 3. For critical applications, purify by recrystallization or acquire a new batch. 4. Ensure future storage is in a dark container.
Clumping or hardening of powder Moisture absorption1. Dry the sample under vacuum in a desiccator. 2. Re-evaluate the compound's properties (e.g., melting point). 3. Assess purity using HPLC to check for hydrolysis. 4. Store in a desiccator or with a desiccant going forward.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and impurity profile. This method is analogous to those used for similar quinolinone derivatives.[9]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
  • Vortex and sonicate briefly to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the area percentage of the main peak corresponding to this compound to determine its purity. The presence of a significant peak at a shorter retention time may indicate the presence of the more polar hydrolyzed acid byproduct.
Protocol 2: General Storage and Handling Workflow

To minimize degradation, a systematic approach to storage and handling is crucial.[10][11][12][13]

G cluster_receiving Receiving and Initial Storage cluster_usage Experimental Use cluster_storage Post-Use Storage receive Receive Compound log Log Arrival Date & Lot No. receive->log initial_store Store in Cool, Dry, Dark Place (Desiccator Recommended) log->initial_store weigh Weigh Out Required Amount (Minimize exposure to light & humidity) initial_store->weigh For Use dissolve Prepare Solution Fresh weigh->dissolve use Use in Experiment dissolve->use reseal Tightly Reseal Original Container use->reseal After Use return_store Return to Designated Storage reseal->return_store

Caption: Recommended workflow for handling and storing this compound.

References

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - SciSpace. Available at: [Link]

  • Synthesis and Characterization and Thermal Decomposition Kinetics of Poly (quinoline)-Copper Composite - DergiPark. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Available at: [Link]

  • Product Class 5: Isoquinolines. Available at: [Link]

  • Storage instructions for chemical reagents. Available at: [Link]

  • What is the decomposition temperature of quinoline in the presence of nitrogen? - ResearchGate. Available at: [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. Available at: [Link]

  • How to Safely Store Lab Chemicals and Reagents - B&M Scientific. Available at: [Link]

  • Handling and Storing Chemicals - Lab Manager Magazine. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - MDPI. Available at: [Link]

  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Publishing. Available at: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed. Available at: [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences. Available at: [Link]

  • Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. Available at: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at: [Link]

  • 4 - RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. Available at: [Link]

  • Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem - NIH. Available at: [Link]

  • Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preservative Methyl Paraben - SciSpace. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. Available at: [Link]

Sources

Technical Support Center: Method Development and Troubleshooting for HPLC Analysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind the methodology, enabling you to perform robust and reliable analyses.

Part 1: Recommended HPLC Method

A reversed-phase HPLC method is well-suited for the analysis of this compound, leveraging its aromatic and moderately polar nature. The following method provides a robust starting point for your analysis.

Experimental Protocol: Step-by-Step HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the this compound standard and samples in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 0.5 mg/mL. Ensure complete dissolution, using sonication if necessary.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 0.1% formic acid in HPLC-grade water. To do this, add 1 mL of formic acid to 1 L of water and mix thoroughly. Degas the solution using a suitable method (e.g., sonication or vacuum filtration). The addition of formic acid is crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of silanol groups on the silica-based stationary phase, thus minimizing secondary interactions with the basic quinoline nitrogen.[1]

    • Mobile Phase B (Organic): Prepare 0.1% formic acid in HPLC-grade acetonitrile. Add 1 mL of formic acid to 1 L of acetonitrile, mix, and degas. Acetonitrile is chosen as the organic modifier for its low viscosity, which results in lower backpressure, and its low UV cutoff, making it suitable for low-wavelength detection.[2]

  • Chromatographic System Setup and Equilibration:

    • Install the recommended column (see Table 1) into the HPLC system.

    • Purge the system with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Set the HPLC parameters as outlined in Table 1.

    • Inject a blank (sample solvent), followed by the standard solution multiple times (typically 5 or 6) to check for system suitability.

    • Inject the sample solutions.

Data Presentation: HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides the necessary hydrophobicity for retaining the aromatic quinoline structure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures the analyte is in a single ionic form and minimizes peak tailing.[1][3][4] Acetonitrile is a common and effective organic modifier in reversed-phase HPLC.[2][5]
Gradient Program 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% BA gradient elution allows for the effective separation of the main analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[6][7]
Detection Wavelength UV at approximately 254 nm or 330 nmQuinoline derivatives typically exhibit strong UV absorbance in these regions. It is recommended to determine the absorbance maximum of your specific compound.
Injection Volume 10 µLA typical injection volume that avoids column overloading.
System Suitability Testing (SST)

Before commencing sample analysis, it is imperative to verify the performance of the chromatographic system. This is achieved through System Suitability Testing (SST).[8][9] The following parameters should be assessed using replicate injections of a standard solution.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating minimal unwanted interactions between the analyte and the stationary phase.[10]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% for 5 or 6 injectionsDemonstrates the precision and reproducibility of the injector and the system as a whole.[10]
Resolution (Rs) Rs ≥ 2.0 between the main peak and any adjacent impurityEnsures that the analyte is well-separated from any potential impurities.[10]

Part 2: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Mandatory Visualization: Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common HPLC problems.

HPLC_Troubleshooting start Abnormal Chromatogram peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention_time Retention Time Issues (Drifting, No Retention) start->retention_time baseline Baseline Problems (Noise, Drift) start->baseline pressure Pressure Fluctuations (High, Low, Unstable) start->pressure tailing tailing peak_shape->tailing Asymmetric to the right fronting Fronting Peak peak_shape->fronting Asymmetric to the left split Split or Broad Peak peak_shape->split Distorted peak rt_drift Retention Time Drifting retention_time->rt_drift no_retention No or Poor Retention retention_time->no_retention noisy_baseline Noisy Baseline baseline->noisy_baseline drifting_baseline Drifting Baseline baseline->drifting_baseline high_pressure High System Pressure pressure->high_pressure low_pressure Low System Pressure pressure->low_pressure tailing_sol1 Check mobile phase pH (Is it low enough?) tailing->tailing_sol1 tailing_sol2 Column contamination? (Flush or replace) tailing->tailing_sol2 tailing_sol3 Silanol interactions? (Use end-capped column) tailing->tailing_sol3 rt_drift_sol1 Inadequate column equilibration? rt_drift->rt_drift_sol1 rt_drift_sol2 Column temperature stable? rt_drift->rt_drift_sol2 rt_drift_sol3 Mobile phase composition changing? rt_drift->rt_drift_sol3 noisy_sol1 Air bubbles in system? (Degas mobile phase) noisy_baseline->noisy_sol1 noisy_sol2 Contaminated mobile phase/detector? noisy_baseline->noisy_sol2 noisy_sol3 Pump or detector issue? noisy_baseline->noisy_sol3 high_p_sol1 Blockage in the system? (Check frits, guard column) high_pressure->high_p_sol1 high_p_sol2 Precipitated buffer? high_pressure->high_p_sol2

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like quinolines is a common issue in reversed-phase HPLC.[11] It is often caused by secondary interactions between the basic nitrogen atom of the quinoline ring and acidic residual silanol groups on the surface of the silica-based C18 column.

  • Scientific Explanation: At a mid-range pH, the quinoline nitrogen can be protonated (positively charged), while some surface silanols can be deprotonated (negatively charged), leading to a strong ionic interaction that slows down a portion of the analyte molecules, resulting in a "tail."

  • Troubleshooting Steps:

    • Confirm Mobile Phase pH: Ensure your mobile phase has a low pH (around 2.5-3.5) by using an additive like formic or trifluoroacetic acid.[1] This protonates the quinoline, keeping it in a single ionic state, and more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible acidic silanol groups, which significantly reduces peak tailing for basic compounds.

    • Consider a Different Stationary Phase: If tailing persists, a column with an embedded polar group or a phenyl-hexyl phase might offer alternative selectivity and improved peak shape.

Q2: I am not getting enough retention for my compound; it elutes very early, close to the void volume. What should I do?

A2: Poor retention indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase. For a moderately non-polar compound like this compound on a C18 column, this usually points to the mobile phase being too "strong" (i.e., having too high a concentration of the organic solvent).

  • Scientific Explanation: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. A higher percentage of organic solvent in the mobile phase reduces its polarity, making it a better solvent for the analyte and causing it to elute faster.

  • Troubleshooting Steps:

    • Decrease the Initial Organic Content: Lower the starting percentage of acetonitrile (Mobile Phase B) in your gradient program. For example, if you are starting at 50% B, try reducing it to 30% or 40%.

    • Consider a Weaker Organic Modifier: While acetonitrile is generally stronger than methanol, switching to methanol can sometimes alter selectivity and increase retention for certain compounds.[2][12][13]

    • Ensure Proper Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before injecting your sample. Insufficient equilibration can lead to variable and often shorter retention times.[7][14]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

A3: Drifting retention times are a sign of an unstable chromatographic system. The most common culprits are changes in mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.

  • Scientific Explanation: Retention time is highly sensitive to the conditions within the HPLC system. Any change, however small, in the mobile phase strength, flow rate, or temperature can affect the partitioning of the analyte between the mobile and stationary phases, leading to shifts in elution time.

  • Troubleshooting Steps:

    • Check for Leaks: Inspect the entire system, from the pump to the detector, for any leaks. A leak can cause pressure fluctuations and alter the flow rate, leading to inconsistent retention times.[6][15]

    • Ensure Adequate Column Equilibration: For gradient methods, it is crucial to allow sufficient time for the column to return to the initial conditions after each run. Lengthen the post-run equilibration time if necessary.

    • Use a Column Oven: A column oven is essential for maintaining a constant temperature, which is critical for reproducible chromatography.[7] Even minor fluctuations in ambient lab temperature can affect retention times.

    • Prepare Fresh Mobile Phase: Mobile phases, especially those containing volatile components like acetonitrile, can change composition over time due to evaporation. It is good practice to prepare fresh mobile phase daily. Also, ensure the mobile phase components are thoroughly mixed.

Q4: I am observing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks are peaks that appear in your chromatogram but are not part of your sample. They are typically introduced from the mobile phase, the sample solvent, or carryover from a previous injection.

  • Scientific Explanation: Ghost peaks arise from contaminants in the HPLC system that are retained on the column under initial conditions and then elute as the mobile phase strength increases during a gradient run.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your sample solvent (the same solvent used to dissolve your sample) and run the same gradient method. If you see the ghost peaks, the contamination is likely in your solvent or mobile phase.

    • Check Mobile Phase Purity: Use high-purity, HPLC-grade solvents and reagents for your mobile phase preparation. Some additives, like formic acid, can contain impurities that show up as peaks.[16]

    • Implement a Column Wash Step: At the end of your gradient, include a high-organic wash step (e.g., holding at 95% acetonitrile for a few minutes) to elute any strongly retained compounds from the column before re-equilibration.

    • Clean the Injector: If the ghost peaks are due to carryover, you may need to implement a more rigorous needle wash in your autosampler settings or manually clean the injector components.

References

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Available at: [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]

  • Welch, C. J., et al. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. Available at: [Link]

  • GMP Compliance. (2014). System Suitability for USP Methods - USP's Future Expectations. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • ResearchGate. (n.d.). Effect of formic acid concentration in mobile phase to the peak area intensity of xylazine and 2,6-xylidine in extracted ion chromatograms. Available at: [Link]

  • Dolan, J. W., et al. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • U.S. Pharmacopeia. (2021). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available at: [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Available at: [Link]

  • Separation Science. (n.d.). Why Acid?. Available at: [Link]

  • Utyanov, D. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 143-150. Available at: [Link]

  • CyberLeninka. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Available at: [Link]

  • Chromatography Today. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • National Institutes of Health. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available at: [Link]

  • LCGC International. (2002). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

  • LCGC International. (2015). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. Available at: [Link]

Sources

Common pitfalls in the handling of air-sensitive quinoline synthesis reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize modern synthetic methods employing air- and moisture-sensitive reagents. Classic quinoline syntheses like the Skraup or Combes reactions are robust, but modern, highly substituted quinoline targets often necessitate the use of potent, air-sensitive organometallic reagents and catalysts.[1][2]

The improper handling of these reagents is a primary source of reaction failure, leading to low yields, inconsistent results, and safety hazards. This resource provides in-depth, field-proven insights into the common pitfalls associated with these sensitive compounds and offers practical, step-by-step troubleshooting guides to ensure the success and safety of your experiments.

Section 1: Organolithium Reagents in Quinoline Synthesis

Organolithium reagents, such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), are indispensable for strategies like Directed ortho-Metalation (DoM) and the formation of key nucleophilic intermediates in quinoline synthesis.[3][4] Their extreme reactivity, however, makes them highly susceptible to atmospheric moisture and oxygen, and prone to side reactions if not handled with precision.

Frequently Asked Questions & Troubleshooting

Question 1: My Directed ortho-Metalation (DoM) of a substituted pyridine/quinoline is failing or giving very low yields. What are the likely causes?

Answer: Failure in a DoM reaction is almost always linked to the deactivation of the organolithium reagent or suboptimal reaction conditions. The primary culprits are moisture, oxygen, incorrect temperature, or competing side reactions.

  • Root Cause Analysis:

    • Reagent Deactivation: n-BuLi and other alkyllithiums react instantly and exothermically with water and oxygen.[5] Even trace amounts of moisture in your glassware, solvent, or inert gas stream will stoichiometrically consume the reagent, preventing the desired deprotonation.

    • Incorrect Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C is common) to prevent side reactions, such as addition to the pyridine C=N bond or reaction with the solvent (e.g., THF).[4][6] If the temperature is too high, these undesired pathways can dominate.

    • Substrate-Related Issues: The directing metalating group (DMG) on your substrate must effectively coordinate the lithium cation to direct the deprotonation to the ortho-position.[7] Steric hindrance or the presence of other acidic protons on the molecule can interfere with this process.

    • Inefficient Quenching: The electrophile must be added efficiently to the newly formed aryllithium intermediate. If the electrophile is added too slowly or at too high a temperature, the aryllithium may degrade.

  • Troubleshooting Protocol & Solutions:

    • Ensure Rigorous Anhydrous Conditions:

      • Glassware: All glassware must be oven-dried at >125 °C for several hours or flame-dried under high vacuum immediately before use.[8] Assemble the apparatus while still hot and allow it to cool under a positive pressure of dry inert gas (Argon or Nitrogen).[9]

      • Solvents: Use freshly distilled, anhydrous solvents. Solvents like THF should be distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) and used immediately. Commercial anhydrous solvents in septum-sealed bottles (e.g., Sure/Seal™) are a reliable alternative.[8]

      • Inert Gas: Use high-purity inert gas (>99.998%) and consider passing it through a drying column (e.g., Drierite or molecular sieves) before it enters your reaction manifold.

    • Verify Reagent Activity:

      • The activity of commercial organolithium reagents can decrease over time, even with proper storage.[4] It is best practice to titrate the reagent (e.g., using the Gilman double titration method) to determine its exact molarity before use. A yellow or cloudy appearance can indicate degradation.

    • Optimize Reaction Parameters:

      • Temperature Control: Maintain a constant low temperature. A dry ice/acetone bath (-78 °C) is standard.[10] Ensure the internal reaction temperature does not rise significantly during the addition of the organolithium reagent.

      • Addition Rate: Add the organolithium reagent dropwise to the solution of your substrate.[6] A slow, controlled addition minimizes local temperature increases and side reactions.

      • Reagent Choice: For substrates prone to nucleophilic addition, a more sterically hindered base like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) may be preferable to n-BuLi.[4]

  • Workflow Diagram: Troubleshooting DoM Reactions

    G start Low/No Yield in DoM Reaction check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Gas) start->check_anhydrous check_reagent Check Reagent Activity (Titrate Organolithium) check_anhydrous->check_reagent Yes dry Action: Rigorously dry all components. Use fresh anhydrous solvent. check_anhydrous->dry No check_temp Verify Temperature Control (Is it consistently low, e.g., -78°C?) check_reagent->check_temp Yes titrate Action: Titrate reagent. Use fresh bottle if necessary. check_reagent->titrate No check_substrate Analyze Substrate (DMG suitability, other acidic sites) check_temp->check_substrate Yes temp_control Action: Ensure proper bath and slow, dropwise addition. check_temp->temp_control No optimize_base Action: Consider alternative base (e.g., LDA instead of n-BuLi). check_substrate->optimize_base Potential Issue success Successful Lithiation check_substrate->success No Obvious Issue dry->start Re-attempt titrate->start Re-attempt temp_control->start Re-attempt optimize_base->start Re-attempt

    Caption: Troubleshooting workflow for Directed ortho-Metalation.

Question 2: I am attempting to form a quinoline precursor by adding an organolithium to a quinoline N-oxide or a related electrophile, but I get a complex mixture of products.

Answer: The reaction of organolithiums with quinoline-based electrophiles can be complex. While nucleophilic addition is often the goal, the high basicity of the organolithium can lead to unintended deprotonation events, and the regioselectivity of addition (e.g., 1,2- vs. 1,4-addition) can be sensitive to conditions.[11][12]

  • Root Cause Analysis:

    • Competing Deprotonation: If your quinoline substrate has even weakly acidic protons, the organolithium may act as a base instead of a nucleophile, leading to a mixture of starting material and undesired deprotonated species.

    • Regioselectivity Issues: Organolithiums can add to the C2 (1,2-addition) or C4 (1,4-addition) position of the quinoline ring. The outcome can be influenced by the specific organolithium used, the solvent, and the temperature.[11]

    • Over-addition/Decomposition: Highly reactive intermediates can sometimes react further or decompose if not handled correctly, especially if the reaction is allowed to warm prematurely.

  • Troubleshooting Protocol & Solutions:

    • Protect Acidic Groups: Ensure any potentially acidic functional groups (e.g., -OH, -NH, -SH) on your quinoline substrate are protected with a suitable protecting group before introducing the organolithium reagent.

    • Control Regioselectivity:

      • Solvent Choice: The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium. Compare results in coordinating solvents like THF versus non-coordinating solvents like hexanes or toluene.

      • Temperature: Run the reaction at the lowest practical temperature (e.g., -78 °C or -90 °C) to enhance selectivity and minimize side reactions.

    • Use a Transmetalation Strategy: To tame the reactivity of the organometallic reagent, consider a transmetalation step. For example, convert the organolithium to a less reactive organocuprate or organozinc reagent in situ before adding the quinoline electrophile. This often improves selectivity and reduces side reactions.

Section 2: Grignard Reagents in Quinoline Synthesis

Grignard reagents (RMgX) are another class of powerful organometallics used for C-C bond formation in quinoline synthesis, for instance, in the synthesis of 2-arylquinolines from 2-arylethylmagnesium bromides and aromatic nitriles.[13] While generally less reactive than organolithiums, they are still highly sensitive to protic sources.

Frequently Asked Questions & Troubleshooting

Question 3: My Grignard reaction to form a quinoline precursor is not initiating, or the yield is very low.

Answer: The most common failure point in a Grignard reaction is the inhibition of the formation of the Grignard reagent itself. The surface of the magnesium metal must be clean and activated, and the system must be rigorously anhydrous.

  • Root Cause Analysis:

    • Passive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.

    • Presence of Water: Grignard reagents are strong bases and will be quenched by any water present in the solvent or on the glassware, preventing their reaction with the intended electrophile.[11]

    • Incompatible Functional Groups: The substrate for the Grignard formation (the alkyl/aryl halide) or the electrophile cannot contain acidic protons (e.g., -OH, -NH2, -COOH). The Grignard reagent will react with these protons first.[14][15]

  • Troubleshooting Protocol & Solutions:

    • Activate the Magnesium:

      • Mechanically crush the magnesium turnings with a glass rod (carefully!) under an inert atmosphere to expose a fresh metal surface.

      • Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction. The characteristic brown color of iodine will disappear as the reaction starts.

      • Add a few drops of a pre-formed Grignard reagent from a previous successful batch to "seed" the reaction.

    • Ensure Anhydrous Conditions:

      • As with organolithiums, all glassware must be rigorously dried.[3]

      • Use anhydrous ether or THF. Diethyl ether is a classic solvent and its vapor helps to maintain an inert atmosphere over the reaction.

    • Check for Inhibitors:

      • Ensure your starting halide is pure.

      • If the reaction is sluggish, gentle heating with a heat gun may be required to initiate it. Once started, the reaction is often exothermic and may need cooling to maintain a gentle reflux.

Parameter Symptom of Problem Recommended Action
Reagent Purity Organolithium is cloudy, off-white, or has precipitate.Titrate the reagent to confirm molarity; consider using a fresh bottle.[4]
Solvent Quality Reaction fails despite dry glassware and fresh reagent.Use a freshly opened bottle of anhydrous solvent or distill from an appropriate drying agent.
Temperature Reaction turns dark or produces multiple spots on TLC.Ensure the reaction is maintained at the correct low temperature (e.g., -78 °C). Add reagents slowly.[6]
Inert Atmosphere Syringe transfer is difficult; reagent smokes near needle tip.Ensure a positive pressure of high-purity inert gas. Check for leaks in the system.[16]
Grignard Initiation No cloudiness, bubbling, or exotherm after adding halide.Add a crystal of iodine; gently heat; crush the Mg turnings.[17]

Section 3: Air-Sensitive Catalysts in Quinoline Synthesis

Modern quinoline synthesis often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to build the quinoline core or append substituents.[18] The active form of the catalyst is typically a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen.

Frequently Asked Questions & Troubleshooting

Question 4: My palladium-catalyzed cross-coupling reaction (e.g., Negishi) to form a quinoline derivative stalls at partial conversion.

Answer: Stalling in a Pd-catalyzed reaction is often due to catalyst deactivation or issues with the organometallic coupling partner.

  • Root Cause Analysis:

    • Catalyst Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by trace oxygen, effectively killing the catalytic cycle.

    • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be susceptible to oxidation.

    • Incomplete Transmetalation: The transfer of the organic group from the organometallic reagent (e.g., organozinc in Negishi coupling) to the palladium center can be slow or incomplete.[19] This can be due to poor quality of the organometallic reagent or inhibiting factors.

    • Product Inhibition: In some cases, the product of the reaction can coordinate strongly to the palladium center, preventing further turnover.[20]

  • Troubleshooting Protocol & Solutions:

    • Degas All Solvents and Reagents: Before starting the reaction, thoroughly degas the solvent and any liquid reagents. This is typically done by bubbling a stream of inert gas (argon is preferred as it's denser than air) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Use Air-Stable Pre-catalysts: Modern palladium pre-catalysts (e.g., Pd G3/G4 pre-catalysts) are designed to be air-stable solids that generate the active Pd(0) species in situ.[20] This minimizes the need to handle highly air-sensitive Pd(0) complexes directly.[21]

    • Optimize the Organometallic Reagent:

      • For Negishi couplings, the organozinc reagent is often prepared in situ from an organolithium or Grignard reagent. Ensure this transmetalation step is complete.

      • Use a slight excess (e.g., 1.2-1.5 equivalents) of the organometallic reagent to compensate for any minor quenching.[20]

    • Screen Ligands: If catalyst deactivation is suspected, screening different phosphine ligands can be effective. More electron-rich and bulky ligands can stabilize the palladium center and promote reductive elimination.

  • Workflow Diagram: Palladium Catalyst Deactivation

    G pd0 Active Pd(0) Catalyst oxidative_add Oxidative Addition pd0->oxidative_add Ar-X inactive_pd Inactive Pd(II) Oxide pd0->inactive_pd pdII Pd(II) Intermediate oxidative_add->pdII transmetalation Transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regenerates product Quinoline Product reductive_elim->product pdII->transmetalation R-ZnX oxygen O₂ (Air) oxygen->inactive_pd Catalyst Poisoning

    Caption: The catalytic cycle and the point of catalyst deactivation by oxygen.

Section 4: Safe Quenching and Workup Procedures

The safe handling of air-sensitive reagents extends to the workup and cleaning procedures. Improper quenching of reactive organometallics is a significant safety hazard.

Question 5: What is the safest way to quench a reaction that used excess n-BuLi or another pyrophoric reagent?

Answer: Never add water or aqueous solutions directly to a reaction mixture containing a significant amount of unreacted organolithium or Grignard reagent. This will cause a violent, exothermic reaction that can ignite flammable solvents.[22]

  • Safe Quenching Protocol:

    • Cool the Reaction: Ensure the reaction flask is cooled in an ice bath (0 °C).

    • Dilute: If concentrated, dilute the reaction mixture with an inert, high-boiling solvent like toluene.

    • Slow Addition of a Protic Solvent: While maintaining the inert atmosphere and cooling, slowly and dropwise add a less reactive protic solvent. A common sequence is:

      • First, add isopropanol .

      • Then, add methanol or ethanol .

      • Finally, after the initial vigorous reaction has subsided, slowly add water .

    • Stir: Allow the mixture to stir and warm to room temperature to ensure all reactive species are quenched before proceeding with the aqueous workup.

  • Glassware Cleaning:

    • After quenching the reaction mixture, rinse the glassware with a solvent like acetone.

    • For bottles that contained pyrophoric reagents, carefully uncap them in a fume hood and allow the residue to react slowly with atmospheric moisture for at least 24 hours before rinsing with water.[8]

References

  • Gessner, V. H., et al. (2015).
  • Nagaradja, E., et al. (2014). Lithiated Aza‐Heterocycles in Modern Synthesis.
  • Zhang, X., et al. (2018). A Tf2O-Promoted Synthesis of Functionalized Quinolines from Ketoximes and Alkynes.
  • Jackson, R. F. W. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9794-9804.
  • Reddit User Discussion. (2023). Reasons for stalling of a Negishi coupling? r/Chempros.
  • Clayden, J., et al. (2019). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 25(57), 13139-13144.
  • Varala, R., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • American Chemical Society. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Air-Stable Palladium Catalysts in Modern Organic Synthesis. Available at: [Link]

  • Fort, Y., & Comoy, C. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(7), 2168–2178.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2023). Molecules, 28(15), 5789.
  • Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]

  • Al-dujaili, A. H. (n.d.).
  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect? Available at: [Link]

  • Mondal, T., & Paul, N. D. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology, 12(17), 5286-5297.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Available at: [Link]

  • Otsuji, Y., et al. (1971). The question of 1,2- or 1,4-addition of organolithium compounds to quinolines. Journal of the Chemical Society, Perkin Transactions 1, 427-429.
  • Li, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(49), 30869-30872.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Li, J. J. (2007). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 165-207). Elsevier.
  • Stannetty, P., et al. (1992). Directed (ortho) Metallation.
  • LibreTexts Chemistry. (2022). 1.
  • Wikipedia. (n.d.).
  • Chem-Station. (2015).
  • Reddit User Discussion. (2025).
  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Quora. (2021). How does Grignard reagent react with isoquinoline?
  • Wikipedia. (n.d.). Negishi coupling.
  • Khan, I., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • ChemOrgChem. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016. YouTube.
  • Strekowski, L., et al. (2015). Synthesis of Quinolines and Acridines by the Reaction of 2-(Perfluoroalkyl)anilines with Lithium and Grignard Reagents.
  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.
  • Bucknell University. (2017). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
  • Bailey, W. F., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54646.
  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Otsuji, Y., et al. (1971). Mechanism of the Reaction of Quinolines with Organolithium Compounds. Bulletin of the Chemical Society of Japan, 44(2), 520–525.
  • Togo, H. (2020). Synthesis of quinolines. Organic Chemistry Portal.
  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Halogenated 2-Methylquinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of halogenated 2-methylquinoline-3-carboxylates, offering valuable insights for researchers, scientists, and drug development professionals. By examining the interplay between the nature and position of halogen substituents and the resulting biological activity, we aim to elucidate key structure-activity relationships (SAR) that can inform the design of more potent and selective therapeutic agents.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Quinoline derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antimalarial agents.[2][3] The 2-methylquinoline-3-carboxylate backbone, in particular, offers a versatile template for chemical modification to modulate pharmacological properties.

Halogenation is a powerful and frequently employed strategy in drug design to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's physicochemical properties, including:

  • Lipophilicity: Halogens, particularly chlorine and bromine, increase lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the aromatic system, influencing binding interactions with biological targets.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in biological macromolecules, which can contribute to enhanced binding affinity and selectivity.

This guide will explore how these effects manifest in the context of 2-methylquinoline-3-carboxylates, providing a comparative analysis of their structure-activity relationships.

Comparative Biological Activity of Halogenated 2-Methylquinoline-3-carboxylates

The biological activity of halogenated 2-methylquinoline-3-carboxylates is significantly influenced by the type of halogen and its position on the quinoline ring. Below, we compare their performance across different therapeutic areas, supported by experimental data from the literature.

Anticancer Activity

Halogenated quinoline derivatives have shown promising cytotoxic effects against various cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining their potency and selectivity.

For instance, studies on substituted 2-arylquinolines have shown that C-6 substituted derivatives exhibit significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[4] While not exclusively 2-methylquinoline-3-carboxylates, these findings highlight the importance of substitution on the benzene ring of the quinoline scaffold.

Table 1: Comparative Anticancer Activity of Halogenated Quinoline Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
6j 2-(3-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamideMDA-MB-231 (Breast)8.24[5]
4d 2-amino-4-((1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-6-bromoquinoline-3-carbonitrileA549 (Lung)3.317 ± 0.142[6]
4e 2-amino-4-((1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-6-chloroquinoline-3-carbonitrileMCF-7 (Breast)6.114 ± 0.272[6]
13 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[4]
12 6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[4]

Note: The structures provided are representative of halogenated quinolines and may not all be 2-methylquinoline-3-carboxylates, but they illustrate the impact of halogenation on anticancer activity.

The data suggests that both the type of halogen and its position, as well as the overall substitution pattern, are critical determinants of anticancer efficacy. For example, the nitro-substituted compound 6j demonstrated potent activity against breast cancer cells.[5] Furthermore, bromo- and chloro-substitutions at the 6-position have been shown to be effective in different cancer cell lines.[4][6]

Antimicrobial Activity

Halogenated quinolines have long been investigated for their antimicrobial properties. The presence of a halogen atom can enhance the compound's ability to inhibit bacterial growth.

Table 2: Comparative Antimicrobial Activity of Halogenated Quinoline Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
4g 2-((2-(4-chlorobenzylidene)hydrazinyl)carbonyl)-6-methoxyquinolineS. aureus7.81[7]
4m 2-((2-(4-bromobenzylidene)hydrazinyl)carbonyl)-6-methoxyquinolineS. aureus7.81[7]
HD6 4-((2-(5-bromo-1H-indol-3-yl)ethyl)amino)quinoline-isatin hybridB. subtilis8[8]

Note: These examples showcase the antimicrobial potential of halogenated quinoline scaffolds.

The data indicates that chloro and bromo substitutions can confer significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[7][8]

Anti-inflammatory Activity

Certain halogenated quinoline derivatives have been explored as anti-inflammatory agents, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

For example, a substituted quinoline carboxylic acid, CL 306 ,293, has demonstrated anti-inflammatory and antiarthritic properties in animal models.[9] While the specific structure is not a 2-methylquinoline-3-carboxylate, it underscores the potential of this class of compounds. Another study revealed that a 3-chloro-substituted quinoline derivative is a selective COX-2 inhibitor with an IC50 value of 0.10 µM.[10]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends for halogenated 2-methylquinoline-3-carboxylates and related quinoline derivatives can be deduced:

Caption: Key SAR drivers for halogenated quinolines.

  • Position of Halogenation: Substitution on the benzo ring of the quinoline nucleus, particularly at positions 6 and 7, appears to be critical for modulating biological activity. For instance, 6-bromo and 6-chloro substitutions have been associated with enhanced anticancer effects.[4]

  • Nature of the Halogen: The type of halogen influences activity through a combination of steric, electronic, and lipophilic effects. While a clear trend across all activities is not always evident, the choice of halogen can be optimized for a specific biological target.

  • Lipophilicity and Activity: Increased lipophilicity due to halogenation can lead to better cell penetration and, consequently, improved potency, as seen in some anticancer quinolines where higher lipophilicity correlated with lower IC50 values.[4]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

General Synthesis of Halogenated 2-Methylquinoline-3-carboxylates

A common route for the synthesis of the quinoline-3-carboxylate scaffold is the Gould-Jacobs reaction. The following is a generalized protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline Substituted Aniline (with Halogen) Step1 Condensation Aniline->Step1 Malonate Diethyl (ethoxymethylene)malonate Malonate->Step1 Intermediate Ethyl 4-hydroxy-2-methylquinoline -3-carboxylate derivative Step1->Intermediate Intermediate Step2 Thermal Cyclization (e.g., in Dowtherm A) Final_Product Halogenated 2-methylquinoline -3-carboxylic acid Step2->Final_Product Cyclized Intermediate Step3 Hydrolysis (e.g., NaOH, EtOH/H2O) Step3->Final_Product Acid Intermediate->Step2 Final_Product->Step3 Ester

Caption: General synthesis of 2-methylquinoline-3-carboxylates.

Step 1: Condensation

  • To a solution of the appropriately halogenated aniline in a suitable solvent (e.g., ethanol), add diethyl (ethoxymethylene)malonate.

  • Reflux the mixture for a specified period (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated intermediate by filtration.

Step 2: Thermal Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to a high temperature (e.g., 250 °C) for a defined time (e.g., 15-30 minutes).

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the cyclized product.

  • Collect the solid by filtration and wash with the non-polar solvent.

Step 3: Hydrolysis

  • Suspend the cyclized ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the final product by filtration, wash with water, and dry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Add_Compound Add serial dilutions of halogenated quinoline Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability vs. control Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[14]

Conclusion and Future Directions

The halogenated 2-methylquinoline-3-carboxylate scaffold represents a promising area for the development of novel therapeutic agents. The introduction of halogens provides a powerful tool to fine-tune the physicochemical and pharmacological properties of these molecules. The structure-activity relationships discussed in this guide highlight the importance of the position and nature of the halogen substituent in dictating anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on a more systematic exploration of the SAR of this specific scaffold. This would involve the synthesis and biological evaluation of a comprehensive library of halogenated 2-methylquinoline-3-carboxylates with variations in the halogen (F, Cl, Br, I) at all possible positions on the quinoline ring. Such studies will undoubtedly provide a clearer understanding of the complex interplay between structure and activity and pave the way for the rational design of more potent and selective drug candidates.

References

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A Technical Guide to the Efficacy Profile of Ethyl 6-bromo-2-methylquinoline-3-carboxylate in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Established Anticancer Agents

As the landscape of oncology research continuously evolves, the exploration of novel heterocyclic compounds as potential therapeutic agents remains a cornerstone of drug discovery. Among these, the quinoline scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant anticancer properties.[1][2] This guide provides a detailed technical overview of a specific derivative, Ethyl 6-bromo-2-methylquinoline-3-carboxylate, and contextualizes its potential efficacy against established anticancer drugs. By synthesizing data from the broader class of quinoline derivatives, we aim to provide a predictive framework for researchers and drug development professionals.

Introduction to the Quinoline Scaffold in Cancer Therapy

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore in medicinal chemistry.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[1][4] The anticancer prowess of quinoline-based compounds stems from their ability to interact with various molecular targets crucial for tumor growth and survival. These mechanisms include, but are not limited to, the inhibition of tyrosine kinases, interference with DNA replication via topoisomerase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[2][3][5][6]

This compound belongs to this promising class of molecules. While specific research on this exact ester is emerging, its structural motifs—a bromine atom at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position—suggest a potential for significant biological activity based on extensive structure-activity relationship (SAR) studies of related analogs.[1]

Postulated Mechanism of Action

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on its structural features and the known activities of related quinoline derivatives, we can postulate several plausible molecular pathways it may inhibit.

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. For instance, drugs like Erlotinib, a quinazoline-based compound, target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is suitable for intercalation between DNA base pairs, a mechanism used by drugs like Doxorubicin. This can interfere with DNA replication and transcription. Furthermore, this interaction can stabilize the DNA-topoisomerase complex, leading to double-strand breaks and apoptosis.[1][2]

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): Some quinoline-chalcone hybrids have been shown to exert their anticancer effects by significantly inducing the generation of ROS within cancer cells.[9] This oxidative stress can damage cellular components and trigger programmed cell death.

The following diagram illustrates a potential signaling pathway that could be targeted by quinoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Ethyl 6-bromo-2-methyl- quinoline-3-carboxylate Quinoline->RTK Inhibition? Quinoline->PI3K Inhibition?

Caption: Postulated inhibition of key oncogenic signaling pathways by the quinoline derivative.

Comparative Efficacy: A Data-Driven Perspective

To evaluate the potential of a new compound, its cytotoxic activity against various cancer cell lines is compared to that of standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

While specific IC50 values for this compound are not yet published, the table below presents a compilation of data for structurally related quinoline derivatives from various studies, compared against known anticancer drugs. This provides a benchmark for expected potency.

Compound/DrugCancer Cell LineIC50 (µM)Mechanism of ActionReference
Known Anticancer Drugs
DoxorubicinMCF-7 (Breast)~0.5 - 2.0DNA Intercalator, Topoisomerase II Inhibitor[7]
CisplatinA2780 (Ovarian)~1.0 - 5.0DNA Cross-linking Agent[10]
ErlotinibMCF-7 (Breast)>10 (low EGFR)EGFR Tyrosine Kinase Inhibitor[7]
5-Fluorouracil (5-FU)HT29 (Colon)~5.0 - 15.0Thymidylate Synthase Inhibitor[11]
Investigational Quinoline Derivatives
6-Bromo-5-nitroquinolineHT29 (Colon)~25.0Apoptosis Induction[11]
2,4-Disubstituted quinoline (Compound 13e)PC-3 (Prostate)2.61Pim-1 Kinase Inhibition, Apoptosis Induction[12]
Quinoline-Chalcone Hybrid (Compound 12e)MGC-803 (Gastric)1.38ROS Generation[9]
6-Bromo quinazoline derivative (Compound 8a)MCF-7 (Breast)15.85EGFR Inhibition (predicted)[7]

Note: The IC50 values are approximate and can vary based on experimental conditions. This table is for comparative purposes only.

The data indicates that substituted quinolines can achieve potent, low-micromolar cytotoxicity against a range of cancer cell lines.[9][12] The efficacy is highly dependent on the specific substitution pattern on the quinoline core, highlighting the importance of SAR in optimizing these compounds as potential drug candidates.[13]

Experimental Protocols for Efficacy Evaluation

The validation of any potential anticancer agent requires rigorous, standardized in vitro assays. The following section details the methodology for a primary cytotoxicity screen.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow Diagram:

G A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubation (24h at 37°C, 5% CO₂) A->B C 3. Compound Treatment (Add serial dilutions of test compound, positive control, and vehicle control) B->C D 4. Incubation (48-72h at 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution per well) D->E F 6. Incubation (2-4h at 37°C, 5% CO₂) E->F G 7. Solubilization (Add 100 µL DMSO or Solubilization Buffer) F->G H 8. Absorbance Reading (Measure at 570 nm using a plate reader) G->H I 9. Data Analysis (Calculate % viability and IC50 values) H->I

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are cultured in appropriate media. Cells are then trypsinized, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.[10]

  • Compound Preparation and Treatment: this compound is dissolved in DMSO to create a high-concentration stock solution. A series of dilutions are prepared in culture medium. The old medium is removed from the cells, and 100 µL of medium containing the test compound, a positive control (e.g., Doxorubicin), or a vehicle control (DMSO at the same final concentration) is added to the respective wells.

  • Incubation: The treated plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10 µL of sterile MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes.

  • Data Acquisition and Analysis: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising, albeit understudied, member of the quinoline class of potential anticancer agents. Extrapolating from the extensive body of research on related derivatives, this compound is predicted to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving kinase inhibition or apoptosis induction.[5][12][13]

The true therapeutic potential can only be unlocked through rigorous experimental validation. Future work must focus on synthesizing the compound and performing comprehensive in vitro screening against a panel of cancer cell lines, as outlined in this guide. Subsequent studies should aim to elucidate the specific molecular target(s) and mechanism of action, followed by preclinical evaluation in animal models. The insights gained will be invaluable for the rational design and development of the next generation of quinoline-based cancer therapies.

References

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  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. [Link]

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Comparative analysis of microwave-assisted vs. conventional synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Microwave-Assisted vs. Conventional Synthesis of Quinolines

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives form the structural backbone of a vast array of pharmacologically active substances, including prominent antimalarial, anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The enduring importance of this privileged structure continually drives the search for more efficient, rapid, and sustainable synthetic methodologies.

Traditionally, the synthesis of quinolines has relied on classic named reactions like the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses.[2][5][6] While effective, these methods often involve harsh reaction conditions, prolonged heating times, the use of hazardous reagents, and significant energy consumption, running counter to the modern imperatives of green chemistry.[2][5][7]

This guide provides a comparative analysis of conventional thermal synthesis versus the increasingly adopted Microwave-Assisted Organic Synthesis (MAOS) for the preparation of quinolines. As we will demonstrate, MAOS is not merely an alternative heating method; it is a transformative technology that offers profound advantages in reaction speed, efficiency, and environmental footprint, aligning with the principles of sustainable chemical development.[7][8][9] We will delve into the fundamental principles differentiating these heating techniques, present comparative experimental data, and provide detailed protocols to empower researchers in drug development and synthetic chemistry to make informed methodological choices.

The Physics of Heating: A Tale of Two Mechanisms

The choice of heating method fundamentally dictates the energy transfer dynamics within a chemical reaction, influencing its rate, yield, and selectivity. The distinction between conventional heating and microwave irradiation lies in their profoundly different modes of energy delivery.

Conventional Conductive Heating

Conventional synthesis relies on conductive heating, where an external heat source (e.g., an oil bath or heating mantle) warms the outer surface of a reaction vessel. This thermal energy is then transferred to the bulk of the reaction mixture via conduction and convection.[10] This process is inherently slow and inefficient, creating a significant temperature gradient where the vessel walls are hotter than the reaction medium. This can lead to localized overheating, decomposition of thermally sensitive compounds, and the formation of unwanted by-products.

Microwave-Assisted Dielectric Heating

In contrast, microwave-assisted synthesis utilizes dielectric heating. Microwave radiation, a form of high-frequency electromagnetic waves, passes through the vessel walls and directly couples with molecules in the reaction mixture that possess a dipole moment.[8][9][11] The energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reactants, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation creates intense molecular friction, which manifests as heat.[11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat through electrical resistance.[11][12]

This direct "in-core" heating results in a rapid, uniform, and highly efficient temperature increase throughout the entire volume of the reaction mixture, eliminating the temperature gradients associated with conventional methods and often leading to dramatically accelerated reaction rates.[8][9][12]

G cluster_0 Conventional Heating cluster_1 Microwave Heating HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall T_wall > T_mixture HeatSource->VesselWall Conduction ReactionMix_Conv Reaction Mixture VesselWall->ReactionMix_Conv Conduction/ Convection MicrowaveSource Microwave Source (Magnetron) ReactionMix_MW Reaction Mixture (Direct Heating) MicrowaveSource->ReactionMix_MW Irradiation Vessel_MW MW-Transparent Vessel T_mixture ≈ T_wall G cluster_conv Conventional Workflow cluster_mw Microwave Workflow A Mix Reactants & Solvent B Add Catalyst A->B C Reflux (8-12 hrs) at 80°C B->C D Cool & Evaporate Solvent C->D E Aqueous Work-up (Extraction) D->E F Column Chromatography E->F G Final Product F->G H Mix Reactants (Solvent-Free) I Add Catalyst H->I J Irradiate (10 min) at 120°C I->J K Cool J->K L Triturate/ Recrystallize K->L M Final Product L->M

Sources

Validating the Mechanism of Action of Ethyl 6-bromo-2-methylquinoline-3-carboxylate: A Comparative Guide for Target Deconvolution and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 6-bromo-2-methylquinoline-3-carboxylate is one such derivative, whose therapeutic potential is yet to be fully unlocked. While preliminary studies on related compounds suggest antiproliferative effects, the precise mechanism of action remains to be elucidated.[1][2][3][4] A definitive understanding of a compound's molecular target and its downstream effects is paramount for its progression through the drug development pipeline.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the mechanism of action of this compound. We will explore several plausible hypotheses based on the known activities of structurally related quinolines and detail a rigorous, multi-pronged experimental workflow to identify and validate its molecular target(s). This guide is structured not as a rigid protocol, but as a logical, self-validating system of inquiry, empowering researchers to make informed decisions based on emerging data.

Hypothesized Mechanisms of Action: A Comparative Framework

Based on the known biological activities of the broader quinoline class, we propose four primary hypotheses for the mechanism of action of this compound. Each hypothesis will be tested against a known, well-characterized alternative compound to provide a clear comparative context.

Hypothesis 1: Inhibition of Carbonic Anhydrases (CAs)

The inhibition of carbonic anhydrases, a family of metalloenzymes crucial for pH regulation and other physiological processes, has been reported for some quinoline derivatives.[5][6] Dysregulation of CA activity, particularly isoforms hCA I and II, is implicated in several diseases.

  • Experimental Rationale: To test this hypothesis, we will assess the direct inhibitory effect of this compound on the enzymatic activity of purified hCA I and II.

  • Comparative Compound: Acetazolamide , a well-established pan-carbonic anhydrase inhibitor, will be used as a positive control and benchmark for inhibitory potency.

Hypothesis 2: Inhibition of Quinone Reductase 2 (NQO2)

NQO2 is a flavoprotein that has been identified as a target for quinoline-containing antimalarials like chloroquine.[7] It is also implicated in the progression of certain cancers and neurodegenerative diseases.[8] The structural similarity of our compound of interest to known NQO2 inhibitors makes this a compelling hypothesis.

  • Experimental Rationale: The inhibitory activity will be determined using an in vitro NQO2 activity assay, measuring the reduction of a suitable substrate in the presence of the test compound.

  • Comparative Compound: Resveratrol , a natural polyphenol and known inhibitor of NQO2, will serve as the comparative agent.[9]

Hypothesis 3: Inhibition of Aldehyde Dehydrogenase (ALDH)

The ALDH superfamily, particularly the ALDH1 isozyme, plays a critical role in cellular detoxification and is increasingly recognized as a marker and therapeutic target for cancer stem cells.[10] Inhibition of ALDH can sensitize cancer cells to chemotherapy.[11]

  • Experimental Rationale: We will evaluate the compound's ability to inhibit the activity of purified ALDH1A1 and to reduce the ALDH-positive cell population in a relevant cancer cell line using a fluorescent substrate-based assay (e.g., ALDEFLUOR™).

  • Comparative Compound: Disulfiram , an irreversible inhibitor of ALDH, will be used as a positive control for enzyme inhibition.

Hypothesis 4: Broad or Specific Kinase Inhibition

The quinoline core is a prevalent scaffold in a multitude of approved and investigational kinase inhibitors. Furthermore, NQO2 has been identified as a frequent off-target for many kinase-targeted drugs.[9] It is plausible that this compound may exert its effects through the inhibition of one or more protein kinases.

  • Experimental Rationale: An initial broad-spectrum kinome scan will be employed to identify potential kinase targets. Hits from this screen will then be validated using individual, in vitro kinase activity assays.

  • Comparative Compound: For any identified kinase hit, a known, selective inhibitor of that specific kinase (e.g., Staurosporine for broad screening or a specific inhibitor like Gefitinib for EGFR) will be used for comparison.

Experimental Validation Workflow: A Step-by-Step Guide

The following workflow provides a logical progression from broad phenotypic screening to specific target validation.

Phase 1: Phenotypic Screening and Initial Mechanistic Insights

The first step is to confirm the antiproliferative activity of this compound across a panel of cancer cell lines and to gain initial insights into the mode of cell death.

Protocol 1: Antiproliferation Assay (MTT/SRB Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, K562, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the chosen comparative compounds for 72 hours.

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT solution to each well and incubate. Subsequently, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • For SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B, and then solubilize the bound dye with a Tris-base solution. Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound in each cell line.

Protocol 2: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

  • Cell Treatment: Treat cells in a 96-well plate with the test compound at its IC50 concentration for 24, 48, and 72 hours.

  • Caspase Activity Measurement: Add the Caspase-Glo® 3/7 reagent to each well, incubate, and measure the resulting luminescence.

  • Data Analysis: Compare the fold-increase in caspase activity relative to untreated control cells.

Phase 2: Unbiased Target Deconvolution

If the initial phenotypic screens are positive, but the mechanism is still unclear, an unbiased approach to identify the direct binding partners of the compound is necessary.

Protocol 3: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line.

  • Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. As a control, incubate a separate aliquot of the lysate with beads that have not been coupled to the compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by LC-MS/MS.

  • Hit Identification: Candidate target proteins are those that are significantly enriched in the compound-bead eluate compared to the control bead eluate.

Target_Deconvolution_Workflow cluster_workflow Target Deconvolution Workflow start Synthesize Affinity Probe immobilize Immobilize on Beads start->immobilize Linker Chemistry incubate Incubate Lysate with Beads immobilize->incubate lysate Prepare Cell Lysate lysate->incubate wash Wash Non-specific Binders incubate->wash elute Elute Specific Binders wash->elute sds_page SDS-PAGE elute->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec In-gel Digest identify Identify Potential Targets mass_spec->identify Database Search

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of Ethyl 6-bromo-2-methylquinoline-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold holds a privileged position, forming the core of numerous therapeutic agents.[1] Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a key heterocyclic building block, is no exception, offering a versatile starting point for the synthesis of novel bioactive molecules. However, as with any promising scaffold, a thorough understanding of its potential for off-target interactions, or cross-reactivity, is paramount to ensure the development of safe and effective therapeutics.[2]

This guide provides an in-depth comparison of this compound with its structural analogs, focusing on the prediction and experimental validation of their cross-reactivity profiles. We will delve into the principles of bioisosterism to design relevant comparators, outline potential off-target liabilities based on the known pharmacology of quinoline derivatives, and provide detailed protocols for assessing these interactions in the laboratory.

The Double-Edged Sword of Cross-Reactivity

Cross-reactivity, in the context of drug development, refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target.[3] While sometimes serendipitously leading to new therapeutic applications (polypharmacology), unintended off-target effects are a major cause of adverse drug reactions and late-stage clinical trial failures.[2] For quinoline-based compounds, which are often designed as kinase inhibitors, even minor structural modifications can significantly alter their selectivity profiles, leading to interactions with a wide range of kinases and other ATP-binding proteins.[4][5] Therefore, a proactive and systematic approach to evaluating cross-reactivity is not just a regulatory requirement but a fundamental aspect of rational drug design.

Structural Analogs and the Principle of Bioisosterism

To contextualize the cross-reactivity profile of this compound, we will compare it with three rationally designed, hypothetical analogs based on the principle of bioisosterism. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[6][7] This approach allows us to systematically probe the contribution of different structural motifs to the overall cross-reactivity profile.

Caption: Bioisosteric analogs of this compound.

Comparative Analysis of Potential Cross-Reactivity

The following table outlines a comparative analysis of the parent compound and its analogs, highlighting key structural features and their potential implications for cross-reactivity. This analysis is based on established principles of medicinal chemistry and the known pharmacology of quinoline derivatives.

CompoundKey Structural FeaturePotential for Cross-ReactivityRationale
This compound 6-Bromo substituentModerate to HighThe bromine atom can participate in halogen bonding and other non-covalent interactions, potentially increasing affinity for off-targets. 6-Bromoquinolines have been explored for various biological activities.[8][9]
Analog 1: Ethyl 6-chloro-2-methylquinoline-3-carboxylate 6-Chloro substituentModerateChlorine is smaller and less polarizable than bromine, which may lead to a different off-target profile. The change in halogen can alter the electronic properties of the quinoline ring system.
Analog 2: N-ethyl-6-bromo-2-methylquinoline-3-carboxamide 3-Carboxamide groupHighThe amide group introduces a hydrogen bond donor, which can lead to new interactions with protein backbones or side chains, potentially increasing the number of off-targets.
Analog 3: Ethyl 6-bromo-2-methyl-1,8-naphthyridine-3-carboxylate 1,8-Naphthyridine coreHighThe introduction of a second nitrogen atom into the ring system significantly alters the electronic distribution and hydrogen bonding potential of the scaffold, likely leading to a distinct kinase inhibition profile.[10]

Experimental Workflows for Cross-Reactivity Assessment

A multi-pronged experimental approach is essential for a comprehensive evaluation of cross-reactivity. We propose a tiered workflow that begins with an assessment of general chemical reactivity and progresses to cell-based assays for cytotoxicity and, ultimately, broad-panel screening against relevant protein families.

G cluster_0 Tier 1: In Chemico Reactivity cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Target-Based Screening a Thiol Reactivity Assay b Cytotoxicity Assay (MTT/MTS) a->b Proceed if low reactivity c Kinase Panel Screening b->c Proceed if acceptable therapeutic window d Broad Target Panel Screening c->d Optional: for broader profiling

Caption: Tiered experimental workflow for cross-reactivity assessment.

Protocol 1: In Chemico Thiol Reactivity Assay

This assay assesses the potential for a compound to react with nucleophilic thiol groups, such as those found in cysteine residues of proteins.[11] Covalent modification of proteins is a common mechanism of off-target activity and can lead to toxicity.[12]

Principle: The assay measures the depletion of a model thiol, such as glutathione (GSH), after incubation with the test compound. The remaining GSH is quantified colorimetrically using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored product.[13]

Materials:

  • Test compounds and analogs (dissolved in DMSO)

  • Glutathione (GSH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of GSH in potassium phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations to the GSH solution. Include a vehicle control (DMSO) and a positive control (a known thiol-reactive compound).

  • Incubate the plate at room temperature for a defined period (e.g., 1-24 hours).

  • Add DTNB solution to each well and incubate for 15-20 minutes.

  • Measure the absorbance at 415 nm.

  • Calculate the percentage of GSH depletion for each compound concentration.

Data Interpretation: A significant depletion of GSH suggests that the compound is reactive towards thiols and may have a higher propensity for covalent off-target interactions.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This assay provides a general measure of a compound's toxicity to living cells, which can be an indicator of off-target effects.[14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[15][16] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line relevant to the intended therapeutic area)

  • Complete cell culture medium

  • Test compounds and analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds and analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Interpretation: A low IC50 value indicates high cytotoxicity, which could be due to on-target or off-target effects. Comparing the IC50 values of the analogs can reveal how structural modifications influence cytotoxicity.

Comparative Data Summary

The following table presents hypothetical data from the proposed experiments to illustrate how the results can be used for a comparative analysis.

CompoundThiol Reactivity (% GSH Depletion at 100 µM)Cytotoxicity (IC50 in HEK293 cells, µM)Predicted Kinase Selectivity
Parent Compound 15%25 µMModerate
Analog 1 12%35 µMModerate-High
Analog 2 45%5 µMLow
Analog 3 20%18 µMHigh

From this hypothetical data, one might conclude that Analog 2, with its high thiol reactivity and cytotoxicity, is a less desirable candidate for further development. In contrast, Analog 1 shows reduced reactivity and cytotoxicity, suggesting a potentially improved safety profile.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a critical step in the development of quinoline-based drug candidates. By employing a combination of rational analog design, in chemico reactivity assays, and cell-based cytotoxicity screening, researchers can gain valuable insights into the off-target potential of their compounds at an early stage. For compounds that show promise in these initial assays, further investigation using broad-panel kinase screening and other target-based platforms is warranted to build a comprehensive selectivity profile.[17][18] This proactive approach to understanding and mitigating cross-reactivity will ultimately lead to the development of safer and more effective medicines.

References

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A Prospective Benchmarking Guide: Evaluating Ethyl 6-bromo-2-methylquinoline-3-carboxylate for Organic Solar Cell Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and a prospective performance analysis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate as a candidate material for organic solar cells (OSCs). As direct experimental data for this specific compound in photovoltaic applications is not yet available in peer-reviewed literature, this document serves as a foundational resource for researchers. It synthesizes information from related quinoline derivatives and established organic electronic materials to build a strong scientific case for its investigation. We will delve into a plausible synthesis, predict its key optoelectronic properties, and provide detailed experimental protocols for its incorporation and characterization within a standard OSC architecture.

Introduction: The Rationale for Investigating Quinoline Scaffolds in Organic Photovoltaics

The quinoline moiety, a fused aromatic heterocycle, is an electron-deficient system, a characteristic that makes it an attractive building block for n-type organic semiconductors.[1] This inherent electronic nature suggests its potential utility in OSCs, either as an electron transport layer (ETL) to facilitate charge extraction to the cathode or as an acceptor material when appropriately functionalized. The agility and flexibility of quinoline derivatives allow for their use in both polymer and dye-sensitized solar cells.[2]

This compound presents an interesting combination of functional groups. The bromo-substitution can influence the material's energy levels and promote intermolecular interactions, potentially aiding in charge transport. The ethyl carboxylate group is an electron-withdrawing moiety that can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, a desirable trait for efficient electron acceptance and transport. This guide will explore the potential of this specific molecule and provide a roadmap for its experimental validation.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the first step in evaluating a new material. Based on established methodologies for similar quinoline derivatives, a plausible and detailed synthetic protocol is presented below.[3]

Proposed Synthesis Protocol

This proposed synthesis is a multi-step process starting from commercially available reagents.

Step 1: Synthesis of 6-bromo-2-methylquinoline-3-carboxylic acid

This step can be achieved through a modified Doebner-von Miller reaction or other established quinoline synthesis routes.

Step 2: Esterification to this compound

  • Materials: 6-bromo-2-methylquinoline-3-carboxylic acid, Ethanol (absolute), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Suspend 1.0 equivalent of 6-bromo-2-methylquinoline-3-carboxylic acid in 10 volumes of absolute ethanol.

    • Carefully add 0.1 equivalents of concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 6-bromo-2-methylquinoline-3-carboxylic acid + Ethanol + H₂SO₄ Reflux Reflux (12-18h) Reactants->Reflux Evaporation Remove Ethanol Reflux->Evaporation Extraction Dissolve in EtOAc, wash with NaHCO₃ and Brine Evaporation->Extraction Drying Dry with MgSO₄ and filter Extraction->Drying Evaporation2 Concentrate in vacuo Drying->Evaporation2 Column_Chromatography Silica Gel Column Chromatography Evaporation2->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Essential Characterization

To confirm the identity, purity, and key electronic properties of the synthesized material, the following characterization techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester).

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap. Quinoline derivatives typically exhibit absorption in the UV region, with functionalization potentially extending this into the visible range.[5]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing energy level alignment with other materials in the solar cell.[6]

Prospective Application in an Inverted Organic Solar Cell Architecture

Based on the electron-deficient nature of the quinoline core, this compound is a promising candidate for an electron transport layer (ETL) . In this role, it would facilitate the transport of electrons from the photoactive layer to the cathode while blocking holes. An inverted device architecture is proposed for this initial evaluation due to its proven stability. The well-characterized P3HT:PCBM (poly(3-hexylthiophene):[7][7]-phenyl-C61-butyric acid methyl ester) bulk heterojunction system will be used as the active layer.

Proposed Device Architecture

The proposed inverted device architecture is as follows:

ITO / this compound (ETL) / P3HT:PCBM (Active Layer) / PEDOT:PSS (HTL) / Ag (Anode)

Device Architecture Diagram

Glass Glass Substrate ITO Indium Tin Oxide (ITO) - Cathode Glass->ITO ETL This compound (ETL) ITO->ETL Active_Layer P3HT:PCBM (Active Layer) ETL->Active_Layer HTL PEDOT:PSS (Hole Transport Layer) Active_Layer->HTL Ag Silver (Ag) - Anode HTL->Ag

Caption: Proposed inverted organic solar cell architecture.

Experimental Protocols for Device Fabrication and Characterization

The following protocols provide a step-by-step guide for fabricating and testing the proposed organic solar cell.

Device Fabrication Protocol
  • Substrate Cleaning:

    • Sequentially sonicate pre-patterned ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • ETL Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the ETL solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the ETL-coated substrates at 80-100 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of P3HT and PCBM (1:0.8 weight ratio) in dichlorobenzene at a total concentration of 25 mg/mL.

    • Stir the solution overnight at 50 °C inside the glovebox.

    • Spin-coat the active layer solution onto the ETL at 800 rpm for 60 seconds.

    • Anneal the substrates at 150 °C for 15 minutes.[7]

  • HTL Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the active layer at 4000 rpm for 40 seconds.

    • Anneal the substrates at 120 °C for 10 minutes.

  • Anode Deposition:

    • Thermally evaporate a 100 nm thick layer of silver (Ag) through a shadow mask at a pressure below 10⁻⁶ Torr to define the active area of the device (typically 4-10 mm²).

Device Fabrication Workflow

Start Start: Clean ITO Substrate ETL_Deposition Spin-coat this compound Start->ETL_Deposition ETL_Anneal Anneal ETL ETL_Deposition->ETL_Anneal Active_Layer_Deposition Spin-coat P3HT:PCBM ETL_Anneal->Active_Layer_Deposition Active_Layer_Anneal Anneal Active Layer Active_Layer_Deposition->Active_Layer_Anneal HTL_Deposition Spin-coat PEDOT:PSS Active_Layer_Anneal->HTL_Deposition HTL_Anneal Anneal HTL HTL_Deposition->HTL_Anneal Anode_Deposition Thermal Evaporation of Ag HTL_Anneal->Anode_Deposition End Completed Device Anode_Deposition->End

Caption: Step-by-step workflow for device fabrication.

Performance Characterization Protocol
  • Current Density-Voltage (J-V) Measurements:

    • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).

    • Record the J-V curves and extract the key performance metrics: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

  • Incident Photon-to-Current Efficiency (IPCE) Measurement:

    • Measure the external quantum efficiency of the device as a function of wavelength.

    • Integrate the IPCE spectrum over the AM 1.5G solar spectrum to verify the measured Jsc.[8]

Benchmarking and Comparative Analysis

The performance of the device incorporating this compound should be compared against a control device without an ETL and a device using a standard ETL material like zinc oxide (ZnO).

Performance Comparison with Alternative ETLs
Material/ParameterZnO This compound (Prospective)
Processing Sol-gel or nanoparticle dispersionSolution-processable
Annealing Temp. >200 °C (for optimal performance)[9]Potentially lower (<150 °C)
Electron Mobility High (for a metal oxide)Moderate (expected for an organic semiconductor)
Energy Levels Tunable with dopingTunable through molecular design
Flexibility BrittlePotentially suitable for flexible devices

Table 1: A qualitative comparison of ZnO and the proposed quinoline derivative as ETLs.

The use of a solution-processable organic ETL like this compound could offer advantages in terms of lower processing temperatures and better compatibility with flexible substrates compared to metal oxide ETLs.[10]

Performance of Other Quinoline Derivatives in Solar Cells

To provide context for the potential performance of our target molecule, the table below summarizes the reported efficiencies of other quinoline derivatives in various solar cell applications.

Quinoline Derivative ClassSolar Cell TypeReported Efficiency (%)Reference
Cyanoacrylic acid functionalized quinolinesDye-Sensitized Solar Cell (DSSC)2.14 - 2.92[2]
Butoxy group-bearing quinolinesDye-Sensitized Solar Cell (DSSC)2.51[2]
Quinoline as an additivePerovskite Solar Cellup to 20.87[11]

Table 2: Reported performance of various quinoline derivatives in photovoltaic devices.

These results demonstrate that the quinoline scaffold can be effectively utilized in photovoltaic devices to achieve respectable efficiencies. The high efficiency achieved when using quinoline as an additive in perovskite solar cells is particularly noteworthy, as it highlights the potential of this class of compounds to passivate defects and improve device performance.[11]

Conclusion and Future Directions

This compound stands as a promising, yet unexplored, candidate material for organic solar cells, particularly as a solution-processable electron transport layer. Its electron-deficient quinoline core, combined with electron-withdrawing and sterically influential functional groups, provides a strong rationale for its investigation. This guide has laid out a comprehensive framework for its synthesis, characterization, and evaluation in a standard inverted OSC architecture.

The successful implementation of the proposed experimental protocols will provide the first direct evidence of this molecule's performance in a photovoltaic device. Future work should focus on optimizing the ETL thickness, exploring different active layer systems, and conducting detailed morphological and stability studies. The insights gained will not only determine the viability of this specific compound but also contribute to the broader understanding of structure-property relationships in quinoline-based materials for organic electronics.

References

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  • Lee, J., et al. "Improved Performance of P3HT:PCBM-Based Solar Cells Using Nematic Liquid Crystals as a Processing Additive under Low Processing Temperature conditions." ACS Applied Materials & Interfaces 7.42 (2015): 23586-23593.
  • Chen, L., et al. "High efficiency P3HT:PCBM solar cells with an inserted PCBM layer." Journal of Materials Chemistry C 1.37 (2013): 5879-5884.
  • Liu, Y., et al. "In‐Doped ZnO Electron Transport Layer for High‐Efficiency Ultrathin Flexible Organic Solar Cells.
  • Li, G., et al. "High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT." Journal of Materials Chemistry C 9.10 (2021): 3596-3605.
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  • Obeed, M. A., et al. "Solvent Effects on Performance of P3HT: PCBM Organic Solar Cell." Basrah Journal of Science 33.2 (2015): 44-52.
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  • Li, Y., et al. "Excellent quinoline additive in perovskite toward to efficient and stable perovskite solar cells." Journal of Power Sources 506 (2021): 230177.
  • Gendron, T., et al. "Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations." Journal of the American Chemical Society 143.4 (2021): 1948-1955.
  • Szafraniec-Gorol, G., et al. "Application of quinoline derivatives in third-generation photovoltaics." Journal of Materials Science: Materials in Electronics 32.14 (2021): 18451-18465.
  • Liu, Y., et al. "Induced oriented attachment of a ZnO electron transport layer enables over 20% efficiency in solution-processed conventional organic solar cells." Energy & Environmental Science 15.1 (2022): 217-227.
  • Barth, S., et al. "Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence from single- and multilayer organic light-emitting diodes." Journal of Applied Physics 89.7 (2001): 3711-3719.
  • Sharma, G. D., et al. "Quinoxaline derivatives as attractive electron-transporting materials." RSC advances 11.51 (2021): 32095-32111.
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A Comparative Guide to the In Vivo Validation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a novel compound within the promising quinoline class of therapeutic agents. Quinoline derivatives have garnered significant interest for their potential as anti-inflammatory drugs, targeting key pathways such as Cyclooxygenase (COX) and various cytokine signaling cascades.[1][2][3] The transition from promising in vitro data to robust in vivo efficacy is a critical milestone in drug development. This document outlines a multi-model approach to objectively assess the anti-inflammatory properties of this novel quinoline derivative, comparing its performance against established, mechanistically distinct reference compounds.

The experimental designs detailed herein are chosen not only to determine efficacy but also to provide initial insights into the compound's potential mechanism of action. By employing both a localized and a systemic model of acute inflammation, we can build a comprehensive profile of the test article's activity.

The Strategic Choice of In Vivo Models and Comparators

The foundation of a successful validation study lies in selecting appropriate models and controls that provide a clear, interpretable, and comparative context for the test compound's performance.

Rationale for Model Selection

To achieve a thorough evaluation, we will utilize two distinct and highly reproducible models of acute inflammation:

  • Carrageenan-Induced Paw Edema: This is a classic, acute, and non-immune inflammatory model that is exceptionally well-characterized.[4][5] The inflammatory response is biphasic. The initial phase (0-1 hour) is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[6][7] This model is therefore highly effective for screening compounds that may interfere with prostaglandin synthesis, a hallmark of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs).[8][9]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a component of Gram-negative bacteria cell walls, induces a potent systemic inflammatory response by activating Toll-like receptor 4 (TLR4).[10][11] This leads to the rapid and robust release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), mimicking aspects of sepsis and systemic inflammatory syndromes.[12][13] This model is ideal for evaluating compounds that may modulate cytokine production or upstream signaling pathways like NF-κB.[14]

Rationale for Comparator Selection

The performance of this compound will be benchmarked against two gold-standard anti-inflammatory drugs with distinct mechanisms of action:

  • Indomethacin (Positive Control for Paw Edema Model): A potent, non-selective COX inhibitor, Indomethacin effectively reduces prostaglandin synthesis.[15][16][17] Its robust efficacy in the carrageenan-induced paw edema model makes it an ideal comparator to determine if the test compound exhibits an NSAID-like mechanism.[9]

  • Dexamethasone (Positive Control for LPS Model): A synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[18][19] Dexamethasone functions by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes (e.g., those for TNF-α and IL-6) and upregulate anti-inflammatory genes.[14][20] It serves as a high-efficacy benchmark for compounds intended to suppress overwhelming cytokine responses.[12]

G cluster_models In Vivo Validation Models cluster_compounds Compound Arms M1 Carrageenan-Induced Paw Edema (Localized Inflammation) M2 LPS-Induced Systemic Inflammation (Systemic Inflammation) Test_Compound This compound (Test Article) Test_Compound->M1 Evaluate Efficacy Test_Compound->M2 Evaluate Efficacy Vehicle Vehicle Control (Negative Control) Vehicle->M1 Establish Baseline Vehicle->M2 Establish Baseline Indo Indomethacin (Positive Control) Indo->M1 Compare Against Dexa Dexamethasone (Positive Control) Dexa->M2 Compare Against

Figure 1: Overall experimental design for the comparative in vivo validation.

Experimental Design and Methodologies

Scientific integrity is maintained through meticulous adherence to validated protocols and clear, predefined endpoints.

Study 1: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the ability of this compound to inhibit acute localized inflammation and compare its efficacy to Indomethacin.

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to four groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group 2: Indomethacin (10 mg/kg, oral)[9]

    • Group 3: Test Compound (Dose 1, e.g., 25 mg/kg, oral)

    • Group 4: Test Compound (Dose 2, e.g., 50 mg/kg, oral)

  • Dosing: Animals are administered the respective treatments by oral gavage.

  • Inflammation Induction: One hour post-treatment, 0.1 mL of 1% λ-carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4][6]

  • Edema Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[9] The percentage of edema inhibition is calculated.

  • Tissue Collection: At the end of the experiment (5 hours), animals are euthanized. The inflamed paw tissue is collected and fixed in 10% neutral buffered formalin for histopathological analysis.

Data Analysis & Endpoints:

  • Primary Endpoint: Percentage inhibition of paw edema at each time point compared to the vehicle control group.

  • Secondary Endpoint: Histopathological scoring of the inflamed tissue. Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of edema, inflammatory cell infiltration (especially neutrophils), and overall tissue architecture.[21][22][23]

Study 2: LPS-Induced Systemic Inflammation Model

Objective: To assess the capacity of this compound to suppress the systemic release of pro-inflammatory cytokines TNF-α and IL-6, with Dexamethasone as a comparator.

Experimental Protocol:

  • Animal Acclimatization: Male BALB/c mice (8 weeks old) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to four groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., Saline, intraperitoneal)

    • Group 2: Dexamethasone (e.g., 5 mg/kg, intraperitoneal)[12]

    • Group 3: Test Compound (Dose 1, e.g., 25 mg/kg, intraperitoneal)

    • Group 4: Test Compound (Dose 2, e.g., 50 mg/kg, intraperitoneal)

  • Dosing: Animals receive their respective treatments via intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after treatment, animals are injected i.p. with LPS from E. coli (e.g., 5 mg/kg).[24] A sham group receiving only saline should be included to establish baseline cytokine levels.

  • Blood Collection: Two hours post-LPS injection, mice are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes.[13][24]

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Data Analysis & Endpoints:

  • Primary Endpoint: Quantification of TNF-α and IL-6 levels in the plasma using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[25][26]

  • Analysis: The percentage reduction in cytokine levels for each treatment group is calculated relative to the LPS-only vehicle group.

Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for objective comparison. The following tables represent hypothetical data to illustrate the expected outcomes.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema
Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours% Inhibition of Paw Edema at 5 hoursHistopathological Score (0-4 Scale)
Vehicle Control0% (Baseline)0% (Baseline)3.5 ± 0.5 (Severe Inflammation)
Indomethacin (10 mg/kg)55.2% ± 4.1%68.5% ± 5.3%1.2 ± 0.3 (Mild Inflammation)
Test Compound (25 mg/kg)28.7% ± 3.5%35.1% ± 4.0%2.8 ± 0.4 (Moderate Inflammation)
Test Compound (50 mg/kg)49.8% ± 4.8%61.3% ± 5.1%1.5 ± 0.2 (Mild-to-Moderate)

Data are presented as Mean ± SEM. The histopathological score is a composite of edema and cellular infiltration.

Table 2: Comparative Efficacy in LPS-Induced Systemic Inflammation
Treatment Group (Dose)Plasma TNF-α (pg/mL)% Reduction vs. LPS ControlPlasma IL-6 (pg/mL)% Reduction vs. LPS Control
Saline Control (No LPS)< 50N/A< 30N/A
LPS + Vehicle Control2150 ± 1800%4500 ± 3500%
LPS + Dexamethasone (5 mg/kg)430 ± 6580.0%810 ± 11082.0%
LPS + Test Compound (25 mg/kg)1680 ± 15021.9%3650 ± 29018.9%
LPS + Test Compound (50 mg/kg)1150 ± 13046.5%2400 ± 21046.7%

Data are presented as Mean ± SEM.

Interpretation:

  • In the paw edema model, the hypothetical data shows the test compound exhibits dose-dependent anti-inflammatory activity, with the higher dose approaching the efficacy of the standard NSAID, Indomethacin. This suggests a potential mechanism involving the inhibition of prostaglandin synthesis.

  • In the LPS model, the test compound demonstrates a moderate, dose-dependent reduction in systemic TNF-α and IL-6. While not as potent as the corticosteroid Dexamethasone, this activity confirms its ability to modulate key inflammatory cytokines.

Mechanistic Grounding and Visualization

The results from the carrageenan model strongly suggest a potential interaction with the cyclooxygenase pathway. NSAIDs like Indomethacin exert their effect by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[15][16]

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Stomach lining, Platelets) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Indo Indomethacin (Non-selective inhibitor) Indo->COX1 Indo->COX2 Quinoline This compound (Hypothesized Target) Quinoline->COX2  Potential selective  or non-selective  inhibition

Figure 2: The Cyclooxygenase (COX) pathway and potential points of inhibition.

The observed activity against LPS-induced cytokines suggests the compound may also interfere with upstream signaling pathways, such as the TLR4-NF-κB axis, which is a primary driver of cytokine gene transcription following LPS stimulation. Further in vitro studies would be required to confirm these specific molecular targets.

References

  • Indomethacin - StatPearls - NCBI Bookshelf - NIH. (2024-05-28).
  • Carrageenan Induced Paw Edema (R
  • LPS Model of Systemic Inflamm
  • What is the mechanism of action of dexamethasone? (2025-06-23). Dr.Oracle.
  • LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. (2011-11-07). PubMed.
  • Inflammatory Histology: Cells & Techniques. (2024-09-12). StudySmarter.
  • dexamethasone. IUPHAR/BPS Guide to PHARMACOLOGY.
  • What is the mechanism of action of Dexamethasone? (2025-03-07).
  • Indometacin. Wikipedia.
  • What is the mechanism of Indomethacin Sodium? (2024-07-17).
  • blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflamm
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.
  • Carrageenan Induced Paw Edema Model.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025-07-16).
  • Indomethacin-Induced Inflammation in Brief. (2023-10-08). Encyclopedia.pub.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • A Mouse Model of LPS-Induced Systemic Inflamm
  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polariz
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025-08-06).
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025-08-05).
  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
  • Inflammation.
  • Histopathological Image Analysis: A Review. PubMed Central.
  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflamm
  • Local Peritoneal Cytokine Response IL-1β, IL-6, TNF-α in a Standardized Neonatal Rat Model of Necrotizing Enterocolitis. MDPI.

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Navigating the Cytotoxic Landscape of Quinoline-3-Carboxylates: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold stands as a "privileged" structure in the realm of medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives, in particular, have garnered significant attention in oncology for their potent anticancer properties. This guide provides an in-depth comparative analysis of the cytotoxic effects of analogues of Ethyl 6-bromo-2-methylquinoline-3-carboxylate. While, at the time of writing, specific cytotoxic data for this precise molecule is not extensively available in the public domain, a comparative study of its structural analogues provides invaluable insights into the structure-activity relationships (SAR) that govern their anticancer potential. For researchers and drug development professionals, understanding how subtle molecular modifications influence cytotoxicity is paramount in the rational design of next-generation therapeutics.

This guide will delve into the experimental methodologies used to assess cytotoxicity, present a comparative analysis of the cytotoxic profiles of various quinoline derivatives based on published data, and explore the potential mechanisms of action that underpin their anticancer effects.

The Cornerstone of Cytotoxicity Assessment: The MTT Assay

To objectively compare the cytotoxic potency of different compounds, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.[2]

The principle of the MTT assay lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of this formazan, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. Consequently, a decrease in formazan production in treated cells compared to untreated controls indicates a loss of cell viability and the cytotoxic effect of the compound.[3]

Standard Operating Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment and recovery.[2]

  • Compound Treatment: A series of dilutions of the test compounds are prepared in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%). The prepared compound solutions are then added to the respective wells, and the plates are incubated for a specified period, commonly 48 or 72 hours.[2]

  • MTT Reagent Addition: Following the incubation period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.[2]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cancer Cells in 96-well Plate incubate_24h 2. Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compounds 3. Add Serial Dilutions of Test Compounds incubate_24h->add_compounds incubate_48_72h 4. Incubate for 48-72h add_compounds->incubate_48_72h add_mtt 5. Add MTT Reagent incubate_48_72h->add_mtt incubate_2_4h 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate_2_4h solubilize 7. Solubilize Formazan Crystals incubate_2_4h->solubilize read_absorbance 8. Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Figure 1: Standard workflow for determining compound cytotoxicity using the MTT assay.

Comparative Cytotoxicity of this compound Analogues

The cytotoxic potential of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. The following sections provide a comparative analysis of the cytotoxicity of various quinoline analogues, with a focus on the structural features relevant to the title compound.

The Influence of Halogenation on Cytotoxicity

The introduction of halogen atoms, particularly bromine, into the quinoline scaffold has been shown to significantly impact anticancer activity.[4] The position of the bromine atom is crucial in determining the cytotoxic potency.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
Brominated Quinolines5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)~19.8 (6.7 µg/mL)[5]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical Carcinoma)~24.2 (8.2 µg/mL)[5]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon Carcinoma)~28.0 (9.5 µg/mL)[5]
6,8-Dibromo-5-nitroquinolineHT29 (Colon Carcinoma)26.2[6]
6,8-Dibromo-5-nitroquinolineHeLa (Cervical Carcinoma)24.1[6]
Pyrano[3,2-c]quinoline-3-carboxylate9-Bromo-2-amino-4-(furan-2-yl)-5-oxoA549 (Lung Carcinoma)~35[7]

Note: IC50 values in µg/mL were converted to µM for comparative purposes, assuming an average molecular weight for the compound class.

The data suggests that bromination of the quinoline ring is a viable strategy for enhancing cytotoxic activity. For instance, 6,8-dibromo-5-nitroquinoline exhibits potent activity against HT29 and HeLa cell lines.[6] Furthermore, a bromo-substituted pyrano[3,2-c]quinoline-3-carboxylate derivative showed notable activity against A549 lung cancer cells, indicating that the presence of bromine can be beneficial even in more complex fused-ring systems.[7]

The Impact of Substituents at the 2-Position

The substituent at the 2-position of the quinoline ring plays a significant role in modulating the cytotoxic profile. Aromatic and styryl groups at this position have been extensively investigated.

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesC-6 substituted 2-phenylquinoline (Compound 13)HeLa (Cervical Carcinoma)8.3[8]
C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline (Compound 12)PC3 (Prostate Cancer)31.37[8]
2-Styryl-8-hydroxy Quinolines-Br on styryl ring (Compound S3A)HeLa (Cervical Carcinoma)2.52[9]
-NO2 on styryl ring (Compound S3B)HeLa (Cervical Carcinoma)2.897[9]

The introduction of a 2-aryl group can lead to potent and selective anticancer activity, as seen with the C-6 substituted 2-phenylquinoline derivative showing an IC50 of 8.3 µM against HeLa cells.[8] Moreover, the nature of the substituent on a 2-styryl moiety can fine-tune the cytotoxicity. A bromine atom on the styryl ring of a 2-styryl-8-hydroxy quinoline resulted in an IC50 value of 2.52 µM against HeLa cells, highlighting the potential for synergistic effects between different parts of the molecule.[9]

Mechanistic Insights into Quinoline-Induced Cytotoxicity

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[2] While the precise mechanism can vary depending on the specific substitution pattern, several key pathways have been implicated.

One of the well-documented mechanisms of action for some quinoline derivatives is the inhibition of topoisomerase enzymes.[5] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis.

Another proposed mechanism involves the induction of apoptosis through the intrinsic pathway. This can be initiated by various cellular stresses, including DNA damage. The process is characterized by the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Apoptosis_Pathway Quinoline Quinoline Derivative DNA_Damage DNA Damage / Topoisomerase Inhibition Quinoline->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A simplified schematic of a potential apoptosis induction pathway by quinoline derivatives.

Conclusion and Future Perspectives

This comparative guide underscores the significant potential of the quinoline-3-carboxylate scaffold in the development of novel anticancer agents. The analysis of various analogues reveals key structure-activity relationships:

  • Halogenation: The presence and position of bromine atoms on the quinoline ring can substantially enhance cytotoxic activity.

  • 2-Position Substitution: Aromatic and substituted styryl groups at the 2-position are critical for potent anticancer effects, with the nature of the substituent offering a means to fine-tune activity.

While this guide provides a valuable overview based on existing literature, the absence of specific data for this compound highlights a clear avenue for future research. The synthesis and comprehensive cytotoxic evaluation of this compound and a focused library of its close analogues are warranted. Such studies, targeting a diverse panel of cancer cell lines and delving deeper into the molecular mechanisms of action, will be instrumental in further elucidating the therapeutic potential of this promising class of compounds and paving the way for the development of more effective and selective cancer therapies.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1044-1051. Available at: [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1315, 138534. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances, 14(45), 32677-32691. Available at: [Link]

  • Agbo, E. N., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 20(12), 22136-22153. Available at: [Link]

  • Subramaniyan, S. A., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Crystals, 12(7), 964. Available at: [Link]

  • Rojas-Rojas, C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(31), 14983-14996. Available at: [Link]

  • El-gohary, N. S., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 15(4), 2567-2583. Available at: [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews, 45(1), e11092. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Pharmaceuticals, 16(1), 17. Available at: [Link]

  • El-gohary, N. S., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 15(4), 2567-2583. Available at: [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. Available at: [Link]

  • Wujec, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 28(13), 5174. Available at: [Link]

  • Al-Salahi, R., et al. (2025). Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. Journal of Ovarian Research, 18(1), 1-18. Available at: [Link]

  • Cholewińska, E., et al. (2018). Anticancer effects of alloxanthoxyletin and fatty acids esters - In vitro study on cancer HTB-140 and A549 cells. European Journal of Pharmaceutical Sciences, 123, 346-354. Available at: [Link]

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Navigating the Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, presents a case study in the varied landscape of synthetic strategies. This guide provides an in-depth comparison of published methods for its synthesis, offering detailed experimental protocols and a critical evaluation of their respective advantages and challenges.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom, a methyl group, and an ethyl ester, offers multiple points for further functionalization, making it a valuable building block for the synthesis of novel bioactive molecules. The reproducibility of its synthesis, however, can be influenced by the chosen methodology. This guide will explore the most relevant and published routes to this important intermediate.

Method 1: The Gould-Jacobs Reaction - A Classic and Versatile Approach

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis and represents a primary and well-documented route to compounds with a substitution pattern similar to the target molecule.[1][2] This method typically involves the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of this compound, the logical starting material is 4-bromoaniline.

The reaction proceeds in a stepwise manner, beginning with the formation of an enamine intermediate from the reaction of 4-bromoaniline with a suitable β-ketoester, such as ethyl acetoacetate. This is followed by a thermal cyclization to form the quinoline ring system. This cyclization often requires high temperatures, and modern adaptations frequently employ microwave irradiation to significantly reduce reaction times and improve yields.[3]

A likely synthetic pathway leveraging the Gould-Jacobs reaction involves the initial formation of a 4-hydroxyquinoline intermediate. This intermediate would then undergo subsequent chemical transformations to yield the final product.

Experimental Protocol: A Plausible Multi-Step Gould-Jacobs Synthesis

Step 1: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting materials.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as Dowtherm A or mineral oil. Heat the mixture to 250 °C for 30 minutes.

  • Work-up: After cooling, the solid product is typically triturated with a suitable solvent like hexane or ether, filtered, and washed to yield the crude 6-bromo-4-hydroxy-2-methylquinoline.

Step 2: Chlorination of the 4-hydroxyquinoline intermediate

  • Reaction: The crude 6-bromo-4-hydroxy-2-methylquinoline is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed in a suitable solvent like toluene or neat at reflux temperature.

  • Work-up: After completion, the excess chlorinating agent is carefully quenched, and the product, 4-chloro-6-bromo-2-methylquinoline, is isolated by extraction and purified by recrystallization or column chromatography.

Step 3: Introduction of the Ethyl Ester Group

The conversion of the 4-chloro derivative to the final product is less commonly documented in a single step. A more probable route involves the hydrolysis of the chloro group back to a hydroxyl, followed by a reaction to introduce the carboxylate, or more directly, a carboxylation reaction. However, a more direct approach would be the esterification of the corresponding carboxylic acid.

Alternative Step 3: Esterification of 6-bromo-2-methylquinoline-3-carboxylic acid

It has been reported that this compound can be synthesized from its carboxylic acid precursor.[4]

  • Reaction: 6-bromo-2-methylquinoline-3-carboxylic acid is dissolved in ethanol.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Esterification: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude ethyl ester, which can be further purified by column chromatography or recrystallization.

Comparison of Synthetic Routes

MethodStarting MaterialsKey StepsAdvantagesDisadvantages
Gould-Jacobs Reaction 4-bromoaniline, Ethyl acetoacetateCondensation, Thermal/Microwave Cyclization, Chlorination, EsterificationWell-established, versatile, potential for microwave enhancementMulti-step, harsh conditions for cyclization, potential for side products
Esterification 6-bromo-2-methylquinoline-3-carboxylic acid, EthanolAcid-catalyzed esterificationDirect conversion to the final product if the carboxylic acid is availableAvailability of the starting carboxylic acid may be a limiting factor

Visualizing the Workflow: Gould-Jacobs Reaction Pathway

Gould_Jacobs_Synthesis A 4-Bromoaniline C Condensation (140-150 °C) A->C B Ethyl Acetoacetate B->C D Enamine Intermediate C->D E Thermal Cyclization (250 °C, Dowtherm A) D->E F 6-Bromo-4-hydroxy-2-methylquinoline E->F G Chlorination (POCl₃) F->G H 4-Chloro-6-bromo-2-methylquinoline G->H I Further Steps/ Esterification H->I J This compound I->J

Gould-Jacobs synthesis workflow for the target molecule.

Alternative Synthetic Strategies: An Overview

While the Gould-Jacobs reaction is a prominent route, other classical methods for quinoline synthesis are worth considering for their potential applicability, although specific protocols for the target molecule are less frequently reported.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. For the target molecule, this would entail reacting 4-bromoaniline with a diketone that could lead to the desired 2-methyl and 3-carboxylate substitution, which might require a more complex starting diketone.

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid. While versatile for 2-methylquinolines, achieving the specific 3-carboxylate substitution pattern would depend on the choice of the unsaturated carbonyl compound.

  • Friedländer Annulation: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. To synthesize the target molecule via this route, one would need a suitably substituted 2-aminobenzaldehyde or ketone, which may not be readily available.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably approached through the well-established Gould-Jacobs reaction, likely proceeding through a multi-step sequence involving a 4-hydroxyquinoline intermediate. The use of microwave-assisted cyclization can offer significant improvements in terms of reaction time and yield. Direct esterification of the corresponding carboxylic acid provides a more straightforward final step if the precursor is accessible.

While alternative methods like the Combes, Doebner-von Miller, and Friedländer syntheses are powerful tools for quinoline construction, their application to this specific target requires careful consideration of starting material availability and potential regioselectivity issues. Further research into one-pot modifications of the Gould-Jacobs reaction or novel catalytic systems for the other named reactions could lead to more efficient and streamlined syntheses of this valuable chemical intermediate. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one.
  • Smolecule. (n.d.).
  • Biotage. (n.d.).
  • ChemicalBook. (n.d.).

Sources

A Senior Application Scientist's Guide to Quinoline Characterization: A Head-to-Head Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of quinoline and its derivatives is a critical endeavor. As a foundational scaffold in numerous pharmaceuticals and biologically active compounds, the accurate determination of its structure, purity, and concentration is paramount for discovery, quality control, and environmental monitoring. This guide provides an in-depth, objective comparison of the principal analytical techniques employed for quinoline characterization, supported by experimental data and field-proven insights to empower you in selecting the most judicious methodology for your specific research needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the routine quantification of quinoline and its derivatives, lauded for its robustness, versatility, and high-throughput capabilities. The separation in HPLC is predicated on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

The Rationale Behind Method Development in HPLC

The choice of an HPLC method is not arbitrary; it is a carefully considered process to achieve optimal separation and detection. For quinoline, a basic nitrogen-containing heterocycle, reversed-phase chromatography is the predominant mode. Here, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. The retention of quinoline is primarily governed by hydrophobic interactions with the stationary phase. To ensure sharp, symmetrical peaks, a critical consideration is the suppression of silanol interactions. Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of quinoline, leading to peak tailing. This is mitigated by using end-capped columns and by acidifying the mobile phase (e.g., with formic or phosphoric acid) to protonate the quinoline, ensuring a consistent ionic form and minimizing undesirable secondary interactions. The selection of the organic modifier in the mobile phase (typically acetonitrile or methanol) and the gradient elution profile are optimized to achieve the desired resolution of the target analyte from any impurities or matrix components within a reasonable analysis time.

Experimental Protocol:

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acidifier)

  • Ultrapure water

  • Quinoline reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio is determined during method development, often employing a gradient elution for complex samples.

  • Standard Solution Preparation: Accurately prepare a stock solution of the quinoline reference standard in a suitable solvent (e.g., methanol). From this, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample in a suitable solvent, ensuring the final concentration is within the linear range of the method. Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV detection at a wavelength of maximum absorbance for quinoline (typically around 225 nm or 275 nm).

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of quinoline in the sample from this curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Det Concentration Determination Calibration_Curve->Concentration_Det

Caption: A typical experimental workflow for the quantitative analysis of quinoline by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Analysis

For the analysis of volatile and semi-volatile quinoline compounds, particularly in complex matrices such as environmental samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. It offers unparalleled sensitivity and selectivity, with the mass spectrometer providing definitive identification based on the analyte's mass spectrum.

The Rationale Behind Method Development in GC-MS

In GC, separation is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for resolving quinoline from other components in the sample. A non-polar or mid-polar column, such as a DB-5MS, is often employed for quinoline analysis. The temperature program of the GC oven is optimized to ensure adequate separation and efficient elution of the analytes. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a fingerprint for quinoline identification. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of quinoline.

Experimental Protocol:

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Helium (carrier gas)

  • Toluene or other suitable solvent (GC grade)

  • Quinoline reference standard

Procedure:

  • Sample Preparation: Extract the quinoline from the sample matrix using a suitable solvent (e.g., toluene) and technique (e.g., ultrasonic extraction). Filter the extract through a 0.45 µm filter.

  • Standard Preparation: Prepare a stock solution of the quinoline standard in the chosen solvent and serially dilute to create calibration standards.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at an initial temperature (e.g., 90°C), hold for a few minutes, then ramp up to a final temperature (e.g., 260°C).

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

  • Analysis: Inject the standards and samples. Identify quinoline by its retention time and mass spectrum. For quantification, construct a calibration curve based on the peak area of a characteristic ion.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Identification & Quantification Sample_Extraction Sample Extraction (e.g., Ultrasonic) GCMS_System GC-MS System (Injector, Column, MS Detector) Sample_Extraction->GCMS_System Standard_Prep Standard Preparation Standard_Prep->GCMS_System Data_Acquisition Data Acquisition (Chromatogram & Mass Spectrum) GCMS_System->Data_Acquisition Compound_ID Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Compound_ID Quantification Quantification (Calibration Curve) Compound_ID->Quantification

Caption: A typical experimental workflow for the identification and quantification of quinoline by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unrivaled Tool for Structural Elucidation

For the unambiguous determination of the chemical structure of quinoline and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique. It provides detailed information about the carbon-hydrogen framework of a molecule.

The Rationale Behind NMR Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For quinoline, the aromatic protons appear in a distinct region of the spectrum, and their coupling patterns can be used to assign each proton to its specific position on the quinoline ring. ¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule. For complex structures or for definitive assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range carbons, respectively, allowing for the complete assembly of the molecular structure.

Experimental Protocol:

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the quinoline sample (typically 5-20 mg) in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Optimize parameters such as the number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

  • 2D NMR Acquisition (if necessary): Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve any structural ambiguities.

  • Data Processing and Analysis: Process the acquired data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

Visualizing the NMR Structural Elucidation Processdot

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Investigating the Off-Target Effects of Ethyl 6-bromo-2-methylquinoline-3-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a member of this versatile family, serves as a key intermediate in the synthesis of potential therapeutic agents.[5] While its on-target efficacy is the primary focus of development, a thorough understanding of its off-target interactions is critical to mitigate potential adverse effects and uncover novel therapeutic opportunities. Most small molecule drugs interact with unintended biological targets, which can lead to preclinical and clinical toxicity.

This guide provides a comprehensive framework for investigating the off-target effects of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for robust off-target profiling, and compare its hypothetical performance against alternative compounds.

The Imperative of Off-Target Profiling

The "one drug, one target" paradigm has largely been replaced by the recognition that polypharmacology is the norm rather than the exception.[6] Off-target interactions can lead to unforeseen side effects, but they can also be harnessed for drug repositioning. Therefore, a proactive and systematic approach to identifying these interactions is a crucial component of modern drug discovery.[7][8] Computational methods can predict potential off-target interactions, but experimental validation remains the gold standard.[6][7]

Strategic Approaches to Uncover Off-Target Interactions

A multi-pronged experimental strategy is essential for a comprehensive assessment of off-target effects. We will focus on three widely adopted and powerful techniques: Kinome Profiling, Proteome-wide Profiling using protein microarrays, and Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Kinome Profiling: A Broad Scan of Kinase Interactions

Rationale: The human kinome, comprising over 500 protein kinases, is a major class of drug targets and a frequent source of off-target interactions.[9] Dysregulation of kinase activity is implicated in numerous diseases, making kinome-wide selectivity profiling indispensable for inhibitor development.[9][10]

Experimental Workflow:

Caption: Kinome profiling workflow for identifying off-target kinase interactions.

Detailed Protocol: In Vitro Kinase Panel Screen (Adapted from commercial service providers[10][11][12][13])

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a concentration 100-fold higher than the final desired screening concentration in the assay buffer.

  • Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well). Dispense the kinase, substrate, and ATP into the wells.

  • Compound Addition: Add the test compound to the appropriate wells. Include a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Comparative Data Interpretation:

The results of the kinome scan should be compared with those of alternative quinoline-based compounds or other inhibitors targeting the same primary pathway.

CompoundPrimary Target IC50 (nM)Off-Target Kinase Hits (>50% Inhibition @ 1µM)Selectivity Score (S-score)
This compound 50 (Hypothetical Target X)Kinase A, Kinase B0.8
Alternative Compound 1 (Chloroquine) 200 (Hypothetical Target X)Kinase C, Kinase D, Kinase E1.5
Alternative Compound 2 (Gefitinib) 15 (EGFR)Kinase F0.2

Note: Data presented are hypothetical for illustrative purposes. A lower selectivity score indicates higher selectivity.[13]

Proteome-Wide Off-Target Profiling with Protein Microarrays

Rationale: To look beyond kinases, functional protein microarrays offer an unbiased approach to identify interactions across a significant portion of the human proteome.[14][15] These arrays can contain thousands of purified, functional human proteins, enabling the discovery of unexpected binding partners.[14][16]

Experimental Workflow:

Caption: Workflow for proteome-wide off-target identification using protein microarrays.

Detailed Protocol: Human Proteome Microarray Screening[17][18]

  • Compound Labeling: If the compound is not intrinsically fluorescent, it needs to be conjugated to a fluorescent dye. Care must be taken to ensure that the label does not interfere with its binding activity.

  • Array Blocking: Block the protein microarray slide with a suitable blocking buffer to prevent non-specific binding.

  • Compound Incubation: Incubate the blocked array with the fluorescently labeled this compound at a predetermined concentration.

  • Washing: Perform a series of stringent washes to remove unbound and weakly interacting compounds.

  • Scanning: Scan the microarray using a fluorescence scanner to detect spots where the compound has bound.

  • Data Analysis: Quantify the fluorescence intensity of each spot. Normalize the data and apply a statistical threshold to identify significant "hits."

  • Hit Validation: Potential off-targets identified from the microarray screen must be validated using orthogonal, label-free methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the interaction and determine binding kinetics and affinity.

Comparative Data Summary:

CompoundConfirmed Off-Targets (and Kd)Protein Family of Off-Targets
This compound Protein Y (2.5 µM), Protein Z (10 µM)Metabolic Enzyme, Transport Protein
Alternative Compound 1 (Chloroquine) Protein P (5 µM)Ion Channel
Alternative Compound 2 (Gefitinib) Protein Q (15 µM)Cytoskeletal Protein

Note: Data presented are hypothetical for illustrative purposes.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

Rationale: CETSA is a powerful biophysical method that allows for the assessment of target engagement in a physiological setting—within intact cells or even tissues.[19][20][21] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[19][22] This technique is invaluable for validating whether the off-targets identified in biochemical or proteomic screens are also engaged by the compound in a cellular environment.

Experimental Workflow:

Caption: Cellular Thermal Shift Assay (CETSA) workflow for in-cell target engagement.

Detailed Protocol: CETSA with Western Blot Detection[22][23]

  • Cell Culture and Treatment: Culture the chosen cell line to an appropriate confluency. Treat the cells with this compound or vehicle (DMSO) for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against the potential off-target protein.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data Analysis:

Off-TargetBasal Tagg (°C)Tagg with Compound (°C)ΔTagg (°C)
Protein Y 52.556.0+3.5
Protein Z 58.058.2+0.2 (not significant)

Note: Data presented are hypothetical for illustrative purposes. A significant positive thermal shift (ΔTagg) confirms that this compound engages Protein Y within the cell, while its interaction with Protein Z may be an artifact of in vitro screening or too weak to detect in a cellular context.

Conclusion and Future Directions

A systematic investigation of off-target effects is not merely a regulatory hurdle but a scientific necessity for developing safer and more effective therapeutics. The combination of broad-based screening methods like kinome and proteome profiling, followed by cellular validation with CETSA, provides a robust and reliable strategy for characterizing the polypharmacology of compounds like this compound.

The insights gained from these studies are invaluable. They can guide lead optimization efforts to mitigate undesirable off-target activities or, conversely, reveal new therapeutic applications for the compound. By embracing a comprehensive off-target profiling strategy, researchers can make more informed decisions, ultimately increasing the probability of success in the complex journey of drug development.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • RayBiotech. Proteome Profiling Arrays. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Hu, S., et al. (2020). Developments and Applications of Functional Protein Microarrays. PMC - NIH. [Link]

  • Saleem, M., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. PubMed. [Link]

  • Ingenta Connect. Protein Microarrays for Studies of Drug Mechanisms and Biomarker Discovery in the Era of Systems Biology. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Singh, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. [Link]

  • Michaud, G. A., et al. (2005). Applications of Protein Arrays for Small Molecule Drug Discovery and Characterization. University of Nottingham. [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Hernández-Vázquez, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC - NIH. [Link]

  • Gellen, E., et al. (2019). Protein microarray technology: Assisting personalized medicine in oncology (Review). Spandidos Publications. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. [Link]

  • Mi, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Panchal, V. & Vaghela, P. (2023). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Semantic Scholar. [Link]

  • Li, H., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. PMC - PubMed Central. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • PubChem. Ethyl 6-bromoquinoline-2-carboxylate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Benzerka, S., et al. (2011). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. PMC - NIH. [Link]

  • PubChem. 2-Bromo-3-ethyl-6-methylquinoxaline. [Link]

  • PubChem. Ethyl 6-bromoisoquinoline-3-carboxylate. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews. [Link]

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A Senior Application Scientist's Guide to the Photophysical Properties of Quinoline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Foundation for Fluorescence

In the vast landscape of fluorescent molecules, the quinoline scaffold holds a privileged status.[1] Comprising a benzene ring fused to a pyridine moiety, this heterocyclic aromatic compound is not only a cornerstone in medicinal chemistry due to its diverse pharmacological activities but also a remarkably versatile platform for the design of high-performance fluorophores.[1][2][3] Its inherent fluorescence properties, coupled with a highly "tunable" electronic structure, allow for the rational design of probes with tailored photophysical characteristics, making them indispensable tools in bioimaging, chemical sensing, and drug development.[2][4][5][6]

This guide provides an in-depth comparison of the photophysical properties of various quinoline-based fluorophores. We will move beyond a simple cataloging of data to explore the causal relationships between chemical structure, environmental factors, and fluorescent output. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for researchers to characterize and compare their own quinoline-based compounds.

Core Photophysical Properties: The Metrics of Performance

The utility of a fluorophore is defined by a set of key photophysical parameters. Understanding these metrics is critical for selecting or designing the optimal probe for a specific application.

  • Absorption (λabs) and Emission (λem) Maxima: These wavelengths dictate the required excitation light source and the detection window for the emitted fluorescence. For biological applications, probes excited by longer wavelengths (red to near-infrared) are often preferred to minimize cellular autofluorescence and enhance tissue penetration.[1][2]

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher ε contributes to a brighter fluorophore, as more photons are absorbed for a given concentration.

  • Fluorescence Quantum Yield (Φf): This is the ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process. A quantum yield close to 1 indicates that nearly every absorbed photon results in an emitted fluorescent photon, leading to a very bright signal. Quinoline's nitrogen atom can give rise to non-radiative decay pathways (n-π* transitions), which may lower the quantum yield; however, chemical modifications and environmental changes like protonation can enhance it significantly.[7]

  • Fluorescence Lifetime (τ): This is the average time a molecule remains in the excited state before returning to the ground state.[8] Lifetimes are typically in the nanosecond range and can be sensitive to the fluorophore's local environment, making them useful for sensing applications.[8]

  • Stokes Shift: Defined as the difference in wavelength (or energy) between the absorption and emission maxima, a large Stokes shift is highly desirable. It minimizes the overlap between absorption and emission spectra, reducing self-absorption (inner filter effect) and allowing for more efficient detection of the emitted signal.[9]

Comparative Analysis of Quinoline-Based Fluorophores

The true power of the quinoline scaffold lies in its modularity. Substitutions at various positions on the ring system can dramatically alter the photophysical properties. The following table summarizes data for several classes of quinoline derivatives, illustrating the impact of structural modifications.

Fluorophore Class/Exampleλabs (nm)λem (nm)Stokes Shift (nm / cm-1)Quantum Yield (Φf)Solvent/ConditionsReference
Simple Quinolines
Benzo[h]quinoline~310--0.15Dichloromethane[7]
Isoquinoline (Protonated)~310~350~400.24 - 0.27Dichloromethane + Acid[7]
Donor-Acceptor Quinazolines
Compound 1 (Carbazole donor)36941445 / 29820.85Cyclohexane[10]
Compound 2 (MPA donor)40345047 / 25920.88Cyclohexane[10]
Compound 5 (Phenoxazine donor)444575131 / 5152-Cyclohexane[10]
HBO-Quinoline Hybrids
HBO-5-quino~400~500>1000.01 (protonated)Dichloromethane[11]
HBO-6-quino~400~510>1100.07 (protonated)Dichloromethane[11]
HBO-6-isoquino~400~560>1600.21Dichloromethane[11]
Bis-Quinolinyl Chalcones
Compound 12 ~290->1.5 x 104 cm-1GoodVarious Solvents[12]
Compound 23 ~285->1.5 x 104 cm-1GoodVarious Solvents[12]

Note: This table presents a selection of data from the literature. Direct comparison should be made with caution as experimental conditions (e.g., solvent, pH, reference standard) can vary.

Causality Behind Performance: The Role of Structure and Environment

The diverse properties seen in the table above are not random; they are a direct consequence of the fluorophore's electronic structure and its interaction with the surrounding environment.

Structural Modification and Intramolecular Charge Transfer (ICT)

A powerful strategy for tuning quinoline's properties is the "push-pull" or donor-acceptor design.[10] By attaching an electron-donating group (the "push") and an electron-accepting group (the "pull") to the quinoline core, an Intramolecular Charge Transfer (ICT) state can be induced upon photoexcitation. This ICT character is key to achieving desirable properties like large Stokes shifts and environmental sensitivity.[1][12] As seen with the quinazoline series, increasing the strength of the electron-donating group (Carbazole < MPA < Phenoxazine) leads to a significant red-shift in the emission wavelength and a larger Stokes shift.[10]

ICT_Process D_GS Electron Donor (D) Pi_GS π-conjugated Bridge (Quinoline Core) label_ICT Intramolecular Charge Transfer (ICT) A_GS Electron Acceptor (A) D_ES Dᵟ⁺ Pi_ES π-conjugated Bridge emission Fluorescence Emission (Large Stokes Shift) A_ES Aᵟ⁻ excitation Photon (hν) Absorption excitation->D_ES emission->D_GS     

Caption: Intramolecular Charge Transfer (ICT) in a donor-acceptor fluorophore.

Environmental Sensitivity: Solvatochromism and Halochromism

The charge-separated nature of the ICT excited state makes it highly sensitive to the polarity of its environment. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission wavelength—a phenomenon known as solvatochromism .[12][13] This property can be exploited to create probes that report on the polarity of their microenvironment, such as within a cell membrane versus the cytoplasm.

Furthermore, the nitrogen atom in the quinoline ring can be protonated in acidic conditions. This protonation often enhances fluorescence by inhibiting non-radiative decay pathways, a process known as halochromism (pH sensitivity).[7][9] The fluorescence of isoquinoline, for instance, is negligible in its neutral state but increases dramatically upon protonation, with a quantum yield reaching up to 27%.[7] This makes quinolines excellent scaffolds for developing pH-sensitive probes for imaging acidic organelles like lysosomes.[1]

Experimental Workflows for Photophysical Characterization

To ensure reproducibility and accuracy, standardized protocols for characterizing fluorophores are essential. The following section details the methodologies for measuring the key photophysical parameters discussed.

Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_calc Parameter Calculation prep Prepare Dilute Solutions (Abs < 0.1) abs_spec Measure UV-Vis Spectrum prep->abs_spec fluor_spec Measure Emission Spectrum (λ_ex = λ_abs_max) prep->fluor_spec det_abs Determine λ_abs_max and Absorbance (A) abs_spec->det_abs calc_qy Calculate Quantum Yield (Φ_f) (Relative Method) det_abs->calc_qy calc_ss Calculate Stokes Shift det_abs->calc_ss det_em Determine λ_em_max and Integrated Intensity (I) fluor_spec->det_em det_em->calc_qy det_em->calc_ss

Caption: Workflow for basic photophysical characterization of a fluorophore.

Protocol 1: Determination of Absorption and Emission Spectra
  • Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.

  • Instrumentation: UV-Vis Spectrophotometer, Fluorometer.

  • Procedure:

    • Prepare a stock solution of the quinoline fluorophore in a suitable solvent (e.g., DMSO, ethanol, or a buffer).

    • Prepare a dilute working solution in a 1 cm path length quartz cuvette. The concentration should be adjusted so that the absorbance at the maximum wavelength (λabs) is between 0.05 and 0.1 to avoid inner filter effects.

    • Absorption: Scan the absorbance of the sample across the relevant UV-Visible range to find the absorbance maximum (λabs).

    • Emission: Place the same cuvette in the fluorometer. Set the excitation wavelength to λabs. Scan the emission spectrum across a longer wavelength range to find the emission maximum (λem).

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Measurement
  • Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.

  • Causality: This method is based on the principle that for dilute solutions, the ratio of the integrated fluorescence intensity to the fraction of light absorbed is proportional to the quantum yield. By comparing this for an unknown sample and a standard with a known quantum yield, the unknown Φf can be calculated.

  • Procedure:

    • Select a suitable quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.90).[7]

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1.

    • Measure the absorbance at the chosen excitation wavelength for all solutions.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity (I).

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (Gradient) are used in the calculation.

    • Calculate the quantum yield of the sample (Φs) using the following equation:

      Φs = Φr × (Grads / Gradr) × (ηs2 / ηr2)

      Where:

      • Φr is the quantum yield of the reference.

      • Grads and Gradr are the gradients from the plots for the sample and reference, respectively.

      • ηs and ηr are the refractive indices of the sample and reference solvents (this term is 1 if the same solvent is used).[7]

Protocol 3: Fluorescence Lifetime (τ) Measurement
  • Objective: To measure the average time the fluorophore spends in the excited state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

  • Principle: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.

  • Procedure:

    • Prepare a dilute sample solution as in Protocol 1.

    • Use a pulsed laser diode or Ti:Sapphire laser tuned to the sample's λabs as the excitation source.

    • Collect the fluorescence decay profile until sufficient counts are acquired in the peak channel (typically >10,000).

    • Measure an instrument response function (IRF) using a scattering solution (e.g., dilute Ludox) to account for the temporal spread of the instrument itself.

    • Fit the decay data using deconvolution software with a single or multi-exponential decay model to extract the fluorescence lifetime(s).

Conclusion and Future Outlook

Quinoline-based fluorophores represent a dynamic and highly adaptable class of molecular probes. Their photophysical properties can be extensively tuned through rational chemical design, allowing for the creation of sensors and imaging agents for a multitude of applications, from monitoring intracellular pH to detecting specific biomolecules and aiding in disease diagnosis.[1][14][15] The interplay between their structure, ICT character, and sensitivity to the local environment provides a rich platform for innovation. By employing the robust characterization workflows outlined in this guide, researchers can effectively evaluate novel quinoline derivatives and unlock their full potential in advancing our understanding of complex biological systems.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (2021).
  • Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Deriv
  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (2021). PubMed.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024).
  • Fluorescence enhancement of quinolines by proton
  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli. (2025). RSC Publishing.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2025).
  • Preparation and photophysical properties of quinazoline-based fluorophores. (2020). RSC Advances.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
  • Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. (n.d.).
  • Examples of quinoline-based fluorophores and sensors. (n.d.).
  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. (2024). PubMed.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives.
  • The Fluorescence Lifetime and Quenching. (2020). Chemistry LibreTexts.

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A Researcher's Guide to Bridging In Silico Predictions with In Vitro Reality for Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, in silico methodologies are indispensable tools that accelerate the identification of promising therapeutic candidates by rapidly screening vast chemical libraries.[1][2] The quinoline scaffold, a privileged structure in medicinal chemistry, is known to be a core component of compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[3][4][5] Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a member of this versatile family, presents a compelling case for the integration of computational prediction and experimental validation.[6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the computationally predicted bioactivities of this compound. We will move beyond theoretical models to outline the tangible, step-by-step experimental protocols required to confirm, refute, or refine these predictions, ensuring a robust and data-driven drug discovery process.[8][9]

The Starting Point: Hypothetical In Silico Predictions

For the purpose of this guide, let us establish a set of plausible, computationally-derived hypotheses for this compound. Such predictions are often generated through techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis.[10][11]

  • Prediction 1 (Anticancer Activity): Molecular docking studies predict that the compound exhibits moderate cytotoxic activity against the human lung carcinoma cell line A549, with a predicted IC₅₀ value of 15 µM. The hypothesized mechanism is the inhibition of a key cell cycle kinase.

  • Prediction 2 (Antibacterial Activity): A QSAR model predicts that the compound possesses antibacterial properties against Gram-positive bacteria, specifically Staphylococcus aureus. The computational model suggests the compound may act by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][13]

The crucial next step is to move from these computational predictions to tangible, reproducible experimental data.[2][14]

Experimental Validation Workflow: From Prediction to Proof

The following sections detail the experimental methodologies to test our in silico hypotheses. The causality behind each protocol choice is to build a validation cascade, starting with broad functional assays and moving toward more specific, mechanistic studies if initial results are positive.

G cluster_0 Computational Prediction Phase cluster_2 Data Analysis & Comparison pred In Silico Bioactivity Prediction (e.g., Docking, QSAR) cell_culture cell_culture pred->cell_culture bact_culture bact_culture pred->bact_culture compare Compare Predicted vs. Experimental Data refine Refine Computational Model (Feedback Loop) compare->refine ic50 ic50 ic50->compare mic_assay mic_assay mic_assay->compare moa_assay moa_assay moa_assay->compare

Part 1: Validation of Predicted Anticancer Activity

The primary tool for assessing cytotoxicity is the MTT assay, a reliable and widely used colorimetric method that measures a cell's metabolic activity as a proxy for its viability.[15][16]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on the A549 human lung cancer cell line.

Materials:

  • A549 cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[17]

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15][17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Part 2: Validation of Predicted Antibacterial Activity

To validate the antibacterial prediction, a two-step approach is recommended. First, determine the Minimum Inhibitory Concentration (MIC) to quantify the compound's potency. If the MIC is promising, a subsequent mechanistic assay can be performed to investigate the predicted target, DNA gyrase.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[19]

  • Title compound and a control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well round-bottom microtiter plates[20]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, select several colonies of S. aureus and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[21][22]

  • Compound Dilution: In the 96-well plate, prepare a two-fold serial dilution of the compound in CAMHB.[20][21] For example, starting from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a 1:2 dilution of the drug and the desired final bacterial concentration.[22]

  • Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).[20]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine if the compound inhibits the supercoiling activity of E. coli DNA gyrase (a common surrogate for staphylococcal gyrase in commercial kits).

Materials:

  • Commercial DNA gyrase inhibition assay kit (containing DNA gyrase, relaxed plasmid DNA substrate, ATP, and reaction buffer)[23]

  • Title compound and a known inhibitor (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare reaction mixtures according to the kit manufacturer's instructions.[24] A typical reaction includes the reaction buffer, relaxed plasmid DNA, ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Initiate the reaction by adding a specified amount of DNA gyrase enzyme. Include a "no enzyme" control and a "no inhibitor" control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.[23][24]

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye (often containing SDS and EDTA).[24]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a low voltage for an extended period (e.g., 90V for 90 minutes) to separate the relaxed and supercoiled plasmid forms.[24]

  • Visualization: Stain the gel with a DNA stain and visualize it under UV light. The "no inhibitor" control should show a strong band corresponding to the faster-migrating supercoiled DNA. An effective inhibitor will cause the DNA to remain in its slower-migrating relaxed state.

G cluster_0 DNA Gyrase Action cluster_1 Inhibition Mechanism Gyrase {DNA Gyrase | ATP-dependent enzyme} Supercoiled Supercoiled Plasmid DNA (Fast migration on gel) Gyrase->Supercoiled Introduces negative supercoils ADP ADP + Pi Gyrase->ADP Relaxed Relaxed Plasmid DNA (Slow migration on gel) Relaxed->Gyrase ATP ATP ATP->Gyrase Inhibitor {this compound | (Hypothesized Inhibitor)} Inhibitor->Gyrase Binds to enzyme, blocks activity

Summarizing and Comparing the Data

The final and most critical step is to objectively compare the experimental results with the initial computational predictions. Structured tables are essential for a clear, at-a-glance comparison.

Table 1: Anticancer Activity Comparison

ParameterComputational PredictionExperimental ResultCorrelation
Target Cell LineA549 Human Lung CarcinomaA549 Human Lung CarcinomaMatched
IC₅₀ Value15 µM[Insert experimental value][e.g., Strong/Moderate/Weak]

Table 2: Antibacterial Activity Comparison

ParameterComputational PredictionExperimental ResultCorrelation
Target OrganismStaphylococcus aureusStaphylococcus aureusMatched
Minimum Inhibitory Conc. (MIC)N/A (QSAR predicts activity)[Insert experimental value][e.g., Supports/Refutes]
Mechanism of Action (MoA)DNA Gyrase Inhibition[e.g., Inhibition observed][e.g., Supports/Refutes]

Interpreting the Results:

  • Strong Correlation: If the experimental IC₅₀ is close to the predicted 15 µM, it validates the accuracy of the docking model for this class of compounds.

  • Discrepancy: A significant difference between predicted and experimental values (e.g., an experimental IC₅₀ > 50 µM) does not necessarily invalidate the model but points to other factors. The compound might have poor cell permeability, be rapidly metabolized, or the in silico model may lack certain parameters. This discrepancy provides valuable data to refine future computational models.

  • Confirmation of MoA: If the compound shows a low MIC value and inhibits the DNA gyrase supercoiling assay, it provides strong, multi-layered evidence supporting the computational hypothesis.

This iterative process of prediction, experimental validation, and model refinement is the cornerstone of efficient and successful drug discovery. It ensures that resources are focused on compounds with empirically demonstrated biological activity, bridging the gap between the virtual and the real.

References

  • Predicting anti-cancer activity of quinoline derivatives: CoMFA and CoMSIA approach.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Revolutionizing Drug Discovery: A Comparative Guide to the Experimental Validation of In Silico S3 Fragment Screening. Benchchem.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Broth Dilution Method for MIC Determin
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. MDPI.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.
  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer.
  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay.
  • What is in silico drug discovery?.
  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
  • Cell Viability Assays - Assay Guidance Manual.
  • A Guide to In Silico Drug Design.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.
  • Ethyl 6-bromo-3-methylquinoline-4-carboxyl
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
  • Computed values for prediction parameters of quinoline.
  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. American Society for Microbiology.
  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin.
  • In Silico Methods for Drug Design and Discovery. Frontiers.
  • Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties. MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Royal Society of Chemistry.
  • Supporting Information for: A novel and efficient approach for the synthesis of quinoline derivatives via Sonogashira coupling/cyclization using Pd-C@N composite as a reusable c
  • ETHYL 6-BROMO-2-METHYLQUINOLINE-4-CARBOXYL
  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Ethyl 6-bromo-2-methylquinoline-3-carboxylate (CAS No. 948289-14-3). As professionals in research and development, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the underlying scientific and regulatory rationale, ensuring that our practices are safe, responsible, and environmentally sound. Adherence to these protocols is essential for protecting ourselves, our colleagues, and the environment.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This assessment directly informs the handling precautions, segregation, and ultimate disposal pathway required. This compound is a solid organic compound whose primary documented hazard necessitates careful handling.

The first step in compliant disposal is to characterize the material as a hazardous waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (Ignitability, Corrosivity, Reactivity, Toxicity).[1] While this specific compound is not explicitly listed, its properties require it to be managed as a hazardous waste. The German Water Hazard Class (WGK) 3 classification indicates it is severely hazardous to water, making its entry into sewer systems or the environment unacceptable.

Table 1: Hazard Profile for this compound

Hazard CategoryClassification & StatementsSource(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H318: Causes serious eye damage.
Precautionary Statements P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical State Solid
Storage Class 11: Combustible Solids
Environmental Hazard WGK 3: Severely hazardous to water.

This profile mandates that all waste streams containing this compound be treated as hazardous, preventing disposal in standard laboratory trash or down the drain.[2][3]

Section 2: Immediate Safety & Handling for Disposal

Proper disposal begins with safe handling. The requirement to wear appropriate Personal Protective Equipment (PPE) is non-negotiable, stemming directly from the compound's hazard classification.

  • Engineering Controls : All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any fine particulates.[4]

  • Personal Protective Equipment (PPE) : Based on the H318 hazard statement, the following PPE is mandatory:

    • Eye Protection : Tightly fitting chemical safety goggles are essential. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[4]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5]

    • Body Protection : A standard laboratory coat must be worn and fully fastened.

Section 3: Step-by-Step Disposal Protocols

Waste must be segregated based on its physical form and composition. Never mix incompatible waste streams.[2][6] The following protocols detail the correct procedures for each type of waste generated.

Protocol 3.1: Unused or Expired Pure Compound

This protocol applies to the bulk solid chemical that is no longer needed.

  • Container Integrity : Keep the compound in its original, clearly labeled container whenever possible.[2] If the original container is compromised, transfer the material to a new, compatible container that can be tightly sealed.

  • Labeling : Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[7]

    • An indication of the hazards (e.g., "Corrosive/Causes Eye Damage")[7]

  • Accumulation : Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[2][8] This area must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Pickup : Coordinate with your institution's Environmental Health & Safety (EHS) department for the collection and final disposal by a licensed hazardous waste contractor.

Protocol 3.2: Contaminated Solid Waste

This includes items like weighing paper, contaminated gloves, bench paper, and disposable labware.

  • Segregation : Collect all contaminated solid waste separately from non-hazardous trash and liquid chemical waste.[6]

  • Containment : Place the solid waste into a designated, leak-proof container, such as a heavy-duty plastic bag within a rigid, lidded pail.

  • Labeling : Clearly label the container "Hazardous Waste: Solid Debris contaminated with this compound".

  • Accumulation : Keep the container sealed when not in use and store it in the SAA.

Protocol 3.3: Contaminated Solvents and Solutions

This waste stream is generated from reaction workups, extractions, or cleaning procedures.

  • Waste Stream Identification : Because this compound contains a halogen (bromine), it must be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated solvents.

  • Containment : Collect the liquid waste in a designated, compatible waste container (e.g., a glass or polyethylene carboy) that can be securely capped.[6][10]

  • Labeling : Label the container with:

    • "Hazardous Waste"

    • The names of all components, including solvents and an estimated percentage or concentration of this compound.[2]

    • Appropriate hazard indicators (e.g., Flammable, Corrosive).

  • Accumulation : Store the container in the SAA, preferably within a secondary containment bin to mitigate potential spills.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste streams containing this compound.

G Disposal Workflow: this compound cluster_0 cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Label & Accumulate cluster_4 Step 4: Final Disposition start Waste Generation Point identify_waste Identify Physical Form of Waste start->identify_waste solid_pure Pure Solid / Expired Chemical identify_waste->solid_pure Pure Solid solid_debris Contaminated Solid Debris (Gloves, Wipes, etc.) identify_waste->solid_debris Solid Debris liquid_waste Contaminated Liquid (Solvents, Rinsate) identify_waste->liquid_waste Liquid label_pure Keep in Original Container (if possible). Label as 'Hazardous Waste' with full chemical name. solid_pure->label_pure label_debris Use Lined Solid Waste Pail. Label as 'Hazardous Waste: Contaminated Debris'. solid_debris->label_debris label_liquid Use Halogenated Solvent Carboy. Label as 'Hazardous Waste' and list all components. liquid_waste->label_liquid saa Store in designated Satellite Accumulation Area (SAA) label_pure->saa label_debris->saa label_liquid->saa pickup Arrange Pickup by EHS / Licensed Contractor saa->pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Section 4: Decontamination of Laboratory Glassware

Properly cleaning glassware is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse : Perform a "triple rinse" procedure. The first one or two rinses with a suitable solvent (e.g., acetone, ethyl acetate) must be collected as hazardous liquid waste and added to the halogenated organic waste stream.[4] This is because this initial rinsate will contain a significant concentration of the chemical.

  • Subsequent Cleaning : After the initial hazardous rinses are collected, the glassware can typically be washed using standard laboratory detergents and procedures.

  • Verification : The effectiveness of the cleaning procedure should be validated if the glassware is to be used for sensitive applications.

Section 5: Regulatory Compliance

All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations. Understanding this framework provides context for our internal procedures.

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[11][12][13] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals, ensuring worker safety.

  • Environmental Protection Agency (EPA) : The EPA, under RCRA, regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[1] Your institution's generator status (e.g., Small Quantity Generator) dictates specific requirements for accumulation time limits and record-keeping.[7][10]

By following the protocols outlined in this guide, you are not only ensuring your personal safety but also upholding your laboratory's commitment to regulatory compliance and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories . Ace Waste.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.

  • Best Practices for Laboratory Waste Management . ACTenviro.

  • 3 Tips To Improve Your Laboratory Waste Management . IDR Environmental Services.

  • A BetterGuide to minimizing waste in laboratories . American Chemical Society.

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA).

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl.

  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester . Sigma-Aldrich.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA).

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health.

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA).

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA).

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager.

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA).

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health.

  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals . Benchchem.

  • SAFETY DATA SHEET - 6-Bromo-2-methylquinoline . Fisher Scientific.

  • Safety Data Sheet - 6-Bromoquinoline . MedchemExpress.com.

  • SAFETY DATA SHEET - quinoline yellow . Sigma-Aldrich.

  • 6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester . Aladdin Scientific via Sigma-Aldrich.

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A Comprehensive Guide to the Safe Handling of Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 6-bromo-2-methylquinoline-3-carboxylate, a key intermediate in the development of various biologically active molecules, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] This guide provides a detailed operational and safety plan, grounded in established scientific principles, to mitigate the risks associated with this compound.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as causing serious eye damage (H318).[2] Due to its structural similarity to other brominated quinolines, it should also be treated as potentially harmful if it comes into contact with skin or is inhaled, and as a potential skin and respiratory tract irritant.[3]

Primary Hazards:

  • Eye Contact: Causes serious, potentially irreversible eye damage.[2]

  • Skin Contact: Presumed to be harmful and cause skin irritation.[3]

  • Inhalation: May cause respiratory irritation.

  • Ingestion: Presumed to be harmful if swallowed.

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE, with specifications to ensure adequate protection.

Body PartEquipmentSpecificationRationale
Eyes/Face Safety Goggles & Face ShieldTightly fitting, splash-proof goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over the goggles.[4][5]The primary hazard of this compound is severe eye damage. Goggles provide a seal against splashes, while the face shield offers an additional barrier for the entire face.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves. Double-gloving is recommended, especially for prolonged handling.[5][6]To prevent skin contact, which may be harmful and cause irritation. The outer glove can be discarded if contaminated, preserving the integrity of the inner glove.
Body Laboratory CoatFire-resistant, long-sleeved lab coat.To protect the wearer's clothing and skin from accidental splashes.
Respiratory N95 Respirator or equivalentFor handling small quantities of the solid in a well-ventilated area or fume hood.To prevent the inhalation of airborne particles, which may cause respiratory irritation.

Glove Selection and Integrity:

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a step-by-step guide for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_materials Assemble Materials & Spill Kit gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Glassware & Surfaces reaction_setup->decontaminate Procedure Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste

Sources

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